Product packaging for Methyl oct-2-enoate(Cat. No.:CAS No. 68854-59-1)

Methyl oct-2-enoate

Cat. No.: B7767222
CAS No.: 68854-59-1
M. Wt: 156.22 g/mol
InChI Key: CJBQSBZJDJHMLF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-octenoate is a fatty acid ester.
Methyl oct-2-enoate has been reported in Annona muricata and Carica papaya with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B7767222 Methyl oct-2-enoate CAS No. 68854-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-oct-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBQSBZJDJHMLF-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223919
Record name Methyl (E)-2-octenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity, green aroma
Record name Methyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

70.00 °C. @ 4.00 mm Hg
Record name Methyl 2-octenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water; soluble in fats, Soluble (in ethanol)
Record name Methyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.896-0.900
Record name Methyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7367-81-9, 2396-85-2, 68854-59-1
Record name Methyl (E)-2-octenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7367-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octenoic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-octenoate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octenoic acid, methyl ester, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068854591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octenoic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl (E)-2-octenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl oct-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl (E)-oct-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.102
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-OCTENOATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EN9V40J78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl 2-octenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Methyl oct-2-enoate: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oct-2-enoate, an α,β-unsaturated ester, is a molecule of significant interest across various scientific disciplines, including organic synthesis, flavor and fragrance chemistry, and materials science.[1][2][3] Its characteristic fruity, green aroma has led to its use as a flavoring agent and fragrance ingredient.[1][2] Beyond its sensory properties, the conjugated system within this compound imparts a unique chemical reactivity that makes it a versatile building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its spectral characteristics, and its reactivity, with a focus on its applications in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[2][4] The trans or (E)-isomer is the more common and stable form. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₂[1][2]
Molecular Weight 156.22 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2][4]
Odor Fruity, green, pear-like[1][2]
Boiling Point 70 °C @ 4.00 mm Hg; 89-91 °C @ 9 mm Hg[1][5]
Density 0.894 - 0.904 g/mL at 25 °C[2][6]
Refractive Index (n²⁰/D) 1.437 - 1.447[2][6]
Solubility Slightly soluble in water; soluble in alcohol and fats.[1][2]
Flash Point 79.4 °C (175 °F)[2][4]
CAS Number 2396-85-2 (for the mixture of isomers); 7367-81-9 (for the trans-isomer)[1][5]

Spectral Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons of the α,β-unsaturated system, the methyl ester protons, and the protons of the hexyl chain. The coupling constants between the vinyl protons can confirm the trans stereochemistry of the double bond.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the two sp² hybridized carbons of the double bond, the methoxy carbon, and the carbons of the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its functional groups. A strong absorption is typically observed around 1720-1740 cm⁻¹, corresponding to the C=O stretching vibration of the ester. The C=C stretching of the conjugated alkene appears around 1650 cm⁻¹. C-H stretching vibrations of the alkyl chain are observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 156.[5] Common fragmentation patterns include the loss of the methoxy group (-OCH₃) and cleavage at various points along the alkyl chain.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its α,β-unsaturated ester functionality. This conjugated system provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition).

Michael Addition

This compound is an excellent Michael acceptor.[7][8] It readily reacts with a variety of soft nucleophiles, such as enolates, amines, and thiols, in a 1,4-conjugate addition to form a new carbon-carbon or carbon-heteroatom bond at the β-position.[9] This reaction is a powerful tool for carbon chain extension and the introduction of new functional groups.

Michael_Addition acceptor This compound intermediate Enolate Intermediate acceptor->intermediate 1,4-Addition nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Michael Adduct intermediate->product Protonation

Caption: Generalized workflow for the Michael addition reaction with this compound.

Experimental Protocol: A Generalized Michael Addition

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Michael donor (e.g., a β-ketoester or malonic ester) in a suitable aprotic solvent (e.g., THF, DMF).

  • Base Addition: Cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C) and add a non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) dropwise to generate the enolate.

  • Michael Acceptor Addition: Slowly add a solution of this compound in the same solvent to the enolate solution.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diels-Alder Reaction

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.[10] The electron-withdrawing nature of the ester group activates the double bond for this reaction. The stereochemistry of the resulting cyclohexene derivative is well-defined, making the Diels-Alder reaction a powerful method for the construction of complex cyclic systems.

Diels_Alder dienophile This compound (Dienophile) ts [4+2] Transition State dienophile->ts diene Conjugated Diene diene->ts product Cyclohexene Adduct ts->product

Caption: Conceptual diagram of the Diels-Alder reaction involving this compound.

Other Reactions
  • Reduction: The double bond and the ester group can be selectively reduced using various reagents. For example, catalytic hydrogenation can reduce the double bond, while strong reducing agents like lithium aluminum hydride will reduce the ester to an alcohol.

  • Epoxidation: The double bond can be epoxidized using peroxy acids to form an epoxide, which is a versatile synthetic intermediate.

  • Oxidation: As mentioned in some sources, methyl (E)-oct-2-enoate can be oxidized to form methyl 3-oxobutyrate, although the specific conditions for this transformation are not detailed.[3]

Synthesis of this compound

This compound can be synthesized through several methods, with the Wittig and Horner-Wadsworth-Emmons reactions being common laboratory-scale approaches.

Horner-Wadsworth-Emmons Reaction Workflow

  • Phosphonate Ylide Formation: A phosphonate ester, such as trimethyl phosphonoacetate, is deprotonated with a base (e.g., sodium hydride) to form a stabilized phosphonate ylide.

  • Reaction with Aldehyde: The ylide is then reacted with hexanal. The nucleophilic ylide attacks the carbonyl carbon of the aldehyde.

  • Elimination: The resulting betaine intermediate undergoes elimination of the phosphate byproduct to form the carbon-carbon double bond of this compound, typically with high (E)-selectivity.

HWE_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product phosphonate Trimethyl phosphonoacetate ylide_formation Ylide Formation phosphonate->ylide_formation aldehyde Hexanal nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack base Base (e.g., NaH) base->ylide_formation ylide_formation->nucleophilic_attack elimination Elimination nucleophilic_attack->elimination product This compound elimination->product

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Safety and Handling

This compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[5][11] It may cause skin and eye irritation.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[12] It is recommended to work in a well-ventilated area or under a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[12]

Conclusion

This compound is a valuable compound with a diverse range of applications stemming from its unique structural and reactive properties. Its well-defined physicochemical characteristics and predictable reactivity make it a useful tool for researchers in organic synthesis and a key ingredient in the flavor and fragrance industry. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to Methyl oct-2-enoate for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl oct-2-enoate, a molecule of interest for researchers, chemists, and professionals in drug development. We will delve into its fundamental chemical identity, synthesis, physicochemical properties, and, most critically, its potential applications grounded in its chemical reactivity.

Core Identification and Molecular Structure

This compound is an organic compound classified as a fatty acid ester, specifically an α,β-unsaturated ester. This structural feature is paramount as it dictates the molecule's chemical reactivity and potential biological activity.

Chemical Identity:

  • Systematic IUPAC Name: Methyl (2E)-oct-2-enoate[1]

  • Common Synonyms: Methyl trans-2-octenoate, 2-Octenoic acid, methyl ester[1]

  • Molecular Formula: C₉H₁₆O₂[2][3]

  • Molecular Weight: 156.22 g/mol [2][3]

CAS Numbers: It is crucial to distinguish between the stereoisomers of this compound, as they are assigned different CAS numbers:

  • 7367-81-9: This number specifically identifies the trans or (E)-isomer, which is the more common and stable configuration.[4]

  • 2396-85-2: This number is used for this compound where the stereochemistry at the double bond is not specified.[2]

Structural Representation: The molecule consists of an eight-carbon chain (oct-) with a double bond between the second and third carbon atoms (en-). The carboxyl group at position 1 is esterified with a methyl group (-oate). The dominant isomer is the (E)-isomer, where the main carbon chain substituents are on opposite sides of the double bond.

Caption: Chemical structure of Methyl (2E)-oct-2-enoate.

Physicochemical Properties

A summary of key quantitative data is essential for experimental design, including reaction setup, purification, and safety considerations.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₂[2][3]
Molecular Weight 156.22 g/mol [2][3]
Appearance Colorless to pale yellow liquid[4]
Odor Fruity, green, waxy[1]
Boiling Point 70.0 °C @ 4.00 mm Hg[1]
Density 0.898 g/mL at 25 °C
Refractive Index 1.437 - 1.447 @ 20.00 °C[4]
Flash Point 175.00 °F (79.44 °C)[4]
Solubility Slightly soluble in water; soluble in ethanol and fats
logP (XlogP3-AA) 3.00 (est.)[2]

Synthesis Protocol: Fischer-Speier Esterification

The synthesis of this compound can be reliably achieved through several methods. For its E-selectivity, the Horner-Wadsworth-Emmons reaction is a powerful tool.[5][6][7] However, a more direct and classic approach for educational and many practical purposes is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between the parent carboxylic acid and an alcohol.[8][9][10]

Rationale for Fischer-Speier Esterification

This method is chosen for its straightforwardness and use of common laboratory reagents. The reaction is an equilibrium process.[10] To drive the reaction towards the ester product, Le Chatelier's principle is applied by using a large excess of one reactant, typically the alcohol (methanol in this case), which can also serve as the solvent.[10][11] An acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[8][10]

Detailed Step-by-Step Methodology

Materials:

  • (2E)-Oct-2-enoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve (2E)-Oct-2-enoic acid (1 equivalent) in anhydrous methanol (10-20 equivalents, serving as both reactant and solvent).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 0.1 equivalents) dropwise to the stirring solution. Causality Note: The exothermic nature of acid dilution necessitates slow addition and cooling to prevent uncontrolled temperature increase.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol). Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Trustworthiness Note: Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of volatile solvent or reactant, allowing the system to reach equilibrium efficiently.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the less polar ester and dissolve the methanol and acid catalyst in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Expertise Note: Multiple extractions with smaller volumes of organic solvent are more efficient at recovering the product than a single extraction with a large volume.

  • Washing: Combine the organic extracts. Wash sequentially with:

    • Saturated NaHCO₃ solution to neutralize any remaining sulfuric acid and unreacted carboxylic acid (caution: CO₂ evolution).

    • Brine to remove residual water and salts from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification (Optional): The resulting crude oil can be purified by vacuum distillation to yield pure Methyl (2E)-oct-2-enoate.

Synthesis Workflow Diagram

synthesis_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve (2E)-Oct-2-enoic acid in excess Anhydrous Methanol catalyst Add H₂SO₄ catalyst (dropwise, under cooling) reactants->catalyst reflux Heat to Reflux (2-4 hours) catalyst->reflux quench Quench with Ice Water reflux->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Vacuum Distillation concentrate->purify

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Applications in Research and Drug Development

While this compound is widely used as a fragrance and flavoring agent, its core chemical structure—the α,β-unsaturated ester—makes it a molecule of significant interest for medicinal chemists and drug developers.[4][12][13]

The α,β-Unsaturated Carbonyl Moiety: A Reactive Pharmacophore

Natural products containing α,β-unsaturated carbonyl units are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[14][15] This activity is often attributed to the electrophilic nature of the β-carbon in the conjugated system.

This electrophilicity makes the molecule a Michael acceptor, capable of undergoing conjugate addition reactions with biological nucleophiles.[16] A particularly important target is the thiol group (-SH) of cysteine residues within proteins.

Mechanism of Action: Covalent Modification via Michael Addition

The interaction of α,β-unsaturated carbonyl compounds with proteins is a key mechanism for their biological effects. For example, this reactivity is central to the Nrf2-Keap1 signaling pathway, which regulates the expression of antioxidant and cytoprotective enzymes.[16] Electrophiles, like this compound, can react with specific cysteine sensors on the Keap1 protein, leading to the release and activation of the transcription factor Nrf2.

Caption: Michael addition of a protein thiol to this compound.

This covalent modification can alter the protein's structure and function, leading to a downstream biological response. Researchers in drug development utilize this principle to design covalent inhibitors that can form a permanent bond with their target protein, often leading to higher potency and prolonged duration of action. This compound, as a simple and accessible α,β-unsaturated ester, serves as an excellent model compound or starting fragment for the synthesis of more complex covalent modifiers.

Role as a Synthetic Building Block

Beyond its potential direct biological activity, this compound is a versatile starting material for synthesizing other organic compounds.[17] For instance, it can be oxidized to form methyl 3-oxobutyrates or serve as a precursor in multi-step syntheses within the pharmaceutical and agrochemical industries.[17] Its defined stereochemistry and functional groups allow for predictable transformations, making it a valuable tool in the synthetic chemist's arsenal.

Safety and Handling

This compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[18] As with all α,β-unsaturated carbonyl compounds, it has the potential to be a skin sensitizer due to its reactivity with nucleophilic residues in skin proteins.[8] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound. All work should be conducted in a well-ventilated fume hood.

References

The Enigmatic Presence of Methyl oct-2-enoate in the Plant Kingdom: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl oct-2-enoate, a volatile unsaturated fatty acid ester, contributes to the characteristic aroma of various natural products. While its presence is documented in select species, a comprehensive understanding of its distribution, biosynthesis, ecological significance, and pharmacological potential within the plant kingdom remains an area of active investigation. This technical guide synthesizes the current knowledge on this compound, providing a foundational resource for researchers in natural product chemistry, chemical ecology, and drug discovery. We delve into its known natural occurrences, explore its probable biosynthetic origins via the lipoxygenase pathway, and discuss its potential ecological roles. Furthermore, this guide presents detailed methodologies for the extraction and analysis of this compound from plant matrices and reviews the broader pharmacological context of unsaturated fatty acid esters, highlighting potential avenues for future research into the bioactivity of this compound.

Introduction: Unveiling a Volatile Player

This compound (C₉H₁₆O₂) is a monounsaturated methyl ester that imparts fruity and fatty notes to the aroma profiles of certain plants and fungi. Its identification in the volatile bouquets of diverse species suggests a potential, albeit underexplored, role in plant physiology and ecology. For researchers and professionals in drug development, understanding the natural landscape of such compounds is the first step toward harnessing their potential therapeutic applications. This guide aims to provide a structured and in-depth overview of the current scientific understanding of this compound in plants, from its biogenesis to its analytical characterization.

Natural Occurrence: A Sporadic yet Intriguing Distribution

The documented presence of this compound in the plant and fungal kingdoms is not widespread, suggesting a specialized role or limited investigation. To date, its most notable occurrences include:

  • Soursop (Annona muricata) : This tropical fruit is a well-documented source of this compound, where it contributes to the complex and characteristic aroma profile.

  • Pine Mushroom (Tricholoma matsutake) : This prized edible mushroom also features this compound as a key volatile component, contributing to its unique and sought-after flavor.[1][2]

The limited data on its broader distribution highlights a significant gap in our understanding and presents an opportunity for further phytochemical screening of aromatic plants and fruits.

Biosynthesis: A Probable Journey Through the Lipoxygenase Pathway

While the specific enzymatic steps leading to this compound in plants have not been fully elucidated, the existing knowledge of fatty acid metabolism strongly points to the lipoxygenase (LOX) pathway as its origin.[3][4][5][6][7] This pathway is responsible for the production of a wide array of volatile C6 and C9 compounds, known as green leaf volatiles (GLVs), which are crucial for plant defense and communication.

The proposed biosynthetic route for this compound likely involves the following key stages:

  • Release of Polyunsaturated Fatty Acids : Mechanical damage, herbivory, or pathogenic attack triggers the release of polyunsaturated fatty acids (PUFAs), such as linoleic acid (C18:2) and α-linolenic acid (C18:3), from cell membranes.

  • Oxygenation by Lipoxygenase (LOX) : LOX enzymes catalyze the dioxygenation of these PUFAs to form hydroperoxides.

  • Cleavage by Hydroperoxide Lyase (HPL) : The hydroperoxides are then cleaved by HPL into shorter-chain aldehydes and oxo-acids. The formation of C8 compounds like octenals would be a critical step.

  • Isomerization and Reduction : The resulting aldehydes can undergo isomerization and be reduced to alcohols by alcohol dehydrogenase (ADH).

  • Esterification : Finally, an alcohol acyltransferase (AAT) would catalyze the esterification of the C8 unsaturated alcohol with a methyl group donor, likely S-adenosyl methionine (SAM), to form this compound.

The following diagram illustrates the generalized lipoxygenase pathway, highlighting the probable branch point for C8 volatile formation.

LOX_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LOX Lipoxygenase (LOX) PUFA->LOX O2 Hydroperoxides Fatty Acid Hydroperoxides LOX->Hydroperoxides HPL Hydroperoxide Lyase (HPL) Aldehydes C8 Aldehydes (e.g., Octenals) HPL->Aldehydes ADH Alcohol Dehydrogenase (ADH) Alcohols C8 Unsaturated Alcohols (e.g., Octenols) ADH->Alcohols AAT Alcohol Acyltransferase (AAT) Ester This compound AAT->Ester Hydroperoxides->HPL Aldehydes->ADH NADH Alcohols->AAT S-adenosyl methionine

Figure 1: Proposed Biosynthetic Pathway of this compound via the Lipoxygenase Pathway.

Ecological Roles: A Scent with a Purpose

Volatile organic compounds (VOCs) like this compound are not mere metabolic byproducts; they are key mediators of a plant's interaction with its environment. While the specific ecological functions of this compound are yet to be definitively established, its chemical nature as a volatile unsaturated ester suggests several plausible roles:

  • Herbivore Deterrence : The release of GLVs upon tissue damage can act as a direct defense mechanism, repelling feeding insects.

  • Attraction of Natural Enemies : Herbivore-induced plant volatiles can serve as cues for predators and parasitoids of the attacking herbivores, an indirect defense strategy.

  • Pollinator Attraction : In some cases, fruity and floral scents contribute to attracting pollinators, although the role of C8 esters in this context is less studied.

  • Antimicrobial Defense : Some lipid-derived volatiles have been shown to possess antimicrobial properties, potentially protecting damaged plant tissues from infection.[7]

Pharmacological Potential: An Untapped Resource

The exploration of the pharmacological activities of this compound is still in its infancy. A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that it does not present a concern for genotoxicity at current exposure levels.[8] However, there is a lack of comprehensive studies on its specific biological effects.

Drawing parallels from related compounds, unsaturated fatty acid esters have demonstrated a range of biological activities, including:

  • Anti-inflammatory Effects : Certain fatty acid esters have been shown to possess anti-inflammatory properties.

  • Adjuvant Activity : Some fatty acid esters can enhance the immune response to antigens, acting as adjuvants.

The unsaturated nature of this compound and its structural similarity to other bioactive lipids make it a candidate for further investigation into its potential anti-inflammatory, antimicrobial, and cytotoxic properties.

Analytical Methodologies: Extraction and Quantification

The analysis of a volatile compound like this compound from a complex plant matrix requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for such analyses.[2]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol provides a general framework for the extraction and analysis of this compound from plant tissues. Optimization of parameters may be required depending on the specific plant matrix.

1. Sample Preparation:

  • Homogenize a known weight (e.g., 1-5 g) of fresh plant material (e.g., fruit pulp, leaves) in a suitable buffer or deionized water.
  • Transfer the homogenate to a headspace vial (e.g., 20 mL).
  • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

2. HS-SPME Procedure:

  • Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C) to facilitate the release of volatiles into the headspace.
  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30-60 minutes) with constant agitation.

3. GC-MS Analysis:

  • Desorb the extracted volatiles from the SPME fiber in the heated injection port of the gas chromatograph (e.g., 250 °C).
  • Separate the compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Employ a temperature program to achieve optimal separation (e.g., initial temperature of 40 °C held for 2 min, ramp at 5 °C/min to 180 °C, then ramp at 10 °C/min to 250 °C and hold for 5 min).[2]
  • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[9]
  • Detect the eluted compounds using a mass spectrometer operating in electron ionization (EI) mode (e.g., at 70 eV).[9]
  • Acquire mass spectra over a suitable mass range (e.g., m/z 40-550).[9]

4. Identification and Quantification:

  • Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by matching with mass spectral libraries (e.g., NIST, Wiley).
  • Quantify the compound by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

The following diagram illustrates a typical workflow for the analysis of this compound.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis cluster_Data Data Processing Plant Plant Material Homogenize Homogenization Plant->Homogenize Vial Headspace Vial Homogenize->Vial SPME HS-SPME Vial->SPME Incubation & Extraction GCMS GC-MS SPME->GCMS Desorption & Separation Data Data Acquisition GCMS->Data Identification Identification (Mass Spectra, Retention Time) Data->Identification Quantification Quantification (Peak Area, Internal Standard) Data->Quantification

References

A Comprehensive Spectroscopic Guide to Methyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl (E)-oct-2-enoate (C₉H₁₆O₂), a significant compound in the flavor and fragrance industry. We will delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind the observed spectral features is explained, providing researchers and drug development professionals with a robust framework for the structural verification and quality assessment of this α,β-unsaturated ester.

Introduction

Methyl (E)-oct-2-enoate is a fatty acid methyl ester characterized by a fruity, green aroma. Its structure, featuring an eight-carbon chain with a methyl ester and a trans-double bond between the α and β carbons (C2 and C3), gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its identity, stereochemistry, and purity. This guide synthesizes data from established spectral databases and first principles to offer a definitive analytical overview.

Molecular Structure and Key Features

The unambiguous characterization of a molecule begins with a clear understanding of its structure. The key features of Methyl (E)-oct-2-enoate that dictate its spectroscopic behavior are the ester functional group, the conjugated C=C double bond, and the pentyl aliphatic chain.

Caption: Molecular structure of Methyl (E)-oct-2-enoate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons (¹H) and carbons (¹³C).

Theoretical Basis: Causality in Chemical Shifts

The position of a signal (chemical shift, δ) in an NMR spectrum is dictated by the electron density around the nucleus. Electronegative atoms, like oxygen, withdraw electron density, "deshielding" nearby nuclei and shifting their signals to a higher frequency (downfield). In Methyl (E)-oct-2-enoate, the ester's carbonyl group and the C=C double bond create a conjugated system, which further influences the electronic environment and results in characteristic downfield shifts for the vinylic protons and carbons.

¹H NMR Analysis

The proton NMR spectrum provides a wealth of information regarding the connectivity and stereochemistry of the molecule.

  • Vinylic Protons (H-2, H-3): The protons on the double bond are the most diagnostic. H-3, being adjacent to the electron-withdrawing carbonyl group, is significantly deshielded and appears furthest downfield as a doublet of triplets. H-2 appears as a doublet.

  • Stereochemistry: The coupling constant (J) between H-2 and H-3 is critical. A large coupling constant, typically around 15.6 Hz, definitively confirms the trans or (E) configuration of the double bond.

  • Alkyl Chain: The remaining protons of the pentyl chain and the methyl ester appear in the expected upfield regions. The allylic protons on C-4 are slightly deshielded compared to other methylene groups.

Table 1: ¹H NMR Spectroscopic Data for Methyl (E)-oct-2-enoate (in CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-8 (CH₃) ~0.90 Triplet ~7.0 3H
H-5, H-6, H-7 (CH₂) ~1.28-1.45 Multiplet - 6H
H-4 (Allylic CH₂) ~2.21 Quartet ~7.2 2H
H-9 (OCH₃) ~3.73 Singlet - 3H
H-2 (=CH) ~5.81 Doublet ~15.6 1H

| H-3 (=CH) | ~6.97 | Doublet of Triplets | ~15.6, ~7.0 | 1H |

Data sourced and compiled from the Spectral Database for Organic Compounds (SDBS)[1][2].

Caption: Key ¹H NMR correlations for Methyl (E)-oct-2-enoate.

¹³C NMR Analysis

The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom.

  • Carbonyl Carbon (C-1): This is the most deshielded carbon, appearing around 167 ppm due to the double-bonded oxygen.

  • Vinylic Carbons (C-2, C-3): These carbons in the sp² hybridized region appear downfield, with C-3 being more deshielded than C-2.

  • Alkyl Carbons: The methoxy carbon (C-9) and the carbons of the alkyl chain (C-4 to C-8) appear in the upfield region of the spectrum.[3]

Table 2: ¹³C NMR Spectroscopic Data for Methyl (E)-oct-2-enoate (in CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm)
C-8 ~14.0
C-7 ~22.5
C-6 ~27.9
C-5 ~31.3
C-4 ~32.1
C-9 (OCH₃) ~51.4
C-2 ~121.2
C-3 ~149.7

| C-1 (C=O) | ~166.9 |

Data sourced and compiled from the Spectral Database for Organic Compounds (SDBS)[1][2].

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Methyl (E)-oct-2-enoate.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for nonpolar to moderately polar organic compounds and has a simple, well-defined solvent signal that rarely interferes with analyte peaks.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient for a sample of this concentration.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals and measure chemical shifts and coupling constants.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Spectral Interpretation

The IR spectrum of Methyl (E)-oct-2-enoate is dominated by absorptions from the ester and the conjugated alkene.

  • C=O Stretch: The strong absorption at ~1724 cm⁻¹ is characteristic of a carbonyl stretch. Causality: This frequency is lower than that of a saturated ester (~1740 cm⁻¹) because conjugation with the C=C double bond delocalizes the pi electrons, slightly weakening the C=O bond and lowering its vibrational energy.[5]

  • C=C Stretch: The alkene stretch appears at ~1655 cm⁻¹. This peak is often of medium intensity in trans-alkenes.

  • C-O Stretches: Strong bands in the 1300-1100 cm⁻¹ region correspond to the C-O single bond stretches of the ester group.

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ (e.g., ~2957, 2859 cm⁻¹) are due to the sp³ hybridized C-H bonds of the alkyl chain. A weaker band just above 3000 cm⁻¹ can sometimes be resolved for the sp² C-H bonds of the alkene.

Table 3: Characteristic IR Absorption Bands for Methyl (E)-oct-2-enoate

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2957, 2859 C-H Stretch sp³ C-H (Alkyl)
~1724 C=O Stretch α,β-Unsaturated Ester
~1655 C=C Stretch Alkene
~1437 C-H Bend CH₂/CH₃

| ~1267, 1173 | C-O Stretch | Ester |

Data sourced from the Spectral Database for Organic Compounds (SDBS)[1][2].

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and running a background spectrum.

  • Sample Application: Place a single drop of neat Methyl (E)-oct-2-enoate liquid directly onto the ATR crystal.

  • Data Acquisition: Lower the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high signal-to-noise spectrum.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Fragmentation Analysis (Electron Ionization - EI)

Under EI conditions, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation.[6]

  • Molecular Ion (M⁺˙): The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 156, corresponding to the molecular weight of C₉H₁₆O₂.[7][8]

  • Key Fragments: The fragmentation pattern is a unique fingerprint.

    • m/z 125: Loss of a methoxy radical (•OCH₃, 31 Da).

    • m/z 99/97: Cleavage within the alkyl chain.

    • m/z 87: This is often the base peak. Its formation can be attributed to cleavage at the C3-C4 bond, followed by a rearrangement.

    • m/z 55: A very common fragment in unsaturated systems, often corresponding to a C₄H₇⁺ cation.

Table 4: Major Fragments in the EI-Mass Spectrum of Methyl (E)-oct-2-enoate

m/z Proposed Fragment
156 [M]⁺˙ (Molecular Ion)
125 [M - •OCH₃]⁺
99 [M - •C₄H₉]⁺
87 [CH₃OOC-CH=CH-CH₂]⁺

| 55 | [C₄H₇]⁺ |

Data sourced from the NIST WebBook and PubChem.[7][8][9]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of Methyl (E)-oct-2-enoate (~100 ppm) in a volatile solvent like hexane or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the solution into the GC, which is equipped with a suitable capillary column (e.g., a nonpolar DB-5 or a polar wax column).

    • Use a temperature program to separate the analyte from any impurities. A typical program might start at 60°C and ramp to 250°C. Causality: The temperature gradient ensures that compounds are separated based on their boiling points and column interactions, providing a pure sample to the mass spectrometer.

  • MS Analysis:

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • Set the ionization energy to the standard 70 eV for electron ionization.

    • Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and all relevant fragments.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of Methyl (E)-oct-2-enoate. ¹H NMR confirms the (E)-stereochemistry through the large vinylic coupling constant. ¹³C NMR accounts for all unique carbon environments. IR spectroscopy identifies the key α,β-unsaturated ester functional group, and MS confirms the molecular weight and provides a characteristic fragmentation fingerprint. The protocols and interpretations outlined in this guide serve as a robust, self-validating system for the analysis of this compound in research and industrial settings.

References

An In-depth Technical Guide to the Stereoisomers of Methyl Oct-2-enoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the geometric isomers of methyl oct-2-enoate: Methyl (E)-oct-2-enoate and Methyl (Z)-oct-2-enoate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the stereoselective synthesis, analytical differentiation, and potential applications of these α,β-unsaturated esters.

Introduction: The Significance of Geometric Isomerism

Geometric isomers, also known as cis-trans or E/Z isomers, are stereoisomers that have the same molecular formula and bond connectivity but differ in the spatial arrangement of atoms or groups around a non-rotating bond, typically a carbon-carbon double bond.[1] This structural variance can lead to significant differences in physical, chemical, and biological properties. In the case of this compound, the (E) and (Z) configurations arise from the restricted rotation around the C2=C3 double bond, leading to distinct molecular shapes and reactivities.

Methyl (E)-oct-2-enoate, often referred to as methyl trans-2-octenoate, is a naturally occurring volatile compound found in fruits like melons and is utilized as a flavor and fragrance agent.[2][3] Its (Z) counterpart is less common and its properties are less extensively documented. Understanding the synthesis and characterization of both isomers is crucial for applications where stereochemical purity is paramount, such as in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.[2][4]

Stereoselective Synthesis Strategies

The controlled synthesis of either the (E) or (Z) isomer of this compound is a primary challenge for synthetic chemists. The choice of reaction and reaction conditions dictates the stereochemical outcome.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Pathway to (E)-Isomers

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly reliable method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a strong preference for the thermodynamically more stable (E)-isomer.[5][6][7] The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[8]

Reaction Mechanism: The HWE reaction proceeds through the following key steps:

  • Deprotonation: A base is used to deprotonate the α-carbon of the phosphonate ester, forming a nucleophilic phosphonate carbanion.[9]

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde (hexanal in this case), forming an intermediate.[9]

  • Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring called an oxaphosphetane.[9]

  • Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct, which is easily removed during workup.[7]

The high (E)-selectivity of the HWE reaction is attributed to the thermodynamic equilibration of the intermediates, which favors the sterically less hindered trans-oxaphosphetane.[8]

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Methyl (dimethoxyphosphoryl)acetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion 1. Base (e.g., NaH) Aldehyde Hexanal Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Carbanion->Oxaphosphetane 2. Nucleophilic Attack E_Isomer Methyl (E)-oct-2-enoate Oxaphosphetane->E_Isomer 3. Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Figure 1: Horner-Wadsworth-Emmons Reaction Workflow.

The Wittig Reaction and its Modifications for (Z)-Isomer Synthesis

The Wittig reaction provides a versatile route to alkenes from aldehydes or ketones and phosphonium ylides.[10] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[11]

  • Stabilized Ylides: Ylides stabilized by electron-withdrawing groups, such as an ester, typically lead to the formation of the (E)-alkene.[7]

  • Non-stabilized Ylides: Non-stabilized ylides, on the other hand, generally favor the formation of the (Z)-alkene.[7]

To achieve high (Z)-selectivity in the synthesis of α,β-unsaturated esters, modifications to the standard Wittig or HWE reactions are necessary. The Still-Gennari modification of the HWE reaction is a prominent example, employing phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent systems (like KHMDS with 18-crown-6 in THF) to favor the kinetic (Z)-product.[6][9]

Synthesis_Logic Start Goal: Synthesize this compound Isomer Decision Desired Isomer? Start->Decision E_Path (E)-Isomer Decision->E_Path E Z_Path (Z)-Isomer Decision->Z_Path Z HWE Horner-Wadsworth-Emmons Reaction E_Path->HWE Still_Gennari Still-Gennari Modification of HWE Reaction Z_Path->Still_Gennari E_Product Predominantly Methyl (E)-oct-2-enoate HWE->E_Product Z_Product Predominantly Methyl (Z)-oct-2-enoate Still_Gennari->Z_Product

Figure 2: Decision workflow for stereoselective synthesis.

Spectroscopic Characterization and Differentiation

Unambiguous identification of the (E) and (Z) isomers of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between geometric isomers.

  • ¹H NMR: The coupling constant (J-value) between the vinyl protons at C2 and C3 is diagnostic. For the (E)-isomer, the coupling constant is typically larger (around 15-18 Hz) due to the trans relationship of the protons. In contrast, the (Z)-isomer exhibits a smaller coupling constant (around 10-12 Hz) for the cis protons. The chemical shifts of the protons can also differ due to varying anisotropic effects.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the double bond and the ester carbonyl, can show subtle but consistent differences between the two isomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[12] For α,β-unsaturated esters, the key absorption bands are:

  • C=O Stretch: This band typically appears in the region of 1715-1730 cm⁻¹ for α,β-unsaturated esters.[13]

  • C=C Stretch: The carbon-carbon double bond stretch is expected around 1640-1650 cm⁻¹.

  • =C-H Bend (Out-of-Plane): A strong absorption band near 960-970 cm⁻¹ is characteristic of a trans-disubstituted double bond ((E)-isomer).[14] The absence of this band and the potential presence of a band around 700 cm⁻¹ can suggest a cis-disubstituted double bond ((Z)-isomer).

Mass Spectrometry (MS)

While mass spectrometry primarily provides information about the molecular weight and fragmentation pattern, it can sometimes be used to differentiate geometric isomers.[15] The molecular ion peak for both isomers will be at the same m/z value. However, subtle differences in fragmentation patterns may arise due to the different steric environments of the isomers, although these differences are often not pronounced enough for unambiguous identification without supporting data from other techniques.[16][17]

Spectroscopic TechniqueMethyl (E)-oct-2-enoateMethyl (Z)-oct-2-enoate
¹H NMR (J-coupling) J(H₂-H₃) ≈ 15-18 Hz (trans)J(H₂-H₃) ≈ 10-12 Hz (cis)
IR Spectroscopy ~960-970 cm⁻¹ (=C-H bend)Absence of ~960-970 cm⁻¹ band
Mass Spectrometry (MS) Similar fragmentation patternsSimilar fragmentation patterns

Table 1: Key Spectroscopic Differences Between Methyl (E)- and (Z)-oct-2-enoate.

Experimental Protocols

Synthesis of Methyl (E)-oct-2-enoate via HWE Reaction

Materials:

  • Methyl (dimethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add methyl (dimethoxyphosphoryl)acetate dropwise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add hexanal dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl (E)-oct-2-enoate.

Purification and Isomer Separation

The purification of the synthesized esters is crucial to remove starting materials, byproducts, and any minor isomeric impurities.[18][19][20]

  • Flash Column Chromatography: This is the most common method for purifying the crude reaction mixture. The difference in polarity between the (E) and (Z) isomers is often sufficient to allow for their separation on a silica gel column.[21]

  • Distillation: For larger scale purifications, fractional distillation can be employed, although the boiling points of the two isomers may be very close.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples of each isomer, preparative HPLC with a suitable stationary phase (e.g., C18) can be very effective.[21]

Applications and Future Directions

The distinct properties of the (E) and (Z) isomers of this compound lend them to different applications.

  • Methyl (E)-oct-2-enoate: Its pleasant, fruity aroma has led to its use in the fragrance and food industries.[2][4][22] It also serves as a versatile starting material for the synthesis of more complex organic molecules in the pharmaceutical and agrochemical sectors.[2][4]

  • Methyl (Z)-oct-2-enoate: While less studied, the (Z)-isomer represents a unique chemical entity with potential applications in areas where specific stereochemistry is required for biological activity or material properties. Further research into its properties and potential uses is warranted.

The development of more efficient and highly stereoselective synthetic methods, particularly for the (Z)-isomer, remains an active area of research. Additionally, a more thorough investigation into the biological activities of both isomers could unveil new applications in drug discovery and development.

Conclusion

The (E) and (Z) isomers of this compound, while structurally similar, are distinct chemical entities with different properties and synthetic accessibility. The Horner-Wadsworth-Emmons reaction and its modifications provide reliable routes for their stereoselective synthesis. A combination of NMR and IR spectroscopy allows for their unambiguous characterization. As our understanding of the importance of stereochemistry in various scientific fields continues to grow, the ability to synthesize and characterize pure geometric isomers like Methyl (E)- and (Z)-oct-2-enoate will remain a critical skill for chemists and researchers.

References

A Comprehensive Safety & Handling Guide for Methyl oct-2-enoate in a Research Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the safety, handling, and risk management protocols for Methyl oct-2-enoate, a compound frequently utilized by researchers, scientists, and drug development professionals. Moving beyond a standard safety data sheet, this document synthesizes regulatory data with mechanistic insights to empower laboratory personnel with the knowledge required for its responsible and safe application. We will explore its physicochemical properties, deconstruct its hazard profile from a chemical reactivity standpoint, and establish robust protocols for its use, from initial risk assessment to emergency response.

A critical point of clarification is the distinction between Methyl oct-2-e noate (an alkene, C9H16O2) and the similarly named Methyl 2-y noate (an alkyne, C9H14O2). These compounds possess distinct CAS numbers and hazard profiles. This guide is exclusively focused on This compound , primarily referencing the (E)-isomer (CAS 7367-81-9) for which more comprehensive data is available, while also acknowledging the general CAS number 2396-85-2.

Chapter 1: Chemical Identity and Physicochemical Landscape

A foundational understanding of a chemical's identity and physical properties is the first step in a thorough safety assessment. These parameters dictate its behavior under various laboratory conditions, influencing storage, handling, and emergency response decisions.

This compound is a fatty acid ester recognized for its characteristic fruity, green aroma, which has led to its use as a flavoring agent and fragrance component.[1][2] In a research context, it serves as a versatile organic building block.[2] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name methyl (E)-oct-2-enoate[1]
Synonyms Methyl trans-2-octenoate[1][3]
CAS Number 7367-81-9 ((E)-isomer); 2396-85-2 (isomer undefined)[3][4]
Molecular Formula C9H16O2[1][3]
Molecular Weight 156.22 g/mol [1][3]
Appearance Colorless liquid[1][5]
Boiling Point 70 °C @ 4 mmHg[1]
Flash Point ~79.4 °C (175 °F)[4][5]
Specific Gravity ~0.894 - 0.904 @ 25 °C[4][5]

Chapter 2: The Hazard Profile - A Mechanistic Perspective

The hazards associated with this compound are primarily dictated by its structure as a combustible liquid and an α,β-unsaturated ester. This chemical functionality is key to understanding its potential for biological interaction.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.

Hazard ClassHazard StatementGHS CodeSource(s)
Flammable LiquidsCombustible liquidH227[3][6]
Acute Toxicity, OralHarmful if swallowedH302[3][7]
Skin SensitizationMay cause an allergic skin reactionH317[7]
Eye/Skin IrritationIrritating to skin and eyesR36/38*[5]
Note: R-phrases are from older regulations but indicate irritant properties.
Mechanistic Insight: The Role of the α,β-Unsaturated System

The most significant toxicological concern from a research perspective is the potential for skin sensitization.[8] This is not an arbitrary hazard; it is a direct consequence of the molecule's structure. The double bond between the α and β carbons is conjugated with the carbonyl group of the ester, creating an electrophilic center at the β-carbon.

This electron-deficient site is susceptible to nucleophilic attack by biological macromolecules, such as cysteine or lysine residues in skin proteins. This covalent modification (a Michael addition reaction) forms a hapten-protein conjugate, which can be recognized by the immune system, leading to sensitization and potentially causing an allergic contact dermatitis upon subsequent exposures. This reactivity is a known characteristic of α,β-unsaturated esters and aldehydes and underscores the critical need for preventing skin contact.

Chapter 3: Risk Assessment Workflow for Laboratory Applications

A dynamic risk assessment is not a one-time task but a continuous process that precedes any experiment. For a compound like this compound, the workflow should systematically evaluate hazards, potential exposure routes, and the necessary control measures to mitigate risk.

RiskAssessmentWorkflow cluster_Plan Phase 1: Planning & Assessment cluster_Implement Phase 2: Implementation of Controls cluster_Review Phase 3: Review & Refine A Identify Hazards (H227, H302, H317) B Analyze Experimental Scale (mg vs. multi-gram) A->B informs C Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) B->C determines D Select PPE (Gloves, Goggles, Lab Coat) C->D mandates E Define Engineering Controls (Fume Hood) C->E requires F Develop SOPs (Handling, Waste) E->F integrate into G Conduct Post-Experiment Review F->G is reviewed after H Update Protocol with Learnings G->H leads to H->A feedback loop I Emergency Preparedness Check (Spill Kit, Eyewash)

Caption: Laboratory Risk Assessment Workflow for this compound.

Chapter 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to well-defined SOPs is paramount to minimizing exposure and ensuring experimental integrity.

SOP 1: Personal Protective Equipment (PPE) Selection
  • Eye Protection: Safety glasses with side shields are mandatory at a minimum. When there is a risk of splashing, chemical goggles or a face shield should be used.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[9]

  • Body Protection: A standard laboratory coat must be worn and fully fastened. For larger scale operations (>50 mL), a chemically resistant apron is recommended.

SOP 2: Aliquoting and Dispensing
  • Location: All transfers and dispensing of this compound must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[9]

  • Equipment: Use clean glass or compatible plastic pipettes and containers. Avoid materials that can be degraded by esters.

  • Procedure: a. Place the stock bottle on a stable surface inside the fume hood. b. Uncap the bottle slowly to release any potential pressure. c. Dispense the required amount carefully, avoiding splashes. d. Securely recap the stock bottle immediately after use. e. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]

SOP 3: Use in a Chemical Reaction
  • Setup: Assemble all glassware in the fume hood. Ensure all joints are properly sealed.

  • Heating: As a combustible liquid, this compound must be kept away from open flames and spark sources.[10] Use a heating mantle, oil bath, or hot plate with spark-proof controls for heating reactions.

  • Workup & Quenching: Be mindful that quenching a reaction may be exothermic. Perform this step slowly and with appropriate cooling (e.g., an ice bath).

  • Storage: Store the compound in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[6][9]

Chapter 5: Emergency Response Protocols

Preparedness is the key to effectively managing any laboratory incident.

Protocol A: Spill Containment and Cleanup

The appropriate response to a spill is dictated by its scale and location.

SpillResponse Start Spill Occurs Assess Assess Size & Location Start->Assess SmallSpill < 100 mL & Contained in Hood Assess->SmallSpill Small LargeSpill > 100 mL or Outside Hood Assess->LargeSpill Large Absorb Absorb with Inert Material (Sand, Vermiculite) SmallSpill->Absorb Evacuate Alert Personnel & Evacuate Area LargeSpill->Evacuate Collect Collect into Waste Container (Use Spark-Proof Tools) Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Notify Contact EHS / Emergency # Evacuate->Notify Secure Secure Area / Prevent Entry Notify->Secure

Caption: Decision Tree for Responding to a this compound Spill.

Protocol B: First Aid for Exposures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ActionSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[3][9]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation or a rash occurs, get medical advice/attention.[3][7][9]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[9][11]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or Poison Control Center immediately.[12][9]

Chapter 6: Waste Disposal and Environmental Considerations

Responsible disposal is a critical component of the chemical lifecycle.

  • Chemical Waste: All unused this compound and materials contaminated with it (e.g., absorbent from spills, contaminated gloves) must be collected in a designated, sealed, and properly labeled hazardous waste container.[3]

  • Disposal Method: Disposal must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations. Do not empty into drains or release into the environment.[3][9]

  • Aquatic Toxicity: Some safety data sheets for related unsaturated esters indicate toxicity to aquatic life.[12][9] Therefore, preventing release to waterways is essential.

Conclusion

This compound is a valuable compound in research and development, but its safe use demands more than a cursory glance at a safety data sheet. By understanding its chemical reactivity, implementing a dynamic risk assessment process, and adhering to rigorous handling and emergency protocols, researchers can effectively mitigate the risks it presents. This proactive approach to safety ensures a secure laboratory environment and promotes the responsible advancement of science.

References

An In-Depth Technical Guide to the Solubility of Methyl Oct-2-enoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of methyl oct-2-enoate, a C9 fatty acid ester utilized in the fragrance, flavor, and pharmaceutical industries. Recognizing the critical role of solvent selection in chemical synthesis, formulation development, and purification processes, this document synthesizes theoretical principles with practical methodologies. It details the physicochemical properties of this compound and establishes a predictive solubility framework based on estimated Hansen Solubility Parameters (HSP). A detailed, self-validating experimental protocol for determining liquid-liquid solubility via the shake-flask method, coupled with quantification by Gas Chromatography with Flame Ionization Detection (GC-FID), is provided for researchers. This guide serves as an essential resource for scientists and drug development professionals seeking to understand and control the solubility behavior of this versatile ester.

Introduction

This compound (CAS No: 2396-85-2 / 7367-81-9 for E-isomer) is an unsaturated fatty acid methyl ester (FAME) characterized by a fruity, green aroma.[1][2] Its applications span from being a fragrance and flavoring agent to a starting material for the synthesis of more complex organic compounds.[3] In the context of drug development and fine chemical synthesis, understanding and predicting the solubility of such a compound in various organic solvents is paramount. Solvent selection impacts reaction kinetics, process efficiency, product purity, and the ultimate success of formulation and crystallization efforts.

This guide moves beyond a simple catalog of data points. As a Senior Application Scientist, the objective is to provide a deeper, mechanistic understanding of the solute-solvent interactions that govern the solubility of this compound. We will explore the theoretical underpinnings of solubility, apply a predictive model to forecast its behavior in a wide range of solvents, and present a robust experimental workflow for empirical validation.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of this compound—a nine-carbon chain with a methyl ester functional group and a carbon-carbon double bond—dictates its polarity, size, and potential for intermolecular interactions. These key characteristics are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name methyl (E)-oct-2-enoate [4]
Molecular Formula C₉H₁₆O₂ [4]
Molecular Weight 156.22 g/mol [4]
Appearance Colorless liquid [4]
Boiling Point 70 °C @ 4 mmHg [4]
Density ~0.898 g/mL @ 25 °C [5]
XLogP3-AA 3.0 [6]
Topological Polar Surface Area 26.3 Ų [4]
Hydrogen Bond Donor Count 0 [4]

| Hydrogen Bond Acceptor Count | 2 (from carbonyl and ether oxygens) |[4] |

The molecule's significant non-polar alkyl chain, coupled with a polar ester group (which can accept but not donate hydrogen bonds), suggests a nuanced solubility profile. It is expected to be miscible with a range of organic solvents but have limited solubility in highly polar, protic solvents like water.[6][7]

Theoretical Principles of Solubility

While the adage "like dissolves like" provides a useful heuristic, a more quantitative approach is required for scientific applications. The Hansen Solubility Parameters (HSP) offer a powerful framework for predicting miscibility based on the principle that substances with similar intermolecular forces are likely to be soluble in one another.[1]

Hansen Solubility Parameters (HSP)

The HSP framework deconstructs the total cohesive energy density of a substance into three components, each representing a different type of intermolecular force:

  • δD (Dispersion): Energy from weak, temporary van der Waals forces.

  • δP (Polar): Energy from permanent dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from the specific interactions of hydrogen bonding.

The total Hansen parameter (δt) is related to these components by the equation: δt² = δD² + δP² + δH²

Two substances, a solute (1) and a solvent (2), are likely to be miscible if their HSP values are close. This "distance" (Ra) in the three-dimensional Hansen space can be calculated:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity between the solute and solvent, and thus, better solubility. A common rule of thumb is that if Ra is less than the interaction radius (Ro) of the solute, dissolution is highly probable.

Solubility Profile of this compound

Known Experimental Solubility Data

Published experimental data for the solubility of this compound is limited. The available quantitative data, primarily in alcohols and DMSO, is presented in Table 2. These values indicate high solubility in common polar organic solvents.

Table 2: Experimentally Determined Solubility of this compound

Solvent Temperature Solubility (g/L) Source
Methanol 25 °C 4996.87 [6]
Ethanol 25 °C 4348.34 [6]
Isopropanol 25 °C 3075.91 [6]
DMSO Not Specified ≥ 200,000 (≥ 200 mg/mL) [3]
Water 25 °C Slightly Soluble (~0.16 g/L, est.) [6]

| Fats / Oils | Not Specified | Soluble |[6] |

Predictive Solubility Based on Estimated Hansen Parameters

In the absence of broad experimental data, HSPs can be estimated using group contribution methods, where the molecule is broken down into its constituent functional groups.[1][8] Using the Hoftyzer-van Krevelen method, the HSP values for this compound have been estimated and are presented in Table 3.

Table 3: Estimated Hansen Solubility Parameters for this compound

Parameter Estimated Value (MPa⁰·⁵)
δD (Dispersion) 16.5
δP (Polar) 4.5
δH (Hydrogen Bonding) 6.0

| δt (Total) | 18.2 |

Disclaimer: These values are estimations derived from a group contribution model and are intended for predictive guidance. Experimental verification is recommended.

Using these estimated parameters, we can predict the solubility of this compound in a range of common organic solvents by calculating the Hansen distance (Ra). A smaller Ra value suggests better solubility.

HansenSphere cluster_solvents Solvent Positions in Hansen Space cluster_solute Solute Acetone EthylAcetate Toluene DCM Ethanol Methanol Hexane Water Solute This compound (Est.) Solute->Acetone Ra=3.8 Solute->Toluene Ra=4.3 Solute->Ethanol Ra=13.7 Solute->Hexane Ra=6.2 Solute->Water Ra=36.4

Caption: Conceptual Hansen Sphere for this compound.

Table 4: Predicted Solubility of this compound in Common Organic Solvents Based on HSP Distance (Ra)

Solvent δD δP δH Ra (MPa⁰·⁵) Predicted Solubility
Ketones
Acetone 15.5 10.4 7.0 3.8 High
Methyl Ethyl Ketone (MEK) 16.0 9.0 5.1 2.1 High
Esters
Ethyl Acetate 15.8 5.3 7.2 1.6 High
n-Butyl Acetate 15.8 3.7 6.3 0.9 High
Chlorinated
Dichloromethane (DCM) 17.0 7.3 7.1 3.1 High
Chloroform 17.8 3.1 5.7 1.9 High
Aromatics
Toluene 18.2 1.4 2.0 4.3 High
Xylene 17.6 1.0 3.1 4.2 High
Alcohols
Methanol 14.7 12.3 22.3 17.9 Moderate-High (Experimentally High)
Ethanol 15.8 8.8 19.4 13.7 Moderate-High (Experimentally High)
Isopropanol 15.8 6.1 16.4 10.6 Moderate-High (Experimentally High)
Ethers
Tetrahydrofuran (THF) 16.8 5.7 8.0 2.3 High
Diethyl Ether 14.5 2.9 5.1 2.7 High
Hydrocarbons
n-Hexane 14.9 0.0 0.0 6.2 Moderate
Cyclohexane 16.8 0.0 0.2 6.1 Moderate
Highly Polar
Acetonitrile 15.3 18.0 6.1 13.5 Low

| Water | 15.5 | 16.0 | 42.3 | 36.4 | Very Low (Experimentally Low) |

Note on Alcohols: While the calculated Ra for alcohols is high, the experimental data shows high solubility. This discrepancy highlights a limitation of the group contribution method, which can sometimes underestimate the specific hydrogen-bonding affinity between an ester's acceptor oxygens and a solvent's donor hydroxyl group.

Experimental Protocol for Solubility Determination

To empirically validate predictions and establish precise solubility limits, a standardized protocol is essential. The shake-flask method is the gold standard for determining equilibrium solubility. For a liquid-liquid system like this compound in an organic solvent, the protocol requires careful attention to achieving equilibrium and accurate quantification.

Rationale for Method Selection

The shake-flask method directly measures solubility at thermodynamic equilibrium, providing definitive data. For quantification, Gas Chromatography with Flame Ionization Detection (GC-FID) is chosen due to its high sensitivity and linearity for volatile organic compounds like FAMEs, which lack a strong UV chromophore for spectrophotometric analysis.

Materials and Equipment
  • Solute: this compound (≥98% purity)

  • Solvents: High-purity (≥99.5%) organic solvents

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Glass vials (e.g., 4 mL or 20 mL) with PTFE-lined caps

    • Positive displacement pipettes or calibrated microsyringes

    • Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., 25.0 ± 0.5 °C)

    • Vortex mixer

    • Centrifuge (optional, for aiding phase separation)

    • Gas Chromatograph with FID detector

    • Appropriate GC capillary column (e.g., DB-5ms or equivalent)

    • Volumetric flasks and syringes for standard preparation

Step-by-Step Procedure
  • Preparation of Solvent: Add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to a series of glass vials.

  • Addition of Solute: Add increasing, precisely weighed amounts of this compound to each vial to create a range of concentrations. Ensure at least one vial contains a clear excess of the solute, which will appear as a separate liquid phase (e.g., small droplets or a distinct layer).

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached.

    • Scientist's Insight: For liquid-liquid systems, equilibrium is often reached faster than for solids. However, a minimum of 24 hours is recommended to ensure thermodynamic stability. For viscous solvents, 48-72 hours may be necessary. The system should be checked at multiple time points (e.g., 24h, 48h) to confirm the concentration in the solvent phase is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the phases to separate. If a stable emulsion has formed, centrifugation (at the same temperature) can be used to break it.

  • Sampling: Carefully withdraw a small aliquot (e.g., 100 µL) from the clear, saturated solvent phase (the supernatant), taking extreme care not to disturb the excess solute phase.

  • Dilution and Analysis: Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to a concentration within the calibrated range of the GC-FID method. Add an internal standard if necessary for improved accuracy.

  • Quantification: Analyze the diluted sample by GC-FID. Determine the concentration of this compound by comparing the peak area to a pre-established calibration curve.

  • Data Reporting: The solubility is the concentration determined in the saturated solvent phase, typically reported in g/L or mol/L.

References

An In-depth Technical Guide to Methyl oct-2-enoate: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oct-2-enoate, a seemingly simple α,β-unsaturated ester, holds a significant position at the intersection of natural product chemistry, flavor and fragrance science, and synthetic organic chemistry. Its presence as a volatile component in a variety of fruits contributes to their characteristic aromas, making it a valuable compound in the food and perfume industries. Beyond its sensory properties, the conjugated system within this compound makes it a versatile building block in organic synthesis, offering a reactive site for various chemical transformations. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this compound, offering insights for researchers and professionals in drug development and other scientific fields.

Natural Occurrence and Initial Identification

This compound is a naturally occurring volatile organic compound found in a range of fruits, contributing to their complex flavor and aroma profiles. Its identification in natural sources has been primarily achieved through the use of gas chromatography-mass spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile components.

Notably, this compound has been identified as a significant volatile constituent in soursop (Annona muricata) and papaya (Carica papaya).[1][2][3][4] In soursop, it is one of the key esters that define the fruit's unique aroma.[1][4] Similarly, studies on papaya volatiles have also reported the presence of this compound.[5] The initial isolation and characterization of this compound from natural sources, while not definitively pinpointed to a single discovery, were part of the broader scientific exploration of fruit volatiles that gained momentum with the advancement of chromatographic and spectroscopic techniques in the mid-20th century.

Table 1: Natural Sources of this compound

Fruit/Plant SourceFamilyReported Presence
Soursop (Annona muricata)AnnonaceaeYes[1][2][3][4]
Papaya (Carica papaya)CaricaceaeYes[5]

The Evolution of Synthetic Strategies

The synthesis of α,β-unsaturated esters like this compound has been a central theme in organic chemistry, with numerous methods developed over the years. These reactions are fundamental for the construction of carbon-carbon double bonds and are widely employed in the synthesis of natural products and pharmaceuticals. The following sections detail the key historical and modern synthetic routes applicable to the preparation of this compound, starting from the foundational olefination reactions.

The general synthetic approach involves the reaction of a six-carbon aldehyde, hexanal, with a two-carbon component that provides the ester and the adjacent unsaturated carbon.

G Hexanal Hexanal (C6 Aldehyde) MethylOct2Enoate This compound Hexanal->MethylOct2Enoate C-C bond formation C2_Component Two-Carbon Component (Ester & C=C precursor) C2_Component->MethylOct2Enoate

Caption: General retrosynthetic approach for this compound.

The Reformatsky Reaction: A Classic Approach

The Reformatsky reaction, discovered by Sergey Reformatsky in 1887, is a classic method for the synthesis of β-hydroxy esters, which can then be dehydrated to form α,β-unsaturated esters. The reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal.

For the synthesis of this compound, this would involve the reaction of hexanal with methyl bromoacetate. The initially formed β-hydroxy ester, methyl 3-hydroxyoctanoate, can be subsequently dehydrated under acidic or basic conditions to yield this compound.

G cluster_0 Reformatsky Reaction Hexanal Hexanal HydroxyEster Methyl 3-hydroxyoctanoate Hexanal->HydroxyEster Bromoacetate Methyl Bromoacetate Bromoacetate->HydroxyEster Zinc Zinc Zinc->HydroxyEster Organozinc intermediate MethylOct2Enoate This compound HydroxyEster->MethylOct2Enoate Dehydration

Caption: Synthetic pathway via the Reformatsky Reaction.

Experimental Protocol: Reformatsky Synthesis of Methyl 3-hydroxyoctanoate

  • Materials: Hexanal, methyl bromoacetate, activated zinc dust, dry tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust.

    • Add a solution of hexanal and methyl bromoacetate in dry THF to the dropping funnel.

    • Add a small portion of the aldehyde/ester solution to the zinc suspension and initiate the reaction by gentle heating if necessary.

    • Once the reaction has started (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir and reflux the mixture for an additional hour to ensure complete reaction.

    • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude methyl 3-hydroxyoctanoate.

    • Purify the product by column chromatography on silica gel.

  • Dehydration to this compound: The purified methyl 3-hydroxyoctanoate can be dehydrated by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a solvent such as toluene, with azeotropic removal of water.

The Wittig Reaction: A Cornerstone of Olefination

The Wittig reaction, developed by Georg Wittig in the 1950s, is a highly versatile and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). For the synthesis of this compound, hexanal would be reacted with (carbomethoxymethylene)triphenylphosphorane. This stabilized ylide generally favors the formation of the (E)-isomer, which is the trans configuration of the double bond.

G cluster_1 Wittig Reaction Hexanal Hexanal Oxaphosphetane Oxaphosphetane Intermediate Hexanal->Oxaphosphetane Ylide (Carbomethoxymethylene)- triphenylphosphorane Ylide->Oxaphosphetane MethylOct2Enoate This compound (predominantly E-isomer) Oxaphosphetane->MethylOct2Enoate TPO Triphenylphosphine oxide Oxaphosphetane->TPO

Caption: Synthetic pathway via the Wittig Reaction.

Experimental Protocol: Wittig Synthesis of this compound

  • Materials: Hexanal, (carbomethoxymethylene)triphenylphosphorane, dry toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (carbomethoxymethylene)triphenylphosphorane in dry toluene.

    • Add hexanal to the solution.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

    • The byproduct, triphenylphosphine oxide, may precipitate out of the solution upon cooling or upon the addition of a non-polar solvent like hexane.

    • Filter off the triphenylphosphine oxide and wash the solid with a small amount of cold hexane.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced Selectivity and Purity

A significant modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorus ylide. This reaction typically provides excellent (E)-selectivity for the synthesis of α,β-unsaturated esters and offers the advantage of a water-soluble phosphate byproduct, which simplifies purification. The HWE reaction of hexanal with methyl diethylphosphonoacetate in the presence of a base like sodium hydride would be an efficient route to (E)-methyl oct-2-enoate.

G cluster_2 Horner-Wadsworth-Emmons Reaction Phosphonate Methyl diethylphosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base (e.g., NaH) Base->Carbanion Intermediate Intermediate Adduct Carbanion->Intermediate Hexanal Hexanal Hexanal->Intermediate MethylOct2Enoate (E)-Methyl oct-2-enoate Intermediate->MethylOct2Enoate Phosphate Water-soluble phosphate Intermediate->Phosphate

Caption: Synthetic pathway via the HWE Reaction.

Experimental Protocol: HWE Synthesis of (E)-Methyl oct-2-enoate

  • Materials: Methyl diethylphosphonoacetate, sodium hydride (60% dispersion in mineral oil), dry tetrahydrofuran (THF), hexanal.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in dry THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add methyl diethylphosphonoacetate dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes until the evolution of hydrogen gas ceases.

    • Cool the resulting solution of the phosphonate carbanion back to 0 °C.

    • Add hexanal dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

    • Quench the reaction by the careful addition of water.

    • Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel to afford pure (E)-methyl oct-2-enoate.

The Julia-Kocienski Olefination: A Modern and Convergent Approach

The Julia-Kocienski olefination is a powerful and stereoselective method for the synthesis of alkenes, particularly for the formation of trans-disubstituted double bonds. This reaction involves the coupling of a sulfone with an aldehyde or ketone. In a modern one-pot variation, a heteroaryl sulfone is used, which upon reaction with an aldehyde and a base, directly yields the alkene. This method is known for its high (E)-selectivity and functional group tolerance. The synthesis of this compound via this route would involve the reaction of a suitable sulfone precursor with hexanal.

G cluster_3 Julia-Kocienski Olefination Sulfone Heteroaryl Sulfone Precursor SulfoneAnion Sulfone Anion Sulfone->SulfoneAnion Base Base Base->SulfoneAnion Intermediate Intermediate Adduct SulfoneAnion->Intermediate Hexanal Hexanal Hexanal->Intermediate MethylOct2Enoate (E)-Methyl oct-2-enoate Intermediate->MethylOct2Enoate Elimination

Caption: Synthetic pathway via the Julia-Kocienski Olefination.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless liquid with a characteristic fruity and green aroma.[5] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₆O₂[5]
Molecular Weight156.22 g/mol [5]
Boiling Point70 °C at 4 mmHg[5]
Density~0.898 g/mL at 25 °C
Refractive Index~1.442 at 20 °C
SolubilitySoluble in ethanol and other organic solvents; sparingly soluble in water.

The structure of this compound can be confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum would characteristically show signals for the vinyl protons of the α,β-unsaturated system, the methyl ester protons, and the aliphatic chain protons.

Applications in Industry and Research

The primary application of this compound is in the flavor and fragrance industry, where its fruity and green notes are utilized in a variety of products, including perfumes, colognes, and food flavorings. Its volatility and pleasant odor make it a desirable ingredient for imparting a fresh, fruity character to consumer goods.

In the realm of organic synthesis, this compound serves as a valuable starting material and intermediate. The electron-deficient double bond is susceptible to nucleophilic attack, making it a useful Michael acceptor. It can also participate in various cycloaddition reactions and other transformations of the ester and alkene functionalities. This reactivity allows for its use in the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals.

Conclusion

This compound, a compound with humble origins in the aromatic bouquets of tropical fruits, has a rich history intertwined with the development of some of the most fundamental reactions in organic synthesis. From its initial identification in nature to the sophisticated synthetic methods now available for its preparation, the journey of this compound showcases the progress of chemical science. For researchers and professionals in drug development and related fields, an understanding of the synthesis and reactivity of such α,β-unsaturated esters is crucial for the design and construction of novel and complex molecular architectures. The continued exploration of both natural sources and innovative synthetic routes will undoubtedly uncover new applications for this versatile molecule.

References

"Methyl oct-2-enoate" as a volatile flavor compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl Oct-2-enoate as a Volatile Flavor Compound

Introduction

This compound is a volatile organic compound that plays a significant role in the flavor and fragrance industry. As a fatty acid ester, it contributes to the characteristic aroma profiles of various fruits and food products.[1][2] Its unique sensory properties, described as fruity, green, and pear-like, make it a valuable ingredient in the formulation of a wide range of consumer goods, from baked products and beverages to perfumes and air fresheners.[3][4][5] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development, detailing its chemical and physical properties, sensory characteristics, natural occurrence, synthesis, analytical methodologies, industrial applications, and safety regulations.

Chemical and Physical Properties

This compound, with the chemical formula C9H16O2, is an unsaturated methyl ester.[4][6] The presence of a double bond in its structure influences its chemical reactivity and sensory perception. The trans isomer, also known as methyl (E)-oct-2-enoate, is the more common form.[3][5]

Table 1: Chemical and Physical Properties of Methyl (E)-oct-2-enoate

PropertyValueSource(s)
IUPAC Name methyl (E)-oct-2-enoate[1][7]
Synonyms Methyl trans-2-octenoate, Methyl (2E)-oct-2-enoate[5][8]
CAS Number 7367-81-9[8]
Molecular Formula C9H16O2[4][6][7]
Molecular Weight 156.22 g/mol [1][4][8]
Appearance Colorless clear liquid[1][5]
Boiling Point 70.00 °C @ 4.00 mm Hg[1][4]
Flash Point 175.00 °F (79.44 °C)[4][5]
Specific Gravity 0.894 to 0.904 @ 25.00 °C[4][5]
Refractive Index 1.437 to 1.447 @ 20.00 °C[4][5]
Solubility Slightly soluble in water; soluble in ethanol and fats.[1][8][1][8]

Sensory Profile and Natural Occurrence

The sensory characteristics of this compound are a key aspect of its utility. Its complex odor profile is predominantly fruity, with significant green, waxy, and pear-like notes.[4][8] This combination of aromas makes it a versatile component in flavor and fragrance formulations.

Table 2: Sensory Profile of this compound

Sensory AttributeDescriptionSource(s)
Odor Fruity, green, pear skin, cooked fruit, sweet, waxy, melon, with a violet leaf-like nuance.[4][5][8]
Taste (at 20 ppm) Fruity, green, sweet, waxy with a fresh tropical note.[5]

This compound is a naturally occurring compound found in a variety of fruits and plants. Its presence contributes to the unique flavor profiles of these natural sources.

Table 3: Natural Occurrence of this compound

Natural Source
Annona glabra (pond apple)[4]
Soursop (Annona muricata)[1][4][5]
Bartlett pear[5]
Pineapple[5]
Mango[5]
Melon[2]
Amazon water lily[4][5]

Biosynthesis Pathway of Fatty Acid Esters

While the specific biosynthetic pathway for this compound is not extensively detailed in the literature, a plausible route involves the general mechanism of fatty acid ester formation in plants. This process typically begins with fatty acid synthesis, followed by modification and subsequent esterification. The pathway likely involves the lipoxygenase (LOX) pathway, which is responsible for the formation of many volatile compounds in fruits and plants.

Plausible_Biosynthesis_of_Methyl_Oct-2-enoate Plausible Biosynthesis of Fatty Acid Esters Fatty_Acid_Precursor Fatty Acid Precursor (e.g., Linoleic Acid) Lipoxygenase Lipoxygenase (LOX) Pathway Fatty_Acid_Precursor->Lipoxygenase Hydroperoxide Fatty Acid Hydroperoxide Lipoxygenase->Hydroperoxide Hydroperoxide_Lyase Hydroperoxide Lyase Hydroperoxide->Hydroperoxide_Lyase Aldehyde Aldehyde Intermediate Hydroperoxide_Lyase->Aldehyde Alcohol_Dehydrogenase Alcohol Dehydrogenase Aldehyde->Alcohol_Dehydrogenase Alcohol Alcohol Intermediate Alcohol_Dehydrogenase->Alcohol Alcohol_Acyltransferase Alcohol Acyltransferase (AAT) Alcohol->Alcohol_Acyltransferase Methyl_Oct_2_enoate This compound Alcohol_Acyltransferase->Methyl_Oct_2_enoate

Caption: Plausible biosynthetic pathway for this compound.

Chemical Synthesis

The chemical synthesis of this compound can be achieved through various organic reactions. A common approach is the esterification of oct-2-enoic acid with methanol in the presence of an acid catalyst. Another method involves the Wittig or Horner-Wadsworth-Emmons reaction of a suitable aldehyde with a phosphonium ylide or phosphonate carbanion, respectively. A general procedure for the synthesis of a related compound, methyl 2-methyloctanoate, involves the palladium-catalyzed carbonylation of 1-octene.[9]

Protocol: Synthesis of Methyl (Z)-3-phenyl-2-butenoate (Illustrative Example)

While a direct synthesis protocol for this compound was not found in the provided search results, the following is an example of a related synthesis that illustrates common laboratory techniques in organic synthesis.[10]

  • Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a CaCl2 drying tube, a glass stopper, a thermometer, and a magnetic stirring bar.

  • Initial Reagents: Methyl 3-oxobutanoate (150 mmol) and ethyl acetate (150 mL) are added to the flask.

  • Addition of LiCl: To the stirred mixture, LiCl (180 mmol) is added in one portion.

  • Cooling: The suspension is cooled to a specific temperature as required by the reaction.

  • Addition of Base: A base, such as a tertiary amine, is added dropwise over a few minutes.

  • Reaction Monitoring: The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled, and water is added. The mixture is then filtered through Celite®.

  • Extraction: The filtrate is transferred to a separatory funnel, and the organic phase is separated. The aqueous phase is re-extracted with an organic solvent like ethyl acetate.

  • Washing and Drying: The combined organic phases are washed with an aqueous base (e.g., 1 M NaOH) and brine, then dried over an anhydrous salt (e.g., Na2SO4).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified, for example, by crystallization or chromatography, to yield the final product.

Analytical Methodologies

The identification and quantification of this compound in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method due to the volatile nature of the compound.

Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • For liquid samples (e.g., beverages), a liquid-liquid extraction or solid-phase microextraction (SPME) can be used to isolate the volatile compounds.

    • For solid samples (e.g., fruit tissues), a headspace analysis or solvent extraction followed by concentration may be employed.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-INNOWax) is typically used.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to a final temperature of around 250 °C.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Scan Range: A mass range of approximately m/z 40-400 is typically scanned.

  • Data Analysis:

    • The retention time of the peak corresponding to this compound is used for qualitative identification by comparing it to a known standard.

    • The mass spectrum of the peak is compared to a reference library (e.g., NIST) for confirmation.[6]

    • Quantification is achieved by creating a calibration curve using standards of known concentrations and integrating the peak area of the target compound in the sample.

GC_MS_Workflow GC-MS Workflow for Volatile Compound Analysis Sample_Preparation Sample Preparation (Extraction/SPME) GC_Injection GC Injection Sample_Preparation->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization Ionization (Electron Ionization) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing (Identification & Quantification) Detection->Data_Processing

Caption: General workflow for GC-MS analysis.

Applications in Industry

This compound is a versatile compound with applications in several industries, primarily due to its pleasant aroma.[3]

  • Food and Beverage Industry: It is used as a flavoring agent in a variety of products, including baked goods, gelatins, puddings, and beverages.[4] The recommended usage levels can be up to 5.0% in the fragrance concentrate.[4]

  • Fragrance Industry: Its fruity and floral notes make it a desirable ingredient in perfumes, colognes, and air fresheners.[3][4]

  • Chemical Synthesis: It serves as a raw material for the synthesis of other organic compounds.[3]

Safety and Regulatory Status

The safety of this compound for use as a flavoring agent has been evaluated by international regulatory bodies.

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated methyl trans-2-octenoate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]

  • FEMA: It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3712.[1][5]

  • FDA: The U.S. Food and Drug Administration (FDA) has previously listed it for use as a synthetic flavoring substance.[5] However, it's important to note that the FDA no longer provides for the use of some synthetic flavoring substances.[5]

Conclusion

This compound is a valuable volatile flavor compound with a distinct fruity and green sensory profile. Its natural occurrence in various fruits contributes to their characteristic aromas, and its chemical properties allow for its synthesis and application in the food, beverage, and fragrance industries. Standard analytical techniques like GC-MS enable its reliable identification and quantification. With a favorable safety profile as determined by international regulatory agencies, this compound will likely continue to be an important component in the development of new and appealing flavors and fragrances.

References

Methodological & Application

Application Note: Synthesis of Methyl Oct-2-enoate via Fischer Esterification of Oct-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of methyl oct-2-enoate, a valuable fragrance and flavor agent, from oct-2-enoic acid and methanol.[1][2] The protocol herein details the well-established Fischer esterification method, an acid-catalyzed reaction that offers a robust and scalable route to this important ester.[3] This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, purification techniques, and characterization data to ensure a successful and reproducible synthesis.

Introduction

This compound is a fatty acid ester naturally found in fruits such as pineapple (Annona muricata) and papaya (Carica papaya).[4] It is characterized by a pleasant fruity and green aroma, making it a significant component in the flavor and fragrance industries.[1][2][4] Beyond its organoleptic properties, this compound also serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1]

The most direct and classical method for preparing esters from carboxylic acids and alcohols is the Fischer esterification. This reaction involves the use of an acid catalyst, typically sulfuric acid or hydrochloric acid, to accelerate the reversible reaction between the carboxylic acid and the alcohol.[3] The equilibrium nature of the reaction necessitates strategies to favor the formation of the ester product.[3] This is commonly achieved by using a large excess of one of the reactants, usually the less expensive alcohol, and/or by removing the water formed during the reaction.[3]

This application note presents a detailed and optimized protocol for the synthesis of this compound from oct-2-enoic acid using methanol in the presence of a catalytic amount of sulfuric acid.

Chemical Principles and Mechanism

The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism involves several key steps, each of which is in equilibrium:

  • Protonation of the Carbonyl Oxygen: The carboxylic acid (oct-2-enoic acid) is first protonated by the strong acid catalyst (H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Alcohol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's hydroxyl group) to one of the hydroxyl groups of the original carboxylic acid. This converts one of the hydroxyl groups into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a molecule of water.

  • Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

The overall reaction is depicted in the following scheme:

Scheme 1: Fischer Esterification of Oct-2-enoic Acid

To drive the equilibrium to the right and maximize the yield of the ester, this protocol utilizes a large excess of methanol, which also serves as the solvent.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Oct-2-enoic acid≥98%Sigma-Aldrich1871-67-6
MethanolAnhydrous, ≥99.8%Fisher Scientific67-56-1
Sulfuric acidConcentrated, 95-98%VWR7664-93-9
Diethyl etherACS GradeSigma-Aldrich60-29-7
Saturated sodium bicarbonate solution-Prepared in-house144-55-8
Saturated sodium chloride solution (Brine)-Prepared in-house7647-14-5
Anhydrous magnesium sulfate-Fisher Scientific7487-88-9
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Short-path distillation apparatus

  • pH paper

Reaction Setup and Procedure

Workflow Diagram:

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A 1. Charge flask with Oct-2-enoic acid & Methanol B 2. Add H₂SO₄ catalyst A->B C 3. Reflux the mixture B->C D 4. Cool & quench with water C->D E 5. Extract with Diethyl Ether D->E F 6. Neutralize with NaHCO₃(aq) E->F G 7. Wash with Brine F->G H 8. Dry with MgSO₄ G->H I 9. Concentrate in vacuo H->I J 10. Purify by vacuum distillation I->J K 11. Characterize product (NMR, IR) J->K

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add oct-2-enoic acid (7.11 g, 0.05 mol).

  • Add anhydrous methanol (40 mL, approx. 1.0 mol) to the flask. Methanol acts as both a reactant and the solvent.

  • Place the flask in an ice-water bath and slowly add concentrated sulfuric acid (0.5 mL) dropwise with continuous stirring. Caution: The addition of sulfuric acid to methanol is exothermic.[3][5]

  • Remove the flask from the ice bath and attach a reflux condenser.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C) using a heating mantle. Continue refluxing with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a 250 mL separatory funnel containing 100 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic extracts in the separatory funnel.

  • Wash the combined organic layer with 50 mL of water, followed by a slow and careful wash with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.[6][7]

  • Wash the organic layer with 50 mL of saturated sodium chloride solution (brine).

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

Purification

The crude this compound is purified by vacuum distillation.

  • Set up a short-path distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction boiling at approximately 70°C at 4 mmHg.[4] The pure this compound is a colorless liquid.[4]

Expected Yield

The expected yield of pure this compound is typically in the range of 80-90%.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.97 (dt, J = 15.6, 7.0 Hz, 1H, -CH=CH -COO)

    • δ 5.81 (dt, J = 15.6, 1.5 Hz, 1H, -CH =CH-COO)

    • δ 3.73 (s, 3H, -OCH ₃)

    • δ 2.21 (q, J = 7.0 Hz, 2H, -CH ₂-CH=)

    • δ 1.45 (m, 2H, -CH ₂-CH₂-CH=)

    • δ 1.30 (m, 4H, -CH₂-CH ₂-CH ₂-CH₃)

    • δ 0.89 (t, J = 7.0 Hz, 3H, -CH ₃) (Note: Spectral data obtained from public databases for reference).[4]

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 166.8 (-C =O)

    • δ 149.5 (-CH=C H-COO)

    • δ 121.2 (-C H=CH-COO)

    • δ 51.4 (-OC H₃)

    • δ 32.3 (-C H₂-CH=)

    • δ 31.2 (-C H₂-CH₂-CH=)

    • δ 27.9 (-CH₂-C H₂-CH₂-CH₃)

    • δ 22.5 (-C H₂-CH₃)

    • δ 14.0 (-C H₃) (Note: Spectral data obtained from public databases for reference).[4]

Infrared (IR) Spectroscopy
  • IR (ATR):

    • ~2955, 2928, 2858 cm⁻¹ (C-H stretching, alkyl)

    • ~1725 cm⁻¹ (C=O stretching, ester)

    • ~1655 cm⁻¹ (C=C stretching, alkene)

    • ~1170 cm⁻¹ (C-O stretching, ester) (Note: Spectral data obtained from public databases for reference).[4]

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Oct-2-enoic Acid: Causes severe skin burns and eye damage.[2][8][9] Avoid inhalation and contact with skin and eyes.[2][8]

  • Methanol: Highly flammable liquid and vapor.[7][10] Toxic if swallowed, in contact with skin, or if inhaled.[1][7][11][12] Causes damage to organs (eyes, central nervous system).[7][11] Keep away from heat, sparks, and open flames.[7][10]

  • Sulfuric Acid: Causes severe skin burns and eye damage.[5][13][14] Reacts violently with water, generating significant heat.[3] Always add acid to water or other solvents slowly and with cooling.[3][5]

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed or inhaled. Causes skin and eye irritation.

Waste Disposal

All organic waste should be collected in a designated chlorinated waste container. Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

Conclusion

The Fischer esterification of oct-2-enoic acid with methanol provides an efficient and reliable method for the synthesis of this compound. By employing a large excess of methanol and an acid catalyst, high yields of the desired ester can be achieved. The detailed protocol and characterization data provided in this application note serve as a valuable resource for researchers requiring a high-purity sample of this important flavor and fragrance compound for further applications.

References

Application Notes & Protocols for the Synthesis of Methyl oct-2-enoate via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the synthesis of Methyl oct-2-enoate, an α,β-unsaturated ester, utilizing the Wittig reaction. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed exploration of the reaction mechanism, emphasizing the stereochemical control afforded by stabilized phosphorus ylides. A robust, step-by-step laboratory protocol is provided, covering reagent preparation, reaction execution, product purification, and characterization. Furthermore, this guide explains the scientific rationale behind procedural choices, discusses common challenges, and presents data in a clear, accessible format to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forming carbon-carbon double bonds.[1][2] Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an alkene with a high degree of regiochemical control.[1][3] The C=C bond is formed precisely where the C=O group was located, a significant advantage over many elimination-based reactions that can yield mixtures of isomers.[4][5]

For the synthesis of α,β-unsaturated esters like this compound, the Wittig reaction is particularly valuable. These motifs are prevalent in natural products, pharmaceuticals, and serve as versatile intermediates in further chemical transformations.[6] The stereochemical outcome of the Wittig reaction—that is, the formation of either the (E) or (Z) alkene isomer—is highly dependent on the nature of the phosphorus ylide employed. This guide will focus on the use of a "stabilized" ylide, which is key to achieving the desired (E)-configuration of this compound.

Mechanistic Insights: Achieving Stereoselectivity

The power of the Wittig reaction lies in its predictable stereochemistry, which is dictated by the electronic properties of the ylide.

Formation of the Phosphorus Ylide

The journey begins with the synthesis of a phosphonium salt, typically through an SN2 reaction between triphenylphosphine (PPh₃) and an alkyl halide.[7][8] For our target molecule, we use methyl 2-bromoacetate. The resulting phosphonium salt possesses acidic protons on the carbon adjacent to the phosphorus atom, which can be removed by a base to generate the phosphorus ylide, also known as a phosphorane.[4][7]

The Role of Stabilized Ylides

The ylide required for this synthesis, (methoxycarbonylmethylene)triphenylphosphorane, is classified as a stabilized ylide . The adjacent ester group allows for delocalization of the negative charge on the carbanion through resonance, making the ylide less reactive and more stable than its "non-stabilized" alkyl-substituted counterparts.[9][10]

This stability has a profound impact on the reaction mechanism and stereochemical outcome. The reaction of a stabilized ylide with an aldehyde is reversible in its initial steps.[9] This allows the system to reach a thermodynamic equilibrium, favoring the formation of the more stable anti-oxaphosphetane intermediate, which ultimately decomposes to yield the (E)-alkene.[1][9] In contrast, non-stabilized ylides react rapidly and irreversibly, leading kinetically to the syn-oxaphosphetane and the (Z)-alkene.[1][11]

Diagram 1: Wittig Reaction Mechanism for (E)-Alkene Synthesis

The following diagram illustrates the mechanistic pathway for the reaction between a stabilized ylide and an aldehyde, leading to the formation of an (E)-alkene.

Wittig_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ylide Stabilized Ylide (Ph₃P=CHCO₂Me) Betaine Betaine (Reversible) Ylide->Betaine Nucleophilic Attack Aldehyde Hexanal Aldehyde->Betaine Oxaphosphetane_syn syn-Oxaphosphetane (Less Stable) Betaine->Oxaphosphetane_syn Cyclization Oxaphosphetane_anti anti-Oxaphosphetane (More Stable) Betaine->Oxaphosphetane_anti Cyclization Oxaphosphetane_syn->Betaine Equilibration Oxaphosphetane_syn->Oxaphosphetane_anti Favored Path Oxaphosphetane_anti->Betaine E_Alkene (E)-Methyl oct-2-enoate Oxaphosphetane_anti->E_Alkene Syn-Elimination TPPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane_anti->TPPO Driving Force

Caption: Mechanism showing thermodynamic equilibration favoring the anti-oxaphosphetane, leading to the (E)-alkene.

Experimental Protocol: Synthesis of this compound

This protocol is divided into two main stages: the preparation of the Wittig reagent and the subsequent olefination reaction.

Safety Precautions: This procedure involves flammable solvents and corrosive/toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityPurity/Notes
TriphenylphosphinePPh₃262.2911.8 g (45.0 mmol)99%
Methyl 2-bromoacetateBrCH₂CO₂CH₃152.976.88 g (45.0 mmol)98%
HexanalCH₃(CH₂)₄CHO100.164.0 g (40.0 mmol)98%
Sodium Methoxide (NaOMe)CH₃ONa54.022.43 g (45.0 mmol)95%
Toluene, AnhydrousC₇H₈92.14200 mLDri-Solv or freshly distilled
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93100 mLDri-Solv or freshly distilled
Diethyl Ether(C₂H₅)₂O74.12As neededFor washing and extraction
Saturated aq. NH₄ClNH₄Cl-~50 mLFor quenching
BrineNaCl (aq)-~50 mLFor washing
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent
Part A: Preparation of the Phosphonium Salt
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is flame-dried or oven-dried to exclude moisture.

  • Reagent Addition: To the flask, add triphenylphosphine (11.8 g, 45.0 mmol) and 100 mL of anhydrous toluene.

  • Salt Formation: Add methyl 2-bromoacetate (6.88 g, 45.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. A white precipitate of the phosphonium salt will form.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. Collect the white solid by vacuum filtration.

  • Washing: Wash the collected solid with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

  • Drying: Dry the phosphonium salt, (methoxycarbonylmethyl)triphenylphosphonium bromide, under high vacuum. The expected yield is typically >90%.

Part B: The Wittig Reaction
  • Ylide Generation: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add the dried phosphonium salt from Part A (e.g., ~18.6 g, 45.0 mmol) and suspend it in 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0°C in an ice bath. Slowly add sodium methoxide (2.43 g, 45.0 mmol) portion-wise over 15 minutes. The mixture will turn from a white suspension to a clear, often yellowish or orange solution, indicating the formation of the ylide. Stir at 0°C for 1 hour.

  • Aldehyde Addition: While maintaining the temperature at 0°C, add a solution of hexanal (4.0 g, 40.0 mmol) in 20 mL of anhydrous DCM dropwise via a syringe or dropping funnel over 20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a mixture of this compound and the byproduct, triphenylphosphine oxide (TPPO).

    • TPPO Removal: TPPO has low solubility in non-polar solvents. Add ~100 mL of a cold 1:4 mixture of diethyl ether:hexane to the crude residue. The TPPO will precipitate as a white solid.[5] Stir for 30 minutes in an ice bath and remove the solid by filtration.

    • Column Chromatography: Concentrate the filtrate and purify the remaining oil by flash column chromatography on silica gel (e.g., using a gradient of 2% to 10% ethyl acetate in hexanes) to yield pure this compound as a colorless oil.

Diagram 2: Experimental Workflow

This diagram outlines the key steps in the synthesis process, from starting materials to the final purified product.

Workflow cluster_partA Part A: Phosphonium Salt Synthesis cluster_partB Part B: Wittig Reaction & Purification A1 1. Combine PPh₃ & Methyl Bromoacetate in Toluene A2 2. Reflux for 4-6 hours A1->A2 A3 3. Cool and Filter Precipitate A2->A3 A4 4. Wash with Ether & Dry A3->A4 B1 5. Suspend Salt in DCM, Cool to 0°C A4->B1 Use Salt in Next Step B2 6. Add NaOMe to form Ylide B1->B2 B3 7. Add Hexanal Dropwise B2->B3 B4 8. Warm to RT, Stir Overnight B3->B4 B5 9. Aqueous Work-up (NH₄Cl, Brine) B4->B5 B6 10. Dry and Concentrate B5->B6 B7 11. Precipitate TPPO with Ether/Hexane B6->B7 B8 12. Purify by Column Chromatography B7->B8

Caption: A step-by-step workflow for the synthesis of this compound.

Characterization and Expected Results

  • Yield: Typical yields after purification range from 65-85%.

  • Physical Appearance: Colorless to pale yellow oil.

  • Stereochemistry: The use of the stabilized ylide is expected to produce the (E)-isomer with high selectivity (>95:5 E:Z).

  • Spectroscopic Analysis:

    • ¹H NMR (CDCl₃, 400 MHz): The spectrum should confirm the structure. Key diagnostic peaks include a doublet of triplets around δ 6.97 ppm for the vinyl proton adjacent to the ester and a doublet of triplets around δ 5.81 ppm for the vinyl proton adjacent to the alkyl chain. The large coupling constant (J ≈ 15.6 Hz) between these two protons is characteristic of the trans (E) configuration. The methyl ester singlet will appear around δ 3.73 ppm.

    • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the ester carbonyl (≈167 ppm), the two vinyl carbons (≈149 and 121 ppm), and the ester methyl group (≈51 ppm), along with the aliphatic carbons.

    • IR (Neat): Look for a strong C=O stretch for the ester at ~1725 cm⁻¹, a C=C stretch at ~1655 cm⁻¹, and a strong C-H bend for the trans double bond at ~980 cm⁻¹.

Alternative Methodologies: The Horner-Wadsworth-Emmons Reaction

For the synthesis of (E)-α,β-unsaturated esters, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful and often preferred alternative to the Wittig reaction.[1] The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. A significant practical advantage is that its byproduct, a water-soluble phosphate salt, is much easier to remove during work-up than the often-problematic triphenylphosphine oxide.[12]

References

The Horner-Wadsworth-Emmons Synthesis of α,β-Unsaturated Esters: A Detailed Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar in the edifice of modern organic synthesis, prized for its reliability and stereoselectivity in the formation of carbon-carbon double bonds.[1][2] This powerful olefination reaction, a modification of the classic Wittig reaction, involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[3][4] For researchers and professionals in drug development, the HWE synthesis of α,β-unsaturated esters is of particular importance, as this structural motif is a cornerstone of numerous biologically active molecules and pharmaceutical intermediates.[1][2][5]

This guide offers an in-depth exploration of the HWE reaction for the synthesis of α,β-unsaturated esters, moving beyond a simple recitation of steps to explain the underlying principles that govern its success. We will delve into the reaction mechanism, strategies for controlling stereoselectivity, detailed experimental protocols, and troubleshooting advice to empower chemists to confidently apply this reaction in their own synthetic endeavors.

Mechanistic Underpinnings: A Step-by-Step Look at the HWE Reaction

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined sequence of steps, beginning with the deprotonation of the phosphonate ester to form a nucleophilic carbanion.[1][3] This carbanion then engages with the carbonyl compound in the rate-limiting step, ultimately leading to the desired alkene.[1][3]

The key steps are as follows:

  • Deprotonation: A base abstracts a proton from the carbon alpha to the phosphonate and the ester group, forming a resonance-stabilized phosphonate carbanion. The presence of the electron-withdrawing ester group increases the acidity of this proton, allowing for the use of a variety of bases.

  • Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[3] This addition forms a tetrahedral intermediate.

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[6]

  • Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble dialkylphosphate salt.[3][7] This fragmentation is driven by the formation of a strong phosphorus-oxygen double bond.

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Carbonyl Aldehyde/Ketone Tetrahedral Tetrahedral Intermediate Carbonyl->Tetrahedral Carbanion->Tetrahedral Nucleophilic Attack Oxaphosphetane Oxaphosphetane Tetrahedral->Oxaphosphetane Cyclization Alkene α,β-Unsaturated Ester Oxaphosphetane->Alkene Elimination Byproduct Dialkylphosphate Salt Oxaphosphetane->Byproduct

Caption: The reaction mechanism of the Horner-Wadsworth-Emmons synthesis.

Controlling Stereoselectivity: The E/Z Dichotomy

A significant advantage of the HWE reaction is its inherent stereoselectivity, which typically favors the formation of the thermodynamically more stable (E)-alkene.[3][7][8][9] This selectivity arises from the reversibility of the initial addition of the phosphonate carbanion to the carbonyl, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then proceeds to the (E)-alkene.[9]

However, synthetic targets often require the (Z)-isomer. To this end, the Still-Gennari modification of the HWE reaction provides a reliable method for accessing (Z)-α,β-unsaturated esters.[8][9][10] This modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether at low temperatures.[9][10] These conditions favor kinetic control, where the initial syn-addition leads to the (Z)-alkene.[9][10]

FeatureStandard HWE ReactionStill-Gennari Modification
Primary Product (E)-Alkenes(Z)-Alkenes
Stereoselectivity Control ThermodynamicKinetic
Phosphonate Reagent Typically dialkyl phosphonoacetatesBis(2,2,2-trifluoroethyl)phosphonoacetates or similar electron-withdrawing groups
Reaction Conditions Varies, often with NaH or LiCl/amine basesStrong, non-coordinating bases (e.g., KHMDS) with crown ethers at low temperatures

Experimental Protocol: A Step-by-Step Guide to (E)-α,β-Unsaturated Ester Synthesis

This protocol provides a general procedure for the synthesis of an (E)-α,β-unsaturated ester using the Horner-Wadsworth-Emmons reaction.

Materials:

  • Phosphonate ester (e.g., triethyl phosphonoacetate)

  • Aldehyde or ketone

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3), or DBU)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, or ethanol)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate ester in the anhydrous solvent.

    • Cool the solution to the appropriate temperature (often 0 °C or room temperature, depending on the base).

    • Slowly add the base to the stirred solution. Allow the mixture to stir for a period to ensure complete formation of the carbanion (typically 30-60 minutes).

  • Reaction with the Carbonyl Compound:

    • Dissolve the aldehyde or ketone in a minimal amount of the anhydrous solvent.

    • Add the carbonyl solution dropwise to the phosphonate carbanion solution at the same temperature.

    • Allow the reaction to stir until completion, which can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure α,β-unsaturated ester.

HWE_Workflow Start Start Setup Set up Reaction Under Inert Atmosphere Start->Setup Add_Phosphonate Add Phosphonate Ester and Anhydrous Solvent Setup->Add_Phosphonate Cool Cool Reaction Mixture Add_Phosphonate->Cool Add_Base Add Base Cool->Add_Base Form_Carbanion Stir to Form Carbanion Add_Base->Form_Carbanion Add_Carbonyl Add Aldehyde/Ketone Solution Form_Carbanion->Add_Carbonyl React Stir to Completion (Monitor by TLC) Add_Carbonyl->React Quench Quench Reaction with Saturated NH4Cl React->Quench Extract Aqueous Workup and Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons synthesis.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inefficient deprotonation of the phosphonate.Ensure the base is fresh and of high quality. Consider using a stronger base if appropriate for the substrate.[11]
Poor quality or impure reagents.Purify the aldehyde/ketone before use. Ensure the phosphonate ester is pure.[11]
Sterically hindered substrates.Increase reaction temperature or use a more reactive phosphonate reagent.
Poor E/Z Selectivity Reaction conditions favoring the kinetic product.For (E)-selectivity, ensure the reaction is allowed to equilibrate, potentially by running it at a higher temperature.[12] For (Z)-selectivity, employ the Still-Gennari conditions.[9]
Steric bulk of the phosphonate or carbonyl.The steric bulk of the phosphonate ester groups can influence selectivity; for example, switching from dimethyl to diisopropyl phosphonate can sometimes improve (E)-selectivity.[7][12]
Formation of Byproducts Michael addition of the phosphonate carbanion to the product.Use a less nucleophilic base or add the carbonyl compound slowly to a solution of the pre-formed carbanion.
Aldol condensation of the aldehyde/ketone.Pre-form the phosphonate carbanion before adding the carbonyl compound.

Comparative Analysis: HWE vs. Wittig Reaction

The Horner-Wadsworth-Emmons reaction offers several key advantages over the traditional Wittig reaction, making it a preferred method for the synthesis of α,β-unsaturated esters in many cases.

  • Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[3][13] This allows them to react efficiently with a broader range of aldehydes and ketones, including those that are sterically hindered.[14]

  • Simplified Purification: A significant practical advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and can be easily removed by aqueous extraction.[3][7][11] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often difficult to separate from the desired product.

  • Stereochemical Control: While the stereoselectivity of the Wittig reaction can be highly dependent on the nature of the ylide and the reaction conditions, the HWE reaction generally provides reliable (E)-selectivity.[7] Furthermore, modifications like the Still-Gennari protocol offer a robust route to (Z)-isomers.[9]

References

Cross-metathesis for preparing α,β-unsaturated esters

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of α,β-Unsaturated Esters via Olefin Cross-Metathesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Cross-Metathesis

α,β-Unsaturated esters are pivotal structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals, as well as key precursors in polymer and materials science.[1][2] Traditional synthetic routes to these compounds often rely on olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons), which can generate stoichiometric phosphine oxide or phosphonate byproducts, complicating purification. Olefin cross-metathesis (CM) has emerged as a powerful, atom-economical alternative that offers direct C=C bond formation with high functional group tolerance and often excellent stereoselectivity.[3]

This guide provides a comprehensive overview of the strategic considerations and practical execution of cross-metathesis for preparing α,β-unsaturated esters, focusing on the use of modern ruthenium-based catalysts. We will delve into the reaction mechanism, catalyst selection, protocol optimization, and troubleshooting to empower researchers to confidently apply this transformative methodology.

The Catalytic Cycle: Mechanism and Selectivity Control

The accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps mediated by a metal-alkylidene complex. The reaction between a generic olefin (R¹-CH=CH₂) and an acrylate ester (CH₂=CH-COOR²) is initiated by the reaction of the olefin with the precatalyst to generate the active catalytic species.

Key Mechanistic Steps:
  • Initiation: The precatalyst (e.g., a Grubbs or Hoveyda-Grubbs complex) reacts with one of the olefin partners to generate the active 14-electron ruthenium methylidene or substituted alkylidene species. For second-generation Grubbs catalysts, this involves the dissociation of a phosphine ligand (PCy₃).[4]

  • [2+2] Cycloaddition: The active catalyst coordinates to the double bond of the second olefin partner, forming a metallacyclobutane intermediate.

  • [2+2] Cycloreversion: The metallacyclobutane fragments in a productive manner to release the new olefin product and regenerate a metal-alkylidene, which continues the catalytic cycle.

A significant challenge in CM is controlling selectivity. The reaction can potentially yield three products: the desired cross-product and two homodimers from each starting olefin. Fortunately, acrylates are classified as "Type II" olefins, meaning they undergo homodimerization very slowly.[2][5][6] This inherent low reactivity towards self-coupling makes them ideal partners for more reactive "Type I" olefins (e.g., terminal alkenes), leading to high selectivity for the desired α,β-unsaturated ester cross-product.[5]

Cross_Metathesis_Cycle cluster_0 Catalytic Cycle catalyst [Ru]=CH-R¹ intermediate Metallacyclobutane catalyst->intermediate + CH₂=CH-COOR² [2+2] Cycloaddition olefin2 CH₂=CH-COOR² product R¹-CH=CH-COOR² (Product) intermediate->product Productive Cycloreversion catalyst_regen [Ru]=CH₂ intermediate->catalyst_regen catalyst_regen->catalyst + R¹-CH=CH₂ (Cycle Repeats) olefin1 R¹-CH=CH₂ caption Fig. 1: Simplified Catalytic Cycle for Cross-Metathesis.

Caption: Fig. 1: Simplified Catalytic Cycle for Cross-Metathesis.

Another critical aspect is stereoselectivity. Most cross-metathesis reactions involving acrylates strongly favor the formation of the thermodynamically more stable (E)-isomer, often with E/Z ratios exceeding 20:1.[5][6] While methods for (Z)-selective synthesis exist, they typically require specialized molybdenum or ruthenium catalysts and are outside the scope of this general guide.[7][8][9][10]

Catalyst Selection: A Comparative Guide

The choice of catalyst is paramount for a successful cross-metathesis reaction. Ruthenium-based catalysts are generally preferred for their superior stability and functional group tolerance compared to their molybdenum counterparts.

Catalyst Structure Key Characteristics & Insights Typical Loading
Grubbs 2nd Gen (G-II)
alt text
Workhorse Catalyst: High activity and broad applicability. Caveat: The dissociated PCy₃ ligand can act as a nucleophile, attacking the electron-deficient acrylate to form an enolate that deactivates the catalyst.[4][11] This can necessitate higher catalyst loadings.1 - 5 mol%
Hoveyda-Grubbs 2nd Gen (HG-II)
alt text
High Stability & Lower Byproducts: The chelating isopropoxystyrene ligand leads to a more stable, phosphine-free active species.[12] This often results in higher efficiency, lower catalyst loadings, and cleaner reactions, making it a preferred choice for acrylate CM.[12][13][14]0.5 - 2.5 mol%
Nitro-Grela / Nitro-Hoveyda
alt text
Fast Initiating: The electron-withdrawing nitro group accelerates catalyst initiation. Excellent for challenging or sterically hindered substrates. Can be beneficial for reactions at lower temperatures.[14]0.5 - 2 mol%
Zhan Catalysts
alt text
Enhanced Stability: Similar to HG-II but with modifications to the chelating ligand for increased stability and activity. Zhan Catalyst-1B is particularly effective for electron-deficient olefins.[12]0.5 - 2 mol%

Expert Insight: For most standard cross-metathesis reactions with acrylates, the Hoveyda-Grubbs 2nd Generation catalyst (HG-II) or similar phosphine-free catalysts like the Zhan series often provide the best balance of reactivity, stability, and cost-effectiveness, leading to cleaner reactions and simpler purification.[12]

Experimental Protocol: Synthesis of (E)-Ethyl Cinnamate

This protocol details the cross-metathesis of styrene with ethyl acrylate, a classic transformation that serves as an excellent model system.

Experimental_Workflow cluster_workflow Experimental Workflow prep 1. Reagent & Glassware Prep (Degas Solvent, Flame-Dry Glassware) setup 2. Reaction Setup (Inert Atmosphere, Add Reactants) prep->setup addition 3. Catalyst Addition (Add HG-II in one portion) setup->addition reaction 4. Reaction Monitoring (TLC or GC-MS, 40°C, 4-12h) addition->reaction quench 5. Quenching (Add Ethyl Vinyl Ether) reaction->quench workup 6. Workup & Purification (Silica Plug -> Column Chromatography) quench->workup analysis 7. Product Analysis (NMR, GC-MS) workup->analysis caption Fig. 2: Workflow for Cross-Metathesis Synthesis.

Caption: Fig. 2: Workflow for Cross-Metathesis Synthesis.

Materials & Reagents:
ReagentFormulaMW ( g/mol )AmountMmolEquivalents
StyreneC₈H₈104.15521 mg (0.57 mL)5.01.0
Ethyl AcrylateC₅H₈O₂100.12751 mg (0.83 mL)7.51.5
Hoveyda-Grubbs 2nd Gen.C₃₁H₃₈Cl₂N₂ORu626.6231.3 mg0.050.01 (1 mol%)
Dichloromethane (DCM)CH₂Cl₂84.9325 mL--
Ethyl Vinyl EtherC₄H₈O72.11~0.2 mL--
Step-by-Step Procedure:
  • Preparation (Critical for Success):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow to cool under an inert atmosphere (Argon or Nitrogen).

    • Prepare the solvent by degassing anhydrous dichloromethane (DCM). This can be done by bubbling argon through the solvent for 20-30 minutes. Oxygen can degrade the catalyst.

    • Pass the styrene and ethyl acrylate through a short plug of basic alumina immediately before use to remove any inhibitors.

  • Reaction Setup:

    • Under a positive pressure of inert gas, add the purified styrene (5.0 mmol, 1.0 eq) and ethyl acrylate (7.5 mmol, 1.5 eq) to the reaction flask via syringe.

    • Add the degassed DCM (25 mL) to achieve a substrate concentration of 0.2 M with respect to the limiting reagent (styrene). Using a slight excess of the acrylate partner is common practice to drive the reaction to completion.[12]

  • Catalyst Addition:

    • Briefly remove the condenser, and in a swift motion under a strong counterflow of inert gas, add the Hoveyda-Grubbs 2nd Generation catalyst (0.05 mmol, 1 mol%) to the stirring solution.

    • The solution should immediately turn from colorless to a light brown/green color.

    • Place the flask in a pre-heated oil bath at 40 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 40 °C for 4-12 hours. The progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of styrene.

  • Quenching the Reaction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Add ~0.2 mL of ethyl vinyl ether and stir for 30 minutes. This quenches the catalyst by reacting with the active ruthenium species, forming inactive byproducts that are easier to remove during chromatography.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can first be passed through a short plug of silica gel (eluting with DCM) to remove the bulk of the decomposed ruthenium species.

    • Further purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2) to afford (E)-ethyl cinnamate as a colorless oil.

  • Expected Outcome:

    • Yield: 80-95%.

    • Characterization: The product should be characterized by ¹H and ¹³C NMR to confirm its structure and stereochemistry (large coupling constant, ~16 Hz, for trans-vinylic protons).

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues.

Problem Potential Cause(s) Proposed Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air/moisture).2. Impure reagents/solvent (inhibitors, peroxides, water).3. Insufficient temperature for initiation.1. Use fresh, properly stored catalyst. Handle under inert atmosphere.2. Re-purify reagents and use freshly degassed, anhydrous solvent.[15]3. Ensure reaction temperature is appropriate for the chosen catalyst (typically 40-80 °C for toluene).
Stalled Reaction / Incomplete Conversion 1. Catalyst decomposition during the reaction.[11]2. Formation of inhibitory byproducts.1. Switch to a more stable catalyst (e.g., HG-II). Consider adding a second portion of the catalyst mid-reaction.2. For G-II with acrylates, consider adding a phosphine scavenger or a mild acid additive like CuI, which can extend catalyst lifetime.[6][16]
Formation of Homodimers 1. Reactivity mismatch between olefin partners.2. High concentration favoring self-metathesis.1. Ensure one partner is a Type I olefin and the other is Type II/III. If using two Type I olefins, use a large excess of one partner.2. Run the reaction at a slightly lower concentration.
Poor E/Z Selectivity 1. Secondary metathesis isomerizing the product.2. Use of a non-selective catalyst.1. Stop the reaction as soon as the starting material is consumed. Prolonged reaction times can lead to isomerization.[17]2. Standard Ru catalysts strongly favor the E-isomer. For Z-selectivity, specialized Mo or Ru catalysts are required.[7]
Product Isomerization (Double Bond Migration) Ruthenium-hydride species formed from catalyst decomposition can catalyze olefin isomerization.Add a mild acid or a hydride scavenger like 1,4-benzoquinone (10 mol%) to suppress the formation of these species.[12][15]

Conclusion

Olefin cross-metathesis is an indispensable tool for the modern synthetic chemist, providing a direct and efficient pathway to α,β-unsaturated esters. By understanding the underlying mechanism, making an informed catalyst selection, and adhering to rigorous experimental technique, researchers can reliably leverage this technology to accelerate their discovery and development programs. The use of highly stable, phosphine-free catalysts like the Hoveyda-Grubbs second-generation complex has largely overcome the initial challenges associated with electron-deficient olefins, making this transformation more accessible and robust than ever before.

References

Application Notes & Protocols: The Strategic Use of Methyl Oct-2-enoate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Michael Addition and the Role of Methyl Oct-2-enoate

The Michael addition, or conjugate 1,4-addition, stands as a cornerstone of modern organic synthesis for its remarkable efficiency in forming carbon-carbon and carbon-heteroatom bonds under generally mild conditions.[1][2] This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3][4] The thermodynamic favorability of this process, driven by the formation of a strong C-C single bond at the expense of a weaker C-C π-bond, makes it a powerful tool in molecular construction.[5][6]

This compound is an exemplary Michael acceptor. Its structure features an ester group in conjugation with a carbon-carbon double bond, which polarizes the molecule and renders the β-carbon electrophilic and susceptible to nucleophilic attack.[5][7] While utilized in the fragrance and flavor industry, its primary value in synthetic chemistry lies in its role as a versatile building block.[8] The products of Michael additions using this compound are highly functionalized linear chains, which serve as crucial intermediates in the synthesis of complex natural products, pharmaceuticals, and other bioactive molecules.[9]

This guide provides an in-depth exploration of this compound as a Michael acceptor, covering the reaction mechanism, the scope of compatible nucleophiles and catalysts, and detailed protocols for practical application in a research setting.

The Underlying Mechanism: A Stepwise View of Conjugate Addition

The reaction proceeds via a conjugate addition mechanism, where the nucleophile attacks the β-carbon of the α,β-unsaturated system.[6] This process is distinct from the 1,2-addition (direct attack at the carbonyl carbon) that is often observed with more reactive "hard" nucleophiles like organolithium or Grignard reagents.[4][7] The preference for 1,4-addition is a cornerstone of Hard and Soft Acid and Base (HSAB) theory, where the "softer" β-carbon reacts preferentially with "soft" nucleophiles like enolates, cuprates, and thiols.[5][7]

The general mechanism involves three key steps:

  • Nucleophile Generation: A base abstracts an acidic proton from the Michael donor (e.g., a compound with an active methylene group) to generate a resonance-stabilized carbanion, typically an enolate.[1][10]

  • Nucleophilic Attack: The generated nucleophile adds to the electrophilic β-carbon of this compound, breaking the π-bond of the alkene. The resulting negative charge is delocalized onto the oxygen atom, forming a new enolate intermediate.[5][6]

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a protic solvent, yielding the final 1,4-adduct and regenerating the base catalyst.[1][6]

Michael_Mechanism General Mechanism of Michael Addition cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation nuc_H Michael Donor (e.g., R₂CH-Z) nuc Nucleophile (Enolate) ([R₂C-Z]⁻) nuc_H->nuc Deprotonation acceptor This compound (Michael Acceptor) base Base (B⁻) base->nuc_H base_H BH nuc->acceptor intermediate Enolate Intermediate base_H->intermediate acceptor->intermediate product Final Adduct intermediate->product Protonation product->base Regenerates Base

Caption: General mechanism of the base-catalyzed Michael addition reaction.

Reaction Scope: A Survey of Nucleophiles and Catalysts

The versatility of the Michael reaction with this compound stems from the wide array of nucleophiles and catalytic systems that can be employed.

Michael Donors (Nucleophiles)
  • Carbon Nucleophiles : These are the most common donors for forming new C-C bonds.

    • Stabilized Enolates : Compounds with methylene hydrogens flanked by two electron-withdrawing groups (e.g., diethyl malonate, ethyl acetoacetate) are ideal Michael donors due to the acidity of their α-protons.[1][2][7]

    • Organocuprates (Gilman Reagents) : These soft organometallic reagents are highly effective for achieving exclusive 1,4-addition to α,β-unsaturated systems, avoiding the 1,2-addition common with harder Grignard reagents.[5][7][11]

    • Enamines : Formed from ketones or aldehydes and secondary amines, enamines are neutral, soft carbon nucleophiles that participate in the Stork enamine synthesis, a variant of the Michael reaction.[5][7]

  • Heteroatom Nucleophiles : The reaction can also form C-N, C-S, and C-O bonds, known as hetero-Michael additions.[12]

    • Nitrogen Nucleophiles (Aza-Michael) : Primary and secondary amines readily add to this compound, often under mild or even solvent-free conditions, to produce β-amino esters.[13][14][15] These products are valuable precursors for β-amino acids and alkaloids.

    • Sulfur Nucleophiles (Thia-Michael) : Thiols are exceptionally potent nucleophiles for this transformation, frequently reacting without a catalyst to give β-thioethers in high yields.[16][17] The reaction is highly atom-economical and robust.[17]

    • Oxygen Nucleophiles (Oxa-Michael) : Alcohols and water can also act as nucleophiles, though they are generally less reactive than their nitrogen or sulfur counterparts and may require stronger basic or acidic catalysis.[1]

Catalytic Systems
  • Base Catalysis : The classical approach uses stoichiometric or catalytic amounts of a base (e.g., sodium ethoxide, DBU) to generate the nucleophilic enolate.[3]

  • Organocatalysis : The field of asymmetric synthesis has been revolutionized by organocatalysis. Chiral secondary amines (e.g., proline derivatives) or thiourea-based catalysts can facilitate highly enantioselective Michael additions.[18][19][20][21] This is achieved through the formation of chiral iminium ions or by activating the nucleophile and electrophile via hydrogen bonding, enabling precise stereochemical control, which is critical in drug development.[18][20]

Data Summary: Representative Michael Additions

The following table summarizes typical reaction conditions and outcomes for the addition of various nucleophiles to α,β-unsaturated esters like this compound, illustrating the broad applicability of this reaction.

Michael Donor (Nucleophile)Michael AcceptorCatalyst/ConditionsTimeYieldReference
ThiophenolMethyl Vinyl KetoneNone, Neat, 30 °C30 min93%[16]
BenzylamineMethyl CrotonateMicrowave, 130 °C1 hr97%[13][22]
Diethyl MalonateCyclopentenoneChiral Lewis Acid, THF12 hr>95%[23]
2-Nitropentaneα,β-Unsaturated EsterBase (e.g., DBU)-Good[9]
Diethyl MalonateNitroalkeneChiral Thiourea, Toluene24 hr80%[24]

Experimental Protocol: Thia-Michael Addition of Thiophenol to this compound

This protocol details a simple, efficient, and often catalyst-free method for the conjugate addition of a thiol to this compound. The procedure is adapted from methodologies known for their high yields and operational simplicity.[16]

Materials and Reagents
  • Methyl (E)-oct-2-enoate (FW: 156.22 g/mol )

  • Thiophenol (FW: 110.18 g/mol )

  • Dichloromethane (DCM, HPLC grade)

  • Ethyl Acetate (EtOAc, HPLC grade)

  • Hexanes (HPLC grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

Equipment
  • Round-bottom flask (25 mL) with stir bar

  • Glass syringe or pipette

  • Magnetic stir plate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add methyl (E)-oct-2-enoate (1.0 mmol, 156 mg).

  • Reagent Addition: Add thiophenol (1.2 mmol, 132 mg, 1.2 equivalents) dropwise to the flask at room temperature. Note: For many α,β-unsaturated systems, this reaction proceeds efficiently without a solvent or catalyst. If the reaction is sluggish, a catalytic amount of a non-nucleophilic base like triethylamine (TEA) or DBU can be added.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:EtOAc eluent). The disappearance of the starting this compound spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with DCM (15 mL). Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) to remove any unreacted thiophenol, followed by brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (e.g., starting from 98:2) to afford the pure methyl 3-(phenylthio)octanoate.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Safety Precautions
  • Thiophenol has a strong, unpleasant odor and is toxic. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Organic solvents are flammable. Avoid open flames and sparks.

Workflow Experimental Workflow for Thia-Michael Addition prep 1. Reagent Preparation - this compound - Thiophenol setup 2. Reaction Setup - Combine reagents in flask - Stir at room temperature prep->setup monitor 3. Reaction Monitoring - Thin Layer Chromatography (TLC) setup->monitor workup 4. Aqueous Workup - Dilute with DCM - Wash with NaHCO₃ & Brine monitor->workup Upon completion dry 5. Drying & Concentration - Dry with MgSO₄ - Remove solvent via Rotovap workup->dry purify 6. Purification - Flash Column Chromatography dry->purify char 7. Characterization - NMR, IR, Mass Spec purify->char

Caption: Step-by-step workflow for the synthesis and purification of a Michael adduct.

Conclusion

This compound is a highly effective and versatile substrate for Michael addition reactions. Its predictable reactivity allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of functionalized molecules. The ability to employ a wide spectrum of nucleophiles, from classic stabilized enolates to amines and thiols, combined with the potential for high stereocontrol through modern organocatalysis, solidifies its importance as a key building block for researchers in synthetic chemistry and drug discovery. The operational simplicity of many of these transformations further enhances its utility in both academic and industrial laboratories.

References

Application Notes and Protocols for the Enzymatic Synthesis of α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α,β-Unsaturated esters are pivotal chemical intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and fine chemicals. Traditional chemical routes to these compounds often rely on harsh conditions, stoichiometric reagents, and heavy metal catalysts, posing significant environmental and safety challenges. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a compelling green alternative, characterized by high selectivity, mild reaction conditions, and enhanced sustainability.[1][2][3] This guide provides an in-depth overview and practical protocols for the enzymatic synthesis of α,β-unsaturated esters, focusing on the application of lipases, feruloyl esterases, and chemoenzymatic strategies. It is intended for researchers, scientists, and process development professionals seeking to leverage the precision of biocatalysis.

Introduction: The Case for Biocatalytic Esterification

The synthesis of esters is a cornerstone of organic chemistry. However, the increasing demand for sustainable and environmentally benign manufacturing processes has catalyzed a shift from conventional chemical methods to biocatalytic alternatives.[1][2] Enzymes operate under mild conditions of temperature and pressure, minimizing energy consumption and the formation of undesirable byproducts.[2][3]

Key Advantages of Enzymatic Synthesis:

  • High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity, often eliminating the need for complex protection and deprotection steps.[1][2][4]

  • Mild Reaction Conditions: Reactions are typically conducted at or near ambient temperature and pressure, preserving sensitive functional groups and reducing energy costs.[2]

  • Environmental Sustainability: Biocatalysis reduces reliance on toxic solvents and heavy metal catalysts, aligning with the principles of green chemistry.[2][5]

  • "Natural" Product Labeling: For applications in the food, fragrance, and cosmetic industries, enzymatic synthesis allows the final product to be labeled as "natural," significantly increasing its market value.[1][2][4]

This document will explore several robust enzymatic strategies for synthesizing α,β-unsaturated esters, providing both the theoretical basis and detailed, actionable protocols.

Key Enzymatic Strategies
2.1. Lipase-Catalyzed (Trans)Esterification

Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are the most widely used enzymes for ester synthesis in non-aqueous media.[6][7] Their natural function is the hydrolysis of ester bonds in lipids at an oil-water interface.[8] In organic solvents with low water activity, this reaction is reversible, allowing for highly efficient esterification and transesterification reactions.[8][9] Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on acrylic resin), are particularly valuable due to their enhanced stability and ease of recovery and reuse.[10][11][12][13]

Principle & Mechanism: Lipase catalysis proceeds via a "ping-pong bi-bi" mechanism involving a serine residue in the enzyme's active site.[14]

  • Acylation: The serine hydroxyl group attacks the carbonyl carbon of the acyl donor (e.g., acrylic acid or an acrylate ester), forming a tetrahedral intermediate. This collapses to release the first product (water or an alcohol) and forms a covalent acyl-enzyme intermediate.[8]

  • Deacylation: The alcohol substrate (the acyl acceptor) then attacks the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the final α,β-unsaturated ester product and regenerating the free enzyme.[8]

Transesterification, using an existing ester like ethyl acrylate as the acyl donor, is often significantly faster and more efficient than direct esterification with acrylic acid, which can suffer from enzyme inhibition at high concentrations.[10] The choice of solvent is critical; non-polar solvents like diisopropyl ether or hexane are often preferred as they minimize enzyme denaturation and facilitate product recovery.[15]

Key Considerations:

  • Water Activity (a_w): Water is a byproduct of esterification and a reactant in the reverse hydrolysis reaction. In non-aqueous media, a small amount of water is essential for maintaining the enzyme's active conformation, but excess water will shift the equilibrium away from the product. Optimal water activity must be carefully controlled, often through the addition of molecular sieves or by performing the reaction under vacuum.[10][16] For transesterification, the optimal water activity is generally lower than for direct esterification.[10]

  • Substrate Specificity: Lipases exhibit varying affinities for different alcohols. Generally, primary alcohols react faster than secondary alcohols, and linear alcohols are converted more readily than bulky or aromatic ones.[15]

  • Acyl Donor: Vinyl esters (e.g., vinyl acrylate) are excellent acyl donors because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible.[15]

This protocol describes the transesterification of ethyl acrylate with 1-octanol.

Materials:

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • 1-Octanol (≥99%)

  • Ethyl acrylate (≥99%, stabilized)

  • Diisopropyl ether (DIPE), anhydrous (or n-hexane)

  • Molecular sieves, 3Å, activated

  • Orbital shaking incubator or magnetic stirrer with heating

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reactor Setup: To a 50 mL screw-capped flask, add 1.30 g (10 mmol) of 1-octanol and 2.00 g (20 mmol) of ethyl acrylate.

    • Rationale: A molar excess of the acyl donor (ethyl acrylate) is used to drive the reaction equilibrium towards the product.

  • Solvent Addition: Add 20 mL of anhydrous diisopropyl ether.

  • Water Removal: Add 1.0 g of activated 3Å molecular sieves.

    • Rationale: Molecular sieves sequester the ethanol co-product and any trace water, preventing the reverse reaction and maintaining low water activity.[17]

  • Pre-incubation: Place the flask in a shaking incubator set to 50 °C and 200 rpm for 15 minutes to allow the temperature to equilibrate.

  • Enzyme Addition & Reaction: Add 200 mg of Novozym 435 (approx. 10% by weight of substrates). This is time zero (t=0).

  • Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (approx. 50 µL) of the supernatant. Dilute with solvent and analyze by GC to determine the conversion of 1-octanol and the formation of octyl acrylate.

  • Reaction Termination & Enzyme Recovery: Once the reaction has reached the desired conversion (typically >95% in 24h), stop the agitation. Allow the immobilized enzyme and molecular sieves to settle. Decant or filter the supernatant to recover the biocatalyst.

    • Rationale: The recovered Novozym 435 can be washed with fresh solvent and reused for multiple cycles, often with minimal loss of activity.[18]

  • Product Isolation: The solvent and excess ethyl acrylate can be removed from the supernatant by rotary evaporation to yield the crude octyl acrylate, which can be further purified by vacuum distillation if required.

2.2. Feruloyl Esterase (FAE) Catalyzed Synthesis

Feruloyl esterases (FAEs, E.C. 3.1.1.73) are a class of carboxyl esterases that naturally hydrolyze the ester bonds between hydroxycinnamic acids (like ferulic acid) and polysaccharides in plant cell walls.[19][20] Like lipases, they can be used in reverse to synthesize high-value phenolic esters, including α,β-unsaturated structures, through esterification or transesterification.[21][22]

Principle & Application: FAEs are particularly useful for synthesizing esters of phenolic acids (e.g., ferulic, p-coumaric, caffeic acids), which are valuable antioxidants. The synthesis can be performed in organic solvents, microemulsions, or solvent-free systems.[19][21] FAEs from fungi like Aspergillus niger are well-characterized and have been successfully employed for synthetic purposes.[21]

2.3. Chemoenzymatic and Whole-Cell Approaches

Combining enzymatic steps with chemical reactions or utilizing the entire metabolic machinery of a microorganism opens up novel synthetic routes.

  • Carboxylic Acid Reductase (CAR) + Wittig Reaction: A chemoenzymatic approach can be used where a carboxylic acid is first reduced to an aldehyde using a Carboxylic Acid Reductase (CAR) enzyme. The resulting aldehyde is then subjected to a chemical Wittig reaction to yield the target α,β-unsaturated ester.[23][24] This method effectively elongates the carbon chain.[23]

  • Ene-Reductases (EReds): While not for synthesis of the double bond, Ene-Reductases (EReds) are crucial for the reverse reaction: the stereoselective reduction of a C=C double bond in an α,β-unsaturated ester to produce a saturated chiral ester.[25][26][27] This is a powerful tool for producing high-value chiral building blocks.[26]

  • Whole-Cell Biotransformation: Using whole microbial cells (e.g., E. coli, yeast, Rhodococcus sp.) can be highly efficient.[28][29][30] The cells provide the necessary enzymes and handle the regeneration of any required cofactors (like NADPH for reductases), eliminating the need to add expensive cofactors to the reaction medium.[30] This approach is particularly advantageous for multi-step syntheses or cofactor-dependent reactions.[31]

Visualization of Workflows and Mechanisms
General Experimental Workflow

The diagram below outlines the typical workflow for an enzymatic ester synthesis experiment, from initial setup to final analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis P1 Substrate & Solvent Selection P2 Reactor Setup & Addition of Reactants P1->P2 P3 Equilibration & Water Activity Control P2->P3 R1 Add Immobilized Enzyme (t=0) P3->R1 R2 Incubate at Optimal Temp. & Agitation R1->R2 R3 Monitor Conversion (e.g., by GC/HPLC) R2->R3 W1 Stop Reaction & Recover Biocatalyst R3->W1 W2 Isolate Product (e.g., Evaporation) W1->W2 W3 Purify Product (e.g., Distillation) W2->W3 W4 Characterize Product (NMR, MS, etc.) W3->W4

Caption: General workflow for enzymatic synthesis.

Lipase Catalytic Mechanism

This diagram illustrates the simplified "ping-pong bi-bi" catalytic cycle for lipase-mediated transesterification.

G E Lipase-Ser-OH (Free Enzyme) I1 Acyl-Enzyme Intermediate E->I1 Acylation E_out Lipase-Ser-OH (Regenerated) I1->E_out Deacylation P1 R''-OH (Alcohol 1) I1->P1 Release P2 R'-COOR''' (Product Ester) E_out->P2 Release AcylD R'-COOR'' (Acyl Donor) AcylD->E AcylA R'''-OH (Acyl Acceptor) AcylA->I1

Caption: Lipase ping-pong bi-bi catalytic cycle.

Data Presentation and Optimization

Effective optimization is key to developing a robust and efficient biocatalytic process. The following table summarizes key parameters and their typical effects.

ParameterTypical RangeRationale & Effect on Conversion
Enzyme Loading 5-15% (w/w of substrates)Higher loading increases the initial reaction rate. However, above a certain point, the increase may not be cost-effective and can lead to mass transfer limitations.[32]
Temperature 40-70 °CRate increases with temperature up to an optimum. Above this, the enzyme begins to denature, leading to a rapid loss of activity.[12]
Substrate Molar Ratio 1:1 to 1:5 (Alcohol:Acyl Donor)Using an excess of one substrate (usually the cheaper one, like the acyl donor) can shift the thermodynamic equilibrium to favor product formation.[32]
Solvent Type Log P > 2 (e.g., Hexane, DIPE)Hydrophobic, non-polar solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme, thus preserving its activity.[13]
Water Activity (a_w) < 0.5Crucial for lipase activity in organic media. Too low, the enzyme is inactive; too high, the reverse hydrolysis reaction dominates. Control with molecular sieves or vacuum is essential.[10][16]
Agitation Speed 150-250 rpmImportant for overcoming external mass transfer limitations by ensuring substrates have adequate access to the immobilized enzyme's surface.

Table 1: Key Parameters for Optimizing Lipase-Catalyzed Ester Synthesis.

Conclusion and Future Outlook

Enzymatic synthesis provides a powerful and sustainable platform for the production of α,β-unsaturated esters. Lipases, in particular, offer a versatile and industrially proven tool for these transformations. As the field advances, the discovery of novel enzymes with unique specificities and the engineering of existing enzymes for enhanced stability and activity will further broaden the scope of biocatalysis. The integration of enzymatic steps into multistep chemical syntheses and the development of robust whole-cell biocatalysts represent exciting frontiers that promise to deliver even more efficient and greener routes to valuable chemical products.

References

Methyl Oct-2-enoate: A Versatile Precursor for the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of α,β-Unsaturated Esters in Agrochemical Design

Methyl oct-2-enoate, a C9 fatty acid ester, represents a class of reactive chemical intermediates known as α,β-unsaturated esters. While primarily recognized for its fruity and green aroma in the flavor and fragrance industry, its intrinsic chemical functionalities offer significant potential as a versatile starting material for the synthesis of complex agrochemicals.[1][2] The electrophilic nature of the double bond in conjugation with the ester carbonyl group makes this compound an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are foundational in the construction of the core scaffolds of numerous modern fungicides, herbicides, and insecticides.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound and related α,β-unsaturated esters as precursors in agrochemical synthesis. We will delve into the key chemical transformations, provide detailed experimental protocols for illustrative syntheses, and discuss the underlying principles that make these molecules valuable building blocks in the development of next-generation crop protection agents.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and scale-up. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₉H₁₆O₂[1][2]
Molecular Weight 156.22 g/mol [1][2]
Appearance Colorless liquid[2]
Odor Fruity, green[1]
Boiling Point 89-91 °C at 9 mm Hg[1]
Density 0.898 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.442[1]
Solubility Soluble in ethanol and methanol; slightly soluble in water.[3]

Core Reactivity and Application in Agrochemical Synthesis

The reactivity of this compound is dominated by the electrophilic character of the carbon-carbon double bond, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in constructing complex molecular architectures found in many agrochemicals.

The β-Methoxyacrylate Pharmacophore: A Gateway to Strobilurin Fungicides

A significant application of α,β-unsaturated esters in the agrochemical industry is in the synthesis of the β-methoxyacrylate pharmacophore. This functional group is the hallmark of the strobilurin class of fungicides, which are among the most important and widely used agricultural fungicides globally. Strobilurins act by inhibiting mitochondrial respiration in fungi, leading to cell death.

The synthesis of the β-methoxyacrylate moiety typically involves the formylation of a precursor ester at the α-position, followed by methylation of the resulting enol. While direct use of this compound in a commercial strobilurin synthesis is not prominently documented, we can extrapolate a plausible synthetic route to a strobilurin analogue based on established methodologies.

This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis of a strobilurin-like fungicide, starting from a conceptual precursor derived from this compound. This serves as an advanced application note for researchers exploring novel strobilurin structures.

Step 1: Formylation of a Precursor Ester

The initial step involves the creation of a β-keto ester, which can then be formylated. For the purpose of this illustration, we will consider a generic methyl ester with an α-methylene group.

  • Reaction Principle: Claisen condensation of the precursor ester with a formylating agent, such as methyl formate, in the presence of a strong base like sodium methoxide.

  • Protocol:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium methoxide (1.2 equivalents) and anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • A solution of the precursor methyl ester (1.0 equivalent) and methyl formate (1.5 equivalents) in anhydrous diethyl ether is added dropwise over 30 minutes.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is quenched by the slow addition of glacial acetic acid, followed by water.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude formylated product.

Step 2: Methylation to form the β-Methoxyacrylate

  • Reaction Principle: O-methylation of the enolate of the formylated ester using a methylating agent.

  • Protocol:

    • The crude formylated ester from Step 1 is dissolved in a suitable solvent such as acetone.

    • Anhydrous potassium carbonate (2.0 equivalents) is added, followed by dimethyl sulfate (1.2 equivalents).

    • The mixture is heated to reflux and stirred for 8 hours.

    • After cooling to room temperature, the inorganic salts are filtered off.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired β-methoxyacrylate.

Step 3: Coupling to the Agrochemical Scaffold (Williamson Ether Synthesis)

  • Reaction Principle: The Williamson ether synthesis is a widely used method for forming ethers, which can be adapted to link the β-methoxyacrylate unit to the rest of the agrochemical molecule.

  • Protocol:

    • To a solution of the phenolic component of the target agrochemical (1.0 equivalent) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (1.5 equivalents).

    • The β-methoxyacrylate intermediate with a suitable leaving group (e.g., a benzylic bromide) (1.1 equivalents) is added.

    • The reaction mixture is heated to 60-80 °C and stirred for 6-12 hours until the reaction is complete (monitored by TLC).

    • The mixture is cooled, poured into water, and extracted with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by recrystallization or column chromatography to yield the final strobilurin analogue.

Caption: Synthetic workflow for a strobilurin analogue.

Michael Addition: Building Blocks for Diverse Agrochemicals

The conjugated double bond of this compound makes it an excellent Michael acceptor. The Michael addition, or conjugate addition, of a nucleophile to the β-position of the double bond is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

  • Reaction Principle: A soft nucleophile, such as an enolate, amine, or thiol, adds to the β-carbon of the α,β-unsaturated ester. This reaction is typically catalyzed by a base.

  • Potential Applications in Agrochemicals: The Michael addition can be used to introduce a wide variety of functional groups and build complex carbon skeletons. For example, the addition of a substituted amine could lead to the synthesis of novel insecticides or fungicides.

  • To a solution of the nucleophile (e.g., a secondary amine, 1.1 equivalents) in a suitable solvent (e.g., methanol), add a catalytic amount of a base (e.g., sodium methoxide).

  • Add this compound (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture for 4-24 hours, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction with a weak acid (e.g., ammonium chloride solution).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Michael_Addition Reactants This compound (Michael Acceptor) + Nucleophile (Michael Donor) Catalyst Base Catalyst Reactants->Catalyst Product Michael Adduct Reactants->Product Catalyst->Product Reaction

Caption: Generalized Michael Addition Reaction.

Diels-Alder Reaction: Constructing Cyclic Scaffolds

This compound can also function as a dienophile in Diels-Alder reactions, a powerful cycloaddition reaction that forms a six-membered ring.

  • Reaction Principle: A [4+2] cycloaddition between a conjugated diene and the double bond of this compound (the dienophile). The reaction is often promoted by heat or a Lewis acid catalyst.

  • Potential Applications in Agrochemicals: The Diels-Alder reaction is a key step in the synthesis of many natural products and complex molecules, including some insecticides. The resulting cyclohexene derivatives can be further functionalized to create a diverse range of agrochemical candidates.

  • In a sealed tube, combine this compound (1.0 equivalent) and a suitable diene (e.g., cyclopentadiene, 1.2 equivalents).

  • If necessary, add a Lewis acid catalyst (e.g., AlCl₃, 0.1 equivalents) under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) for 12-48 hours.

  • Cool the reaction mixture and quench with a suitable reagent (e.g., water or a mild acid).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the Diels-Alder adduct by column chromatography or distillation.

Diels_Alder Reactants This compound (Dienophile) + Conjugated Diene Conditions Heat or Lewis Acid Reactants->Conditions Product Cyclohexene Adduct Reactants->Product Conditions->Product [4+2] Cycloaddition

Caption: Generalized Diels-Alder Reaction.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[4][5] It is harmful if swallowed.[4] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Store in a cool, well-ventilated place away from heat and open flames.[1][5] For detailed safety information, consult the Safety Data Sheet (SDS).[4][5]

Conclusion

This compound and related α,β-unsaturated esters are valuable and versatile precursors for the synthesis of a wide range of agrochemicals. Their inherent reactivity allows for the construction of complex molecular scaffolds through well-established organic transformations. While direct, large-scale industrial applications of this compound as a starting material for specific agrochemicals may not be widely published, its potential as a building block for the discovery and development of new active ingredients is clear. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the utility of this and similar molecules in their agrochemical synthesis programs.

References

Application Notes and Protocols for the Polymerization of α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Mastering the Synthesis of Poly(α,β-Unsaturated Esters)

The polymerization of α,β-unsaturated esters, a cornerstone of polymer chemistry, yields a vast and versatile class of materials known as polyacrylates and polymethacrylates. These polymers are integral to countless commercial applications, from high-performance plastics and coatings to advanced biomaterials in drug delivery and tissue engineering.[1] Their widespread utility stems from the ability to precisely tailor their physical and chemical properties by manipulating the ester side-chain, molecular weight, and polymer architecture.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive and in-depth understanding of the primary methods for polymerizing these valuable monomers. We will delve into the mechanistic nuances of each technique, offering not just step-by-step protocols but also the rationale behind critical experimental parameters. Our focus is on empowering you to not only replicate these methods but to innovate and adapt them for your specific research and development needs.

Foundational Principles: The Chemistry of α,β-Unsaturated Esters

α,β-Unsaturated esters, which include common monomers like acrylates and methacrylates, are characterized by a carbon-carbon double bond conjugated with a carbonyl group.[2] This electronic structure makes the double bond susceptible to attack by radical and nucleophilic species, forming the basis for various polymerization methods.[2] The reactivity of these monomers is influenced by the nature of the ester group, which can be modified to impart a wide range of properties to the resulting polymer, from hydrophilicity to high mechanical strength.[1]

Free Radical Polymerization: The Workhorse of Industry

Free radical polymerization is the most widely employed method for the commercial production of poly(α,β-unsaturated esters) due to its simplicity, cost-effectiveness, and tolerance to a wide variety of functional groups.[1] The process involves three key stages: initiation, propagation, and termination.

Mechanism of Free Radical Polymerization

The polymerization is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals.[3] These radicals then react with a monomer molecule to form an oligoradical, which subsequently propagates by adding more monomer units.[3] The polymerization process ceases through termination steps, which can occur by combination or disproportionation of two growing polymer chains.[3]

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition M Monomer (M) R->M Addition RM Initiated Monomer (R-M•) RMn Growing Chain (R-Mn•) RM->RMn M2 Monomer (M) RMn->M2 Addition RMn1 Elongated Chain (R-Mn+1•) RMn_a Growing Chain (R-Mn•) RMn1->RMn_a P_comb Dead Polymer (Combination) RMn_a->P_comb Combination P_disp Dead Polymer (Disproportionation) RMn_a->P_disp Disproportionation RMm_b Growing Chain (R-Mm•) RMm_b->P_comb Combination RMm_b->P_disp Disproportionation

Figure 1: General mechanism of free radical polymerization.

Protocol: Bulk Polymerization of Methyl Methacrylate (MMA)

This protocol describes the bulk polymerization of methyl methacrylate (MMA) to produce poly(methyl methacrylate) (PMMA), a widely used transparent thermoplastic.[4]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Reaction vessel (e.g., sealed ampule or Schlenk flask)

  • Nitrogen or argon source

  • Oil bath

  • Methanol (for precipitation)

Procedure:

  • Monomer Purification: Wash MMA with an aqueous alkali solution (e.g., 4% NaOH) to remove the inhibitor, followed by distillation under reduced pressure.[5]

  • Reaction Setup: In a reaction vessel, combine the purified MMA and AIBN (typically 0.1-1 mol% relative to the monomer).

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at 60-70°C to initiate the polymerization. The reaction time will vary depending on the desired conversion and molecular weight.

  • Isolation: After the desired time, cool the reaction vessel to room temperature. The resulting viscous polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated into a non-solvent like methanol to isolate the purified PMMA.[5]

  • Drying: Dry the precipitated polymer in a vacuum oven until a constant weight is achieved.

Table 1: Typical Parameters for Free Radical Polymerization of MMA

ParameterValueReference
MonomerMethyl Methacrylate (MMA)[5]
InitiatorAIBN[5]
Initiator Concentration1.21 × 10⁻² to 3.65 × 10⁻² mol L⁻¹[5]
Temperature65 °C[5]
AtmosphereInert (Nitrogen)[5]
Precipitation SolventMethanol[5]

Anionic Polymerization: Precision Control over Polymer Architecture

Anionic polymerization is a chain-growth polymerization initiated by a nucleophile, offering excellent control over molecular weight, polydispersity, and polymer architecture.[6][7] This technique is particularly well-suited for the synthesis of well-defined block copolymers.[8]

Mechanism of Anionic Polymerization

The polymerization is initiated by the addition of a nucleophilic initiator, such as an organolithium compound, to the monomer, generating a carbanionic active center.[6] This active center then propagates by adding more monomer units. A key feature of anionic polymerization is the absence of a formal termination step in the absence of impurities, leading to "living" polymer chains that can be further functionalized or used to initiate the polymerization of a second monomer to form block copolymers.[7]

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Optional) I_minus Initiator (I⁻) M Monomer (M) I_minus->M Addition IM_minus Active Center (I-M⁻) IMn_minus Growing Chain (I-Mn⁻) IM_minus->IMn_minus M2 Monomer (M) IMn_minus->M2 Addition IMn1_minus Elongated Chain (I-Mn+1⁻) IMn_minus_term Living Polymer (I-Mn⁻) IMn1_minus->IMn_minus_term E_plus Terminating Agent (E⁺) IMn_minus_term->E_plus Quenching P_term Terminated Polymer (I-Mn-E)

Figure 2: General mechanism of anionic polymerization.

Protocol: Anionic Polymerization of tert-Butyl Acrylate (tBA)

This protocol outlines the anionic polymerization of tert-butyl acrylate (tBA), a common monomer for creating polymers that can be subsequently hydrolyzed to poly(acrylic acid).

Materials:

  • tert-Butyl acrylate (tBA), purified

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, anhydrous (for termination)

  • Argon or nitrogen source

  • Schlenk line and glassware

Procedure:

  • Monomer and Solvent Purification: tBA and THF must be rigorously purified to remove protic impurities. THF is typically distilled from sodium/benzophenone ketyl under an inert atmosphere.

  • Reaction Setup: Assemble the Schlenk glassware under an inert atmosphere and flame-dry to remove moisture.

  • Initiation: Cool the anhydrous THF to -78°C in a dry ice/acetone bath. Add the purified tBA monomer to the THF. Slowly add the s-BuLi initiator dropwise via syringe. The reaction mixture will typically develop a color, indicating the formation of the carbanionic active centers.

  • Propagation: Allow the polymerization to proceed at -78°C. The reaction is typically very fast.

  • Termination: To terminate the polymerization, add a small amount of anhydrous methanol to quench the living anionic chain ends.

  • Isolation: Warm the reaction mixture to room temperature and precipitate the polymer into a non-solvent like a water/methanol mixture.

  • Drying: Collect the polymer by filtration and dry under vacuum.

Controlled/Living Radical Polymerization: The Best of Both Worlds

Controlled/living radical polymerization (CRP) techniques combine the robustness of free radical polymerization with the precision of living polymerizations, allowing for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[9] The most prominent CRP methods for α,β-unsaturated esters are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP technique that utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species.[9] This reversible activation/deactivation process minimizes the concentration of active radicals, thereby suppressing termination reactions.[10]

The ATRP process involves the reversible abstraction of a halogen atom from a dormant polymer chain by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br).[10] This generates a propagating radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). The radical can then add monomer units before being deactivated by the higher oxidation state metal complex.

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium cluster_propagation Propagation P_X Dormant Chain (P-X) P_dot Active Radical (P•) P_X->P_dot k_act CuI_L Activator (Cu(I)/L) CuII_LX Deactivator (X-Cu(II)/L) P_dot->P_X k_deact P_dot_prop Active Radical (P•) P_dot->P_dot_prop M Monomer (M) P_dot_prop->M k_p Pn1_dot Propagated Radical (Pn+1•)

Figure 3: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).

This protocol details the ATRP of methyl acrylate (MA), a common acrylate monomer.[11][12]

Materials:

  • Methyl acrylate (MA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate (MBrP) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) (ligand)

  • Anisole or another suitable solvent

  • Argon or nitrogen source

  • Schlenk flask and accessories

Procedure:

  • Monomer and Solvent Preparation: Purify MA by passing it through a column of basic alumina to remove the inhibitor. Ensure the solvent is anhydrous.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, add CuBr and the ligand.

  • Component Addition: Add the degassed solvent and MA to the flask, followed by the initiator (EBiB or MBrP).

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-90°C). Monitor the reaction progress by taking samples at timed intervals and analyzing them by ¹H NMR or gas chromatography to determine monomer conversion.

  • Termination and Purification: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization. Dilute the mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the polymer into a non-solvent like cold methanol.

  • Drying: Collect the polymer and dry it under vacuum.

Table 2: Typical Conditions for ATRP of Acrylates

ParameterValueReference
MonomerMethyl Acrylate (MA)[11]
InitiatorEthyl α-bromoisobutyrate (EBiB)[11]
CatalystCopper(I) Bromide (CuBr)[11]
LigandPMDETA[11]
SolventAnisole[11]
Temperature60 °C[11]
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that achieves control through a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound.[13]

The RAFT mechanism involves a series of addition-fragmentation equilibria. A propagating radical adds to the thiocarbonyl group of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical or a new radical derived from the RAFT agent, which can then initiate a new polymer chain. This rapid exchange between active and dormant chains ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.[13]

Figure 4: Simplified mechanism of RAFT polymerization.

This protocol provides a general procedure for the RAFT polymerization of MMA.[14]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • AIBN (initiator)

  • RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)

  • Benzene or another suitable solvent

  • Ampules or Schlenk tubes

  • Argon or nitrogen source

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of MMA and AIBN in the chosen solvent.[14]

  • Reaction Setup: In an ampule or Schlenk tube, place the desired amount of the RAFT agent. Add an aliquot of the stock solution to the vessel.[14]

  • Degassing: Degas the reaction mixture using three freeze-evacuate-thaw cycles and seal the vessel under vacuum.[14]

  • Polymerization: Place the sealed vessel in a preheated oil bath at the appropriate temperature (e.g., 60°C) for the desired duration.[14]

  • Isolation: After the polymerization, cool the vessel, open it, and precipitate the polymer into a non-solvent like methanol.

  • Drying: Collect the polymer and dry it under vacuum.

Table 3: Example Conditions for RAFT Polymerization of MMA

ParameterValueReference
MonomerMethyl Methacrylate (MMA)[14]
InitiatorAIBN[14]
RAFT Agent2-Cyano-2-propyl benzodithioate[14]
SolventBenzene[14]
Temperature60 °C[14]
Time15 hours[14]

Polymer Characterization

The successful synthesis of poly(α,β-unsaturated esters) requires thorough characterization of their molecular properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the polymer structure, monomer conversion, and, in some cases, tacticity.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for measuring the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[15]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the polymer, which is a critical parameter for understanding its physical properties.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups in the polymer, such as the ester carbonyl stretch.[16]

Table 4: Typical Characterization Data for PMMA

PropertyTypical ValueTechniqueReference
Glass Transition Temperature (T₉)~105 °CDSC[17]
Molecular Weight (Mₙ)Varies with synthesis conditionsGPC/SEC[15]
Polydispersity Index (PDI)>1.5 (Free Radical), <1.5 (CRP)GPC/SEC[15]
IR Carbonyl Stretch (C=O)~1730 cm⁻¹IR Spectroscopy[16]

Applications in Research and Drug Development

The versatility of poly(α,β-unsaturated esters) makes them invaluable in a wide range of research and development applications. In the pharmaceutical and biomedical fields, these polymers are utilized in:

  • Drug Delivery Systems: Their tunable properties allow for the design of nanoparticles, micelles, and hydrogels for the controlled release of therapeutic agents.

  • Biomaterials: Polymethacrylates, such as poly(2-hydroxyethyl methacrylate) (PHEMA), are used in soft contact lenses and other biomedical devices due to their biocompatibility.[1]

  • Bone Cements: PMMA is a key component of bone cements used in orthopedic surgery.[4]

Conclusion: A Foundation for Innovation

This guide has provided a detailed overview of the primary methods for the polymerization of α,β-unsaturated esters. By understanding the underlying principles and mastering the experimental protocols for free radical, anionic, and controlled radical polymerizations, researchers can confidently synthesize a wide array of functional polymers with tailored properties. The ability to precisely control polymer architecture opens up exciting possibilities for the development of advanced materials for a multitude of applications, from everyday plastics to cutting-edge biomedical technologies.

References

Application Notes & Protocols: The Use of Methyl (E)-oct-2-enoate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, flavorists, and perfumers on the application of Methyl (E)-oct-2-enoate. It delves into the molecule's unique sensory characteristics, provides detailed protocols for its analytical quantification and sensory evaluation, and outlines its strategic use in creating sophisticated flavor and fragrance profiles. The guide emphasizes the scientific rationale behind methodological choices, ensuring robust and reproducible results.

Introduction: The Olfactive and Gustatory Landscape of Methyl (E)-oct-2-enoate

Methyl (E)-oct-2-enoate (FEMA Number: 3712) is a fatty acid ester that holds a significant position in the palette of flavor and fragrance creators.[1][2] It is a colorless liquid characterized by a complex and multifaceted sensory profile.[2][3] Its aroma is predominantly described as fruity, green, and sweet, with distinct notes of pear, melon, and a waxy, tropical nuance.[1][3] When tasted at a concentration of 20 ppm, it presents as fruity, green, and sweet with a fresh, waxy tropical character.[1]

This valuable aroma chemical is found naturally in a variety of fruits and plants, including Bartlett pears, soursop, mango, pineapple, hop oil, and mountain papaya.[1][2][3] Its presence in these natural sources is a testament to its role in defining characteristic fruity and green notes. In the industry, it is typically synthesized through the direct esterification of 2-Octenoic acid with Methanol.[1]

A Critical Distinction: Methyl oct-2-enoate vs. Methyl 2-octynoate

For safety and proper application, it is imperative to distinguish Methyl oct-2-e noate from a structurally similar but functionally different compound: Methyl 2-octy noate (CAS 111-12-6).

  • This compound (the subject of this guide) contains a double bond. It is valued for its fruity-green aroma and is considered safe for its intended use in flavors and fragrances by bodies like JECFA.[2]

  • Methyl 2-octynoate (also known as Methyl heptine carbonate) contains a triple bond. While it has a powerful and desirable violet-leaf-like aroma, it is a known skin sensitizer and a recognized fragrance allergen.[4][5][6][7]

Researchers and developers must ensure they are using the correct compound by verifying the CAS number (7367-81-9 for the (E)-isomer of this compound) to avoid unintended allergenic effects.

Section 1: Physicochemical Properties & Specifications

A thorough understanding of a material's physicochemical properties is fundamental to its effective application, from predicting its behavior in different matrices to developing analytical methods.

PropertyValueSource(s)
IUPAC Name methyl (E)-oct-2-enoate[2]
CAS Number 7367-81-9[1]
Molecular Formula C₉H₁₆O₂[1][2]
Molecular Weight 156.22 g/mol [1][2]
Appearance Colorless clear liquid[2][3]
Odor Profile Fresh green, fruity, sweet, waxy, melon, pear, violet leaf nuance[3][8][9]
Boiling Point 89-91 °C @ 9 mm Hg[1]
Density 0.894 - 0.904 g/mL @ 25 °C[3]
Refractive Index 1.437 - 1.447 @ 20 °C[2][3]
Solubility Slightly soluble in water; soluble in ethanol and fats[2][9]
FEMA Number 3712[1][2][3]

Section 2: Applications in Flavor & Fragrance Science

The utility of Methyl (E)-oct-2-enoate stems from its moderate volatility and its unique ability to impart freshness and authentic fruit character.

Flavor Applications

In flavor creation, Methyl (E)-oct-2-enoate is a powerful tool for building and enhancing fruit profiles.

  • Causality: Its green, slightly unripe note is crucial for creating a realistic "biting into the fruit" sensation, moving a flavor from a simple sweet profile to a more authentic, complex one. The waxy element is particularly effective in building pear and apple flavors, mimicking the texture and aroma of the fruit's skin.[8]

  • Use Cases: It is highly effective in tropical fruit compositions (mango, papaya), orchard fruits (pear, apple), and melon flavors. It finds common use in beverages, baked goods, gelatins, and puddings.[3][8] Recommended usage levels can be up to 5% in the fragrance concentrate.[3]

Fragrance Applications

In perfumery and air care, it provides a vibrant, natural-smelling lift to compositions.

  • Causality: The molecule's green and fruity facets can cut through heavier base notes, introducing a dewy, fresh top note. Its "violet leaf-like nuance" allows it to bridge fruity and floral accords seamlessly.[3]

  • Use Cases: It is an excellent component for fresh, green, and fruity fragrances. It is particularly useful in air freshener formulations, where a clean and natural impression is desired.[8][10] It is also used in various cosmetic products like lotions and creams for its pleasant scent.[11]

Section 3: Analytical Protocols

Accurate quantification is essential for quality control, regulatory compliance, and understanding flavor/fragrance release from a product matrix.

Protocol 3.1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This protocol outlines the quantification of Methyl (E)-oct-2-enoate in a liquid matrix (e.g., fragrance oil, flavor concentrate) using GC-MS. Gas chromatography separates volatile compounds based on their boiling point and polarity, while mass spectrometry provides definitive identification based on the mass-to-charge ratio of fragmented ions. This dual-detection system provides the high degree of certainty required for quality assurance.

Materials & Reagents:

  • Sample: Flavor or fragrance concentrate containing Methyl (E)-oct-2-enoate.

  • Standard: High-purity (>98%) Methyl (E)-oct-2-enoate (CAS 7367-81-9).

  • Internal Standard (IS): Methyl nonanoate or similar ester not present in the sample.

  • Solvent: HPLC-grade Ethanol or Hexane.

  • Equipment: Gas chromatograph with a mass selective detector (MSD), autosampler, and appropriate GC column (e.g., DB-5ms, HP-INNOWax).

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a primary stock solution of Methyl (E)-oct-2-enoate at 1000 µg/mL in ethanol.

    • Prepare an internal standard stock solution (e.g., Methyl nonanoate) at 1000 µg/mL.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL. This constant IS concentration across all standards and samples is key for self-validating the analysis; any injection volume variations will be normalized.

  • Sample Preparation:

    • Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.

    • Add the internal standard to achieve a concentration of 20 µg/mL.

    • Dilute to the mark with ethanol. The dilution factor must be chosen so the final concentration of the analyte falls within the calibration range.

  • GC-MS Instrumentation & Parameters:

    • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms).

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Initial 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • MS Ion Source: 230°C.

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 350.

  • Data Analysis:

    • Identify the Methyl (E)-oct-2-enoate peak in the chromatogram by its retention time (verified against the standard) and its mass spectrum. Key identifying ions for confirmation can be found in spectral libraries.[2][12]

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of Methyl (E)-oct-2-enoate in the prepared sample using the ratio from the sample injection and the regression equation from the calibration curve.

Caption: GC-MS workflow for the quantification of Methyl (E)-oct-2-enoate.

Section 4: Sensory Evaluation Protocols

Instrumental analysis identifies what and how much, but sensory evaluation answers the critical questions of how does it smell/taste and what is its impact.

Protocol 4.1: Descriptive Sensory Profiling

Principle: This protocol establishes a detailed sensory "fingerprint" of Methyl (E)-oct-2-enoate. A trained panel identifies key aroma and flavor attributes and rates their intensity. This provides a quantitative, reproducible description of the molecule's sensory profile, which is invaluable for predicting its impact in a final product and for quality control.

Materials & Reagents:

  • Test Sample: Methyl (E)-oct-2-enoate solution at a supra-threshold concentration (e.g., 20 ppm) in deodorized water or 5% ethanol/water solution.

  • Reference Standards: Physical examples of potential descriptors (e.g., fresh-cut pear, melon rind, beeswax for "waxy").

  • Panel: 8-12 trained sensory panelists.

  • Equipment: Odor-free glass tasting vessels with lids, sensory booths with controlled lighting and air circulation.

Step-by-Step Methodology:

  • Panelist Training & Lexicon Development:

    • In initial sessions, present the pure compound to the panel.

    • Panelists individually brainstorm descriptive terms for the aroma and taste.

    • As a group, discuss and consolidate these terms into a final lexicon (e.g., "pear," "green-grassy," "waxy," "sweet," "tropical fruit"). This consensus-driven approach ensures the panel is calibrated.

    • Train the panel on the agreed-upon lexicon using the physical reference standards to anchor the meaning of each term.

  • Sample Evaluation:

    • Present panelists with coded, randomized samples of the test solution in the sensory booths.

    • Panelists individually rate the intensity of each attribute from the lexicon on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Collection & Analysis:

    • Measure the ratings from the line scales for each panelist and each attribute.

    • Calculate the mean intensity score for each attribute across the panel.

    • Analyze the data for statistical significance (e.g., using ANOVA) to ensure panelist agreement and product differences if comparing batches.

    • The results are typically visualized as a spider web or radar plot, providing an immediate and clear visual representation of the sensory profile.

Caption: Workflow for conducting a descriptive sensory panel evaluation.

Section 5: Safety and Regulatory Considerations

While Methyl (E)-oct-2-enoate is a widely used and approved ingredient, adherence to safety and regulatory standards is paramount.

  • Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that Methyl trans-2-octenoate poses "no safety concern at current levels of intake when used as a flavouring agent".[2] It is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3712.[2]

  • Handling Precautions: As a standard laboratory practice, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the neat material.[1] It is a combustible liquid and should be kept away from heat and open flames.[13] Store in a cool, well-ventilated place.[1]

  • Allergenicity: To reiterate, Methyl (E)-oct-2-enoate is not listed as a known fragrance allergen. Care must be taken not to confuse it with the sensitizing allergen Methyl 2-octynoate.[4][6]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Methyl Oct-2-enoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl oct-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this valuable α,β-unsaturated ester. As a versatile building block in organic synthesis, achieving high yield and stereoselectivity for the desired (E)-isomer of this compound is often a critical goal.

This document provides in-depth, field-proven insights into the nuances of the synthesis, focusing primarily on the Horner-Wadsworth-Emmons (HWE) reaction, a superior method for this transformation. We will delve into the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative scientific literature.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What is the most reliable method for synthesizing (E)-methyl oct-2-enoate?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is the most dependable and widely used method for preparing (E)-α,β-unsaturated esters like this compound.[1][2] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde (in this case, hexanal). The HWE reaction offers significant advantages over the traditional Wittig reaction, including generally higher yields of the (E)-isomer and a more straightforward purification process due to the water-solubility of the phosphate byproduct.[1][3]

Q2: Why is my yield of this compound consistently low?

A2: Low yields in the HWE synthesis of this compound can stem from several factors. The most common culprits include incomplete deprotonation of the phosphonate reagent, the use of impure or degraded starting materials (especially the aldehyde), or the occurrence of side reactions. Careful attention to the choice and handling of the base, the purity of hexanal and the phosphonate ester, and the optimization of reaction conditions are crucial for maximizing your yield.

Q3: How can I control the E/Z stereoselectivity to favor the desired (E)-methyl oct-2-enoate?

A3: The HWE reaction inherently favors the formation of the thermodynamically more stable (E)-alkene.[2] To maximize the E/Z ratio, several parameters can be optimized. These include the choice of base and its corresponding counterion (lithium and sodium bases often give better E-selectivity than potassium bases), the reaction temperature (room temperature or slightly elevated temperatures can favor the E-isomer), and the steric bulk of the phosphonate ester's alkoxy groups.

Troubleshooting Guide: From Low Yields to Isomer Ratios

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Problem 1: Low or No Product Formation

A lack of desired product is a frustrating but often solvable issue. The following workflow can help diagnose the root cause.

low_yield_troubleshooting start Low/No Product check_reagents Verify Reagent Quality start->check_reagents check_base Assess Base Strength & Handling start->check_base check_conditions Evaluate Reaction Conditions start->check_conditions solution_reagents Purify aldehyde (distillation). Verify phosphonate purity (NMR). check_reagents->solution_reagents solution_base Use fresh, anhydrous base. Consider a stronger base (e.g., NaH). check_base->solution_base solution_conditions Ensure anhydrous conditions. Optimize temperature and reaction time. check_conditions->solution_conditions

Troubleshooting Low Yield

  • In-depth Analysis:

    • Reagent Purity: Hexanal is prone to oxidation to hexanoic acid and self-condensation (aldol reaction). The presence of these impurities will consume your reagents and lower the yield. Your phosphonate reagent, typically trimethyl phosphonoacetate or triethyl phosphonoacetate, should also be of high purity.

    • Base Activity: The success of the HWE reaction hinges on the complete deprotonation of the phosphonate. Sodium hydride (NaH) is a common and effective base, but it is highly reactive with moisture. Ensure your NaH is fresh and handled under strictly anhydrous conditions. If using other bases like sodium methoxide, ensure it has not been exposed to air and moisture.

    • Anhydrous Conditions: Water will quench the phosphonate carbanion and hydrolyze the ester product. All glassware should be flame-dried, and anhydrous solvents must be used.

Problem 2: Poor (E)/(Z) Isomer Ratio

While the HWE reaction favors the (E)-isomer, suboptimal conditions can lead to significant formation of the (Z)-isomer.

ParameterRecommendation for High (E)-SelectivityRationale
Base/Counterion Use NaH or Li-based reagents (e.g., n-BuLi, LDA).Lithium and sodium counterions promote the formation of a thermodynamically favored intermediate that leads to the (E)-product. Potassium bases, especially in the presence of crown ethers, can favor the (Z)-isomer.
Temperature Room temperature or slightly elevated.Higher temperatures allow for the equilibration of reaction intermediates to the more stable transoid arrangement, which leads to the (E)-alkene.[4]
Solvent Aprotic solvents like THF or DME.These solvents effectively solvate the metal cation without interfering with the reaction intermediates.
Phosphonate Structure Use phosphonates with less bulky alkoxy groups (e.g., dimethyl, diethyl).While seemingly counterintuitive, less bulky groups on the phosphorus atom can sometimes favor the E-isomer by minimizing steric hindrance in the transition state leading to the oxaphosphetane intermediate.
Problem 3: Difficult Purification and Side Products

The primary byproduct of the HWE reaction, the dialkyl phosphate salt, is typically water-soluble and easily removed during aqueous workup. However, other side products can complicate purification.

  • Aldol Condensation of Hexanal: The basic conditions of the HWE reaction can promote the self-condensation of hexanal, leading to the formation of 2-butyl-2-octenal. This can be minimized by adding the aldehyde slowly to the pre-formed phosphonate carbanion.

  • Michael Addition: The product, this compound, is a Michael acceptor. Under prolonged reaction times or with excess phosphonate carbanion, a Michael addition side reaction can occur. Monitoring the reaction by TLC or GC is crucial to determine the optimal reaction time.

Purification Protocol:

  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A solvent system of hexane and ethyl acetate (e.g., 95:5 to 90:10) is typically effective for separating the (E)- and (Z)-isomers and removing other nonpolar impurities.

Experimental Protocol: Synthesis of (E)-Methyl Oct-2-enoate via Horner-Wadsworth-Emmons Reaction

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Trimethyl phosphonoacetate

  • Hexanal

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Ylide Formation: Add anhydrous THF to the flask and cool to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel over 15-20 minutes. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction: Cool the reaction mixture back to 0 °C. Add a solution of hexanal (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC/GC analysis indicates the consumption of the starting aldehyde.

  • Workup and Purification: Follow the purification protocol described in the "Problem 3" section above.

hwe_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware under inert atmosphere prep2 Add NaH and wash with hexane prep1->prep2 ylide Add anhydrous THF and cool to 0 °C. Add trimethyl phosphonoacetate dropwise. Stir for 1 hour at room temperature. prep2->ylide addition Cool to 0 °C. Add hexanal solution dropwise. ylide->addition completion Warm to room temperature and stir for 3-4 hours. Monitor reaction progress. addition->completion quench Quench with sat. aq. NH4Cl completion->quench extract Extract with ethyl acetate quench->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry chromatography Purify by column chromatography dry->chromatography

HWE Synthesis Workflow

Characterization

The product, this compound, should be characterized by NMR spectroscopy to confirm its structure and determine the E/Z isomer ratio.

  • ¹H NMR: The vinylic protons of the (E)- and (Z)-isomers will have distinct chemical shifts and coupling constants. For the (E)-isomer, the proton at C3 will appear as a doublet of triplets further downfield (around 6.9 ppm) with a larger coupling constant (J ≈ 15.6 Hz) compared to the corresponding proton in the (Z)-isomer (around 6.3 ppm, J ≈ 11.6 Hz).

  • ¹³C NMR: The chemical shifts of the olefinic carbons and the carbonyl carbon can also help in confirming the structure.

References

Technical Support Center: Purification of Methyl Oct-2-Enoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of methyl oct-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this α,β-unsaturated ester. Here, we synthesize technical expertise with field-proven insights to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the most appropriate stationary phase for purifying this compound?

A1: For the purification of this compound, a relatively non-polar compound (XLogP3 ≈ 3.0), standard grade silica gel (SiO₂) with a particle size of 60-120 mesh or 230-400 mesh (for flash chromatography) is the most common and effective stationary phase.[1][2] Silica gel is a polar adsorbent, which allows for the separation of compounds based on differences in their polarity.[3] this compound, being an ester, will have moderate interaction with the silica, allowing for good separation from both less polar and more polar impurities with the correct mobile phase.[3]

Q2: How do I select the right mobile phase (eluent) for my column?

A2: The key is to find a solvent system where your desired compound, this compound, has a retention factor (Rf) of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate.[4] This Rf value typically translates to an efficient elution and good separation on a column. A common and effective mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[5] Start with a low percentage of the polar solvent (e.g., 2-5% ethyl acetate in hexanes) and gradually increase the polarity until the target Rf is achieved.[6][7]

Q3: Should I use an isocratic or gradient elution?

A3: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: If your TLC analysis shows that this compound is well-separated from its impurities with a single solvent mixture, isocratic elution (keeping the solvent composition constant) is simpler and often sufficient.[8][9]

  • Gradient Elution: If you have impurities that are very close in polarity to your product (similar Rf values) or impurities that are much more polar and would take a long time to elute, a gradient elution is preferable.[8][10] This involves starting with a low polarity mobile phase to elute non-polar impurities and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to first elute your product and then the more strongly retained impurities. This sharpens peaks and reduces run time.[8]

Q4: My crude product is an oil. How should I load it onto the column?

A4: You have a few options for loading an oily sample:

  • Neat Loading (if low viscosity): If the oil is not too viscous, it can be carefully pipetted directly onto the top of the column bed.[3]

  • Dissolution in a Minimal Amount of Solvent: Dissolve the oil in the smallest possible volume of the mobile phase or a non-polar solvent like hexane.[1] Carefully add this solution to the top of the column. Using too much solvent will decrease the resolution.

  • Dry Loading: This is often the best method for oils and samples that are not very soluble in the initial mobile phase.[11] Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to the solution, and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique prevents band broadening at the start of the chromatography.[11]

Q5: I suspect my sample contains cis/trans isomers of this compound. Will standard silica gel chromatography separate them?

A5: Separating geometric isomers (cis/trans) on standard silica gel can be very challenging due to their similar polarities.[8] While you might achieve partial separation with a very long column and an optimized, low-polarity mobile phase, baseline separation is unlikely. For effective separation of cis and trans isomers of fatty acid esters, specialized techniques are often required, such as:

  • Silver Nitrate Impregnated Silica Gel (AgNO₃-SiO₂): The silver ions interact with the π-electrons of the double bonds, allowing for the separation of isomers based on the steric accessibility of the double bond.[12]

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with specialized columns (e.g., highly polar cyanopropyl phases) are often more effective for analytical and preparative separation of these isomers.[3][13]

II. Troubleshooting Guide

Encountering issues during column chromatography is common. This guide provides a logical workflow to diagnose and resolve frequent problems.

Troubleshooting Workflow Diagram

troubleshooting_workflow start Problem Observed no_elution Product Not Eluting start->no_elution poor_separation Poor Separation / Co-elution start->poor_separation band_tailing Product Tailing / Broad Bands start->band_tailing no_elution_q1 Is mobile phase polarity too low? no_elution->no_elution_q1 no_elution_a1_yes Increase polarity of eluent (e.g., add more ethyl acetate). [7] no_elution_q1->no_elution_a1_yes Yes no_elution_a1_no Check for compound decomposition on silica. [7] no_elution_q1->no_elution_a1_no No poor_separation_q1 Was sample band too wide? poor_separation_a1_yes Reload using 'dry loading' or less solvent. [11] poor_separation_q1->poor_separation_a1_yes Yes poor_separation_q2 Is mobile phase too polar? poor_separation_q1->poor_separation_q2 No poor_separation_a2_yes Decrease polarity (lower % of polar solvent). Re-optimize with TLC. [5] poor_separation_q2->poor_separation_a2_yes Yes poor_separation_q3 Is column overloaded? poor_separation_q2->poor_separation_q3 No poor_separation_a3_yes Reduce sample amount or use a larger column. poor_separation_q3->poor_separation_a3_yes Yes poor_separation_end Consider gradient elution for complex mixtures. [9] poor_separation_q3->poor_separation_end No band_tailing_q1 Is compound slightly acidic (e.g., residual 2-octenoic acid)? band_tailing_a1_yes Add a small amount of acetic acid (~0.5%) to the mobile phase. band_tailing_q1->band_tailing_a1_yes Yes band_tailing_q2 Is the column poorly packed? band_tailing_q1->band_tailing_q2 No band_tailing_a2_yes Repack column, ensuring no air bubbles or channels. band_tailing_q2->band_tailing_a2_yes Yes band_tailing_end If issues persist, consider alternative adsorbents like alumina. [7] band_tailing_q2->band_tailing_end No

Caption: A logical workflow for troubleshooting common column chromatography issues.

III. Detailed Experimental Protocol: Flash Chromatography of this compound

This protocol outlines a standard procedure for the purification of ~1 gram of crude this compound.

1. Preliminary TLC Analysis:

  • Objective: To determine the optimal mobile phase composition.

  • Procedure:

    • Dissolve a small amount of your crude product in ethyl acetate.

    • Prepare several developing chambers with different ratios of hexanes:ethyl acetate (e.g., 98:2, 95:5, 90:10).

    • Spot the crude mixture on a silica gel TLC plate.

    • Develop the plates in the prepared chambers.

    • Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a potassium permanganate solution.

    • The ideal solvent system will give the this compound spot an Rf value of ~0.3-0.4 and show good separation from impurities.[4]

2. Column Preparation (Slurry Method):

  • Materials: Glass chromatography column (e.g., 40 mm diameter), silica gel (230-400 mesh, ~50 g), cotton or glass wool, sand, chosen mobile phase.

  • Procedure:

    • Insert a small plug of cotton or glass wool at the bottom of the column.[3]

    • Add a ~1 cm layer of sand over the plug.

    • In a beaker, mix the silica gel with the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate) to form a slurry.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack down. The solvent level must always remain above the silica bed.

    • Add another ~1 cm layer of sand on top of the packed silica to prevent disturbance during sample and eluent addition.[14]

    • Drain the solvent until the level is just at the top of the sand layer.

3. Sample Loading (Dry Loading Recommended):

  • Procedure:

    • Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent (e.g., 10-20 mL of dichloromethane).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[11]

    • Carefully add this powder onto the top layer of sand in the column, creating an even layer.

4. Elution and Fraction Collection:

  • Procedure:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure (using a pump or air line with a regulator) to the top of the column to force the solvent through the silica at a steady rate (flash chromatography).

    • Begin collecting fractions in test tubes or vials.

    • Monitor the elution process by collecting small spots from the fractions on a TLC plate and developing it.

    • If using a gradient, once the desired product starts to elute, you can maintain the solvent composition (isocratic) until it has completely eluted, or you can gradually increase the polarity to elute more polar impurities.[8]

5. Product Isolation:

  • Procedure:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Confirm the purity using analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR.

Summary of Key Purification Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent suitable for moderately non-polar compounds.[2]
Mobile Phase Hexanes:Ethyl AcetateProvides good selectivity for esters; polarity is easily adjusted.[5]
Initial Solvent Ratio 98:2 to 95:5 (Hexanes:EtOAc)Based on the non-polar nature of the target molecule; should be optimized by TLC.[4]
Target Rf 0.3 - 0.4Optimal range for good separation and reasonable elution time in column chromatography.[4]
Sample Loading Dry LoadingPrevents band-broadening and improves separation efficiency, especially for oils.[11]
Elution Mode Isocratic or GradientIsocratic is simpler if separation is good; gradient is better for complex mixtures.[8][9]

IV. Potential Impurities and Their Chromatographic Behavior

Understanding potential impurities is crucial for developing a successful purification strategy.

  • Unreacted 2-Octenoic Acid: Being a carboxylic acid, this impurity is significantly more polar than the ester product. It will have a very low Rf value and will be strongly retained on the silica column. It can be easily separated and may require a more polar solvent system (e.g., 20-30% ethyl acetate in hexanes) to elute.[3]

  • Unreacted Methanol: This is highly polar and volatile. It will likely be removed during the reaction work-up or under vacuum but if present, it will elute very slowly or not at all with a non-polar mobile phase.

  • cis-Methyl Oct-2-enoate: This geometric isomer has a polarity very similar to the desired trans-isomer. As discussed in FAQ #5, separation on standard silica gel is difficult and may require specialized columns.[12]

  • Methyl Oct-3-enoate: This positional isomer of the double bond will also have a very similar polarity to the product. Complete separation may be challenging and require careful optimization of the mobile phase, potentially with a less polar system to maximize small differences in interaction with the silica gel.

By understanding the principles outlined in this guide and applying a systematic approach to troubleshooting, researchers can effectively purify this compound and ensure the high quality of their materials for subsequent applications.

V. References

  • Christie, W. W. (1989). Silver Ion Chromatography of Lipids. In Advances in Chromatography (Vol. 27). [Link not available] (Note: While the direct link is unavailable, this is a foundational concept in lipid chromatography). A similar principle is discussed in: Separation of conjugated methyl octadecadienoate and trienoate geometric isomers by silver-resin column and preparative gas-liquid chromatography. Semantic Scholar. --INVALID-LINK--

  • Methyl (E)-oct-2-enoate (trans-2-Octenoic acid methyl ester). MedChemExpress. --INVALID-LINK--

  • Troubleshooting the separation of cis- and trans-nerolidol isomers. Benchchem. --INVALID-LINK--

  • METHYL 2-METHYLOCTANOATE synthesis. ChemicalBook. --INVALID-LINK--

  • Northrop, B. H. FLASH OPTIMIZATION. University of California, Irvine. --INVALID-LINK--

  • Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column. PubMed. --INVALID-LINK--

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. --INVALID-LINK--

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. --INVALID-LINK--

  • Gas chromatographic separation of cis-trans isomers: methyl oleate/methyl elaidate. Journal of Chromatography A. --INVALID-LINK--

  • D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. The Royal Society of Chemistry. --INVALID-LINK--

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. --INVALID-LINK--

  • (2E)-3-methyl-2-octenoic acid. ChemSynthesis. --INVALID-LINK--

  • separation of two isomers. Chromatography Forum. --INVALID-LINK--

  • How can I find out the same Rf value compounds by TLC wise without using NMR? ResearchGate. --INVALID-LINK--

  • The separation of methyl octanoate and octanol. ResearchGate. --INVALID-LINK--

  • Product Data Sheet - Methyl (E)-oct-2-enoate. MedChemExpress. --INVALID-LINK--

  • Gas-liquid chromatography of the positional isomers of methyl nonynoate. Semantic Scholar. --INVALID-LINK--

  • The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. MDPI. --INVALID-LINK--

    • Thin Layer Chromatography. University of Missouri–St. Louis. --INVALID-LINK--

  • TLC Chromatography Question. Student Doctor Network Forums. --INVALID-LINK--

  • Technical Support Center: Chromatography of Methyl Octanoate-d15. Benchchem. --INVALID-LINK--

  • Fischer–Speier esterification. Wikipedia. --INVALID-LINK--

  • This compound. PubChem. --INVALID-LINK--

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. ResearchGate. --INVALID-LINK--

  • methyl (E)-2-octenoate. The Good Scents Company. --INVALID-LINK--

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. --INVALID-LINK--

  • Fischer Esterification. Chemistry LibreTexts. --INVALID-LINK--

  • Fischer Esterification. University of Colorado Boulder. --INVALID-LINK--

  • Fischer Esterification. Organic Chemistry Portal. --INVALID-LINK--

  • methyl 2-octenoate. The Good Scents Company. --INVALID-LINK--

  • Separation of cis/trans isomers. Chromatography Forum. --INVALID-LINK--

References

Technical Support Center: Wittig Synthesis of α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Wittig synthesis of α,β-unsaturated esters. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful olefination reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and overcome common challenges encountered in the laboratory.

Introduction to the Wittig Reaction for α,β-Unsaturated Esters

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2][3] For the synthesis of α,β-unsaturated esters, stabilized ylides, typically derived from α-haloesters, are employed. These ylides exhibit decreased reactivity compared to their non-stabilized counterparts, which favorably influences the stereochemical outcome of the reaction, predominantly yielding the (E)-isomer.[4][5]

While the Wittig reaction is renowned for its reliability, the synthesis of α,β-unsaturated esters is not without its nuances. Researchers may encounter issues ranging from low yields and unexpected stereoisomers to difficulties in product purification. This guide aims to provide clear, mechanistically grounded solutions to these common problems.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may be facing during your experiments.

Problem 1: My reaction yield is low.

Answer: Low yields in the Wittig synthesis of α,β-unsaturated esters can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Incomplete Ylide Formation: The first critical step is the deprotonation of the phosphonium salt to form the ylide.[3] For stabilized ylides derived from α-haloesters, a moderately strong base is typically sufficient.[6]

    • Causality: If the base is too weak or if it is not fresh, deprotonation will be incomplete, leading to a lower concentration of the active Wittig reagent.

    • Solution: Ensure your base is fresh and of the appropriate strength. For instance, while strong bases like n-butyllithium are used for non-stabilized ylides, bases such as sodium hydride (NaH), sodium methoxide (NaOMe), or even milder bases like sodium carbonate in some protocols, are suitable for stabilized ylides.[4] It is also crucial to ensure anhydrous conditions if using moisture-sensitive bases like NaH.

  • Ylide Instability and Hydrolysis: While more stable than non-stabilized ylides, the ylides used for α,β-unsaturated ester synthesis can still be susceptible to hydrolysis, especially if the reaction is run for extended periods in the presence of moisture.[7][8][9]

    • Causality: Water in the reaction mixture can protonate the ylide, reverting it to the inactive phosphonium salt, or lead to hydrolysis of the phosphonium salt itself.[10][11]

    • Solution: Employ anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If your aldehyde or other reagents are potential sources of moisture, consider drying them prior to use.

  • Low Reactivity of the Carbonyl Compound: Sterically hindered aldehydes may react sluggishly with stabilized ylides.[5] Ketones are generally less reactive than aldehydes in Wittig reactions, and this is particularly true with stabilized ylides.[12]

    • Causality: The steric bulk around the carbonyl carbon can hinder the approach of the nucleophilic ylide.

    • Solution: For sterically hindered substrates, you may need to increase the reaction temperature or use a more reactive ylide if the desired product structure allows. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction is a well-known alternative that often provides better yields for sterically demanding cases.[5]

  • Side Reactions of the Aldehyde: Aldehydes can be prone to self-condensation (aldol reaction) under basic conditions or oxidation to carboxylic acids if exposed to air.[5]

    • Causality: The basic medium required for ylide formation can also catalyze the aldol condensation of the aldehyde starting material.

    • Solution: Add the aldehyde to the pre-formed ylide solution. This ensures that the aldehyde is consumed by the Wittig reaction as it is introduced, minimizing its exposure to basic conditions. Running the reaction under an inert atmosphere can prevent oxidation.

Problem 2: I am getting a mixture of E and Z isomers, but I need the pure (E)-isomer.

Answer: The stereoselectivity of the Wittig reaction is a complex issue influenced by the ylide structure, reaction conditions, and the nature of the carbonyl compound. For α,β-unsaturated esters synthesized from stabilized ylides, the (E)-isomer is generally the major product.[4][5]

  • Understanding the Mechanism: The formation of the (E)-isomer from stabilized ylides is attributed to the reversibility of the initial addition of the ylide to the aldehyde. This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which then collapses to form the (E)-alkene.[13]

  • Optimizing for (E)-Selectivity:

    • Solvent Effects: The choice of solvent can influence the isomeric ratio. Protic solvents can sometimes favor the formation of the (E)-isomer. Interestingly, some studies have shown that conducting the Wittig reaction in water can lead to high (E)-selectivity.[14][15]

    • Absence of Lithium Salts: The presence of lithium salts can decrease (E)-selectivity by stabilizing the betaine intermediate and promoting the formation of the (Z)-alkene.[4] Using sodium- or potassium-based bases (e.g., NaH, KHMDS) instead of lithium-based bases (e.g., n-BuLi) is therefore recommended for high (E)-selectivity.[4]

    • Reaction Temperature: Running the reaction at a slightly elevated temperature can promote the equilibration to the more stable anti-oxaphosphetane, thus favoring the (E)-isomer. However, excessively high temperatures may lead to other side reactions.

Problem 3: I am having difficulty removing the triphenylphosphine oxide byproduct.

Answer: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions due to its moderate polarity and high crystallinity, which can cause it to co-precipitate with the desired product.[2]

  • Purification Strategies:

    • Crystallization: If your α,β-unsaturated ester is a solid, careful recrystallization from a suitable solvent system can sometimes leave the TPPO in the mother liquor. Conversely, if your product is an oil, you can sometimes crystallize the TPPO out of a nonpolar solvent like hexane or a mixture of hexane and diethyl ether, then decant the solution containing your product.

    • Chromatography: Column chromatography is often the most effective method for separating TPPO from the product. A silica gel column using a gradient of ethyl acetate in hexane is typically effective.

    • Alternative Reagents: The Horner-Wadsworth-Emmons (HWE) reaction uses phosphonate esters instead of phosphonium salts. The phosphate byproduct of the HWE reaction is water-soluble and easily removed by an aqueous workup, thus circumventing the TPPO removal issue entirely.[13]

Frequently Asked Questions (FAQs)

Q1: Can I use a ketone instead of an aldehyde to synthesize a trisubstituted α,β-unsaturated ester?

A1: While possible, the reaction of stabilized ylides with ketones is often sluggish and may result in low yields.[12] Aldehydes are significantly more reactive.[1] For the synthesis of trisubstituted α,β-unsaturated esters from ketones, the Horner-Wadsworth-Emmons (HWE) reaction is generally a more reliable and higher-yielding alternative.[5]

Q2: My aldehyde is not very stable. Are there any special precautions I should take?

A2: Yes, labile aldehydes require careful handling.[5] It is best to use freshly distilled or purified aldehyde. As mentioned in the troubleshooting guide, adding the aldehyde to the pre-formed ylide solution can minimize its exposure to basic conditions that might cause degradation or side reactions. Performing the reaction at lower temperatures can also help to improve the stability of the aldehyde. A "one-pot" tandem oxidation-Wittig process, where the aldehyde is generated in situ from the corresponding alcohol, can also be an effective strategy.[5][16]

Q3: Can I perform this reaction in a "one-pot" manner?

A3: Yes, one-pot procedures for the Wittig synthesis of α,β-unsaturated esters are well-documented and can be very efficient.[12][16] These methods typically involve the simultaneous mixing of the aldehyde, α-bromoester, and triphenylphosphine in the presence of a mild base.[14] Aqueous conditions have also been successfully employed for one-pot Wittig reactions.[14][17]

Q4: What is the driving force for the Wittig reaction?

A4: The primary driving force for the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[4][13] The high thermodynamic stability of the P=O bond makes the final elimination step from the oxaphosphetane intermediate highly favorable.

Experimental Protocols

Protocol 1: Preparation of (Carbethoxymethylene)triphenylphosphorane

This protocol describes the formation of a stabilized ylide from ethyl bromoacetate and triphenylphosphine, followed by deprotonation.

  • Phosphonium Salt Formation:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in toluene.

    • Add ethyl bromoacetate (1.0 eq) to the solution.

    • Heat the mixture to reflux for 4-6 hours. The phosphonium salt will precipitate as a white solid.

    • Cool the mixture to room temperature and collect the solid by filtration. Wash the solid with cold toluene or diethyl ether and dry it under vacuum.

  • Ylide Generation (for immediate use):

    • Suspend the dried phosphonium salt (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of sodium methoxide (1.0 eq) in methanol or sodium hydride (1.0 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (typically to yellow or orange).

Protocol 2: Wittig Reaction with an Aldehyde

This protocol describes the reaction of the pre-formed stabilized ylide with an aldehyde to form an α,β-unsaturated ester.

  • Reaction Setup:

    • To the freshly prepared ylide solution from Protocol 1, cool the reaction mixture to 0 °C.

    • Dissolve the aldehyde (0.95 eq) in a small amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution over 15-20 minutes.

  • Reaction and Workup:

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the α,β-unsaturated ester from triphenylphosphine oxide.

Visualizations

Mechanism of the Wittig Reaction with Stabilized Ylides

Wittig_Mechanism ylide Stabilized Ylide (Ph₃P=CHCO₂R) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition aldehyde Aldehyde (R'CHO) aldehyde->oxaphosphetane product α,β-Unsaturated Ester (R'CH=CHCO₂R) oxaphosphetane->product Retro-[2+2] Cycloelimination tppo Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->tppo

Caption: General mechanism of the Wittig reaction.

Troubleshooting Flowchart for Low Yield

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Challenges in the Scale-up of Methyl Oct-2-enoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl oct-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable α,β-unsaturated ester. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful and efficient synthesis of your target molecule.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis and properties of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is the most widely employed and dependable method for the synthesis of this compound.[1][2][3] This reaction involves the olefination of an aldehyde, in this case, hexanal, with a stabilized phosphonate ylide, typically derived from methyl (dimethoxyphosphoryl)acetate. The HWE reaction is favored for its high stereoselectivity, generally yielding the desired (E)-isomer as the major product, and for the water-soluble nature of its phosphate byproduct, which simplifies purification.[2][4]

Q2: What are the primary starting materials for the Horner-Wadsworth-Emmons synthesis of this compound?

A2: The key starting materials are:

  • Hexanal: The aldehyde component.

  • Methyl (dimethoxyphosphoryl)acetate or Triethyl phosphonoacetate: The phosphonate reagent.

  • A strong base: Such as sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide (t-BuOK) to deprotonate the phosphonate.

  • An aprotic solvent: Typically tetrahydrofuran (THF) or diethyl ether.

Q3: What is the expected stereochemical outcome of the HWE reaction for this compound synthesis?

A3: The HWE reaction with unstabilized ylides typically favors the formation of (Z)-alkenes, while stabilized ylides, such as the one used for this compound synthesis, predominantly yield the (E)-alkene.[1][5] The thermodynamic stability of the (E)-isomer drives the reaction towards its formation.

Q4: What are the main applications of this compound?

A4: this compound is primarily used as a flavoring and fragrance agent in the food and cosmetic industries due to its fruity and pear-like aroma.[6][7] It is also a versatile intermediate in organic synthesis for the production of more complex molecules.[6]

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section provides a detailed question-and-answer guide to address specific issues that may arise during the synthesis and scale-up of this compound production.

Reaction Stage

Q5: My reaction yield is low. What are the potential causes and how can I improve it?

A5: Low yields in the HWE reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inefficient Ylide Formation:

    • Cause: The base used may be old, inactive, or insufficient to fully deprotonate the phosphonate. Sodium hydride, a common choice, can be particularly susceptible to deactivation by moisture.

    • Solution: Use a fresh, high-purity base. Ensure strictly anhydrous reaction conditions by drying the solvent and glassware thoroughly. Consider using a stronger base or a different base-solvent system. For instance, lithium chloride (LiCl) in combination with a weaker base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be effective for base-sensitive substrates.[4]

  • Poor Quality of Starting Materials:

    • Cause: Hexanal is prone to oxidation to hexanoic acid and self-condensation under basic conditions.[8][9] Impurities in the phosphonate reagent can also negatively impact the reaction.

    • Solution: Purify hexanal by distillation immediately before use. Verify the purity of the phosphonate reagent by NMR or other analytical techniques.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction temperature influences the rate of both the desired reaction and potential side reactions.

    • Solution: The initial deprotonation is often carried out at 0 °C, followed by the addition of the aldehyde at the same temperature, and then allowing the reaction to warm to room temperature. For some systems, conducting the entire reaction at a lower temperature may improve selectivity and yield, although it will require longer reaction times.

Q6: I am observing significant formation of the (Z)-isomer. How can I improve the (E)-selectivity?

A6: While the HWE reaction with stabilized ylides favors the (E)-isomer, several factors can influence the E/Z ratio:

  • Reaction Conditions:

    • Cause: The choice of base, solvent, and temperature can affect the stereochemical outcome.

    • Solution: Generally, thermodynamically controlled conditions favor the (E)-isomer. Using sodium or potassium bases in a non-polar solvent at room temperature or slightly elevated temperatures can enhance (E)-selectivity. In contrast, kinetic control (e.g., using lithium bases at low temperatures) can sometimes lead to higher proportions of the (Z)-isomer.[5] The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations, is intentionally designed to produce (Z)-alkenes and should be avoided if the (E)-isomer is desired.[1]

  • Structure of the Phosphonate Reagent:

    • Cause: The steric bulk of the phosphonate ester groups can influence the transition state geometry.

    • Solution: While methyl or ethyl phosphonates are common, exploring bulkier esters on the phosphonate could potentially increase (E)-selectivity, although this may also decrease reactivity.

Q7: The reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for heat management?

A7: The deprotonation of the phosphonate with a strong base like sodium hydride is often exothermic, as is the subsequent reaction with the aldehyde. On a larger scale, efficient heat management is critical for safety and to prevent side reactions.

  • Controlled Reagent Addition:

    • Solution: Add the base to the phosphonate solution portion-wise or as a slurry at a controlled rate, while carefully monitoring the internal temperature. Similarly, the addition of hexanal to the ylide solution should be done slowly and at a low temperature (e.g., 0-5 °C) to allow for efficient heat dissipation.

  • Efficient Cooling:

    • Solution: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling jacket. For very large scales, consider using a semi-batch process where the aldehyde is added continuously over a prolonged period.

  • Reaction Calorimetry:

    • Solution: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to determine the heat of reaction and the maximum temperature of synthetic reaction (MTSR). This data is essential for designing a safe and robust process at scale.

Q8: I am noticing byproducts that are not the (Z)-isomer. What other side reactions can occur?

A8: Besides the formation of the (Z)-isomer, other side reactions can reduce the yield and purity of the desired product:

  • Hexanal Self-Condensation (Aldol Condensation):

    • Cause: Under the basic conditions of the HWE reaction, hexanal can undergo self-condensation to form 2-butyl-2-octenal.[8][9] This is more likely if the aldehyde is added too quickly or if there are localized areas of high base concentration.

    • Solution: Add the hexanal slowly to the pre-formed ylide solution to ensure it reacts preferentially with the phosphonate carbanion. Maintain good agitation to ensure homogeneity.

  • Michael Addition:

    • Cause: The phosphonate ylide can potentially act as a nucleophile and add to the α,β-unsaturated ester product in a Michael-type addition.

    • Solution: This is generally less of a concern with stabilized ylides. However, using the minimum effective amount of ylide and avoiding prolonged reaction times after full conversion of the aldehyde can minimize this possibility.

Workup and Purification Stage

Q9: I am having trouble with emulsion formation during the aqueous workup. How can I break the emulsion and improve phase separation?

A9: Emulsion formation is a common challenge during the workup of large-scale reactions, especially when dealing with salts and polar byproducts.

  • Salting Out:

    • Solution: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.

  • Solvent Choice:

    • Solution: If using a water-miscible solvent like THF, it should be removed under reduced pressure before the aqueous workup. For extraction, use a solvent that has a significant density difference from water, such as methyl tert-butyl ether (MTBE) or toluene.

  • Filtration:

    • Solution: Sometimes, fine particulate matter can stabilize emulsions. Filtering the entire mixture through a pad of Celite® can help to remove these solids and facilitate phase separation.

  • Centrifugation:

    • Solution: For persistent emulsions on a smaller to medium scale, centrifugation can be a very effective method for achieving a clean phase split.

Q10: The removal of the phosphate byproduct is incomplete, leading to contamination of my final product. How can I ensure its complete removal?

A10: While the dialkyl phosphate byproduct is water-soluble, its complete removal can sometimes be challenging.[2][4]

  • Multiple Extractions:

    • Solution: Perform multiple extractions with water or brine. Three to five washes are typically sufficient.

  • pH Adjustment:

    • Solution: The solubility of the phosphate byproduct is pH-dependent. Adjusting the pH of the aqueous phase with a dilute acid or base may enhance its solubility in the aqueous layer.

  • Column Chromatography:

    • Solution: For laboratory-scale purifications, any remaining phosphate byproduct can be easily removed by silica gel column chromatography, as it is significantly more polar than the desired ester product.

Q11: My product is decomposing or polymerizing during distillation. How can I purify it effectively?

A11: this compound, being an α,β-unsaturated ester, can be susceptible to thermal degradation or polymerization at high temperatures.

  • Vacuum Distillation:

    • Solution: Purify the product by vacuum distillation to lower the boiling point and minimize thermal stress. Ensure a good vacuum is achieved and maintained throughout the distillation.

  • Use of a Polymerization Inhibitor:

    • Solution: Add a small amount of a polymerization inhibitor, such as hydroquinone or 4-methoxyphenol (MEHQ), to the distillation flask.

  • Short Path Distillation:

    • Solution: For larger quantities or particularly sensitive compounds, a short path distillation apparatus can minimize the residence time at high temperatures.

Experimental Protocols

Synthesis of Methyl (E)-oct-2-enoate (Laboratory Scale)

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl (dimethoxyphosphoryl)acetate

  • Hexanal (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add methyl (dimethoxyphosphoryl)acetate (1.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease and a clear solution of the ylide should form.

  • Add freshly distilled hexanal (0.95 eq) dropwise to the reaction mixture at 0 °C.

  • After the addition of hexanal, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure methyl (E)-oct-2-enoate.

Scale-up Considerations and Workflow

The following diagram illustrates a typical workflow for the scale-up of this compound production, highlighting key control points.

ScaleUp_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Raw Material QC (Hexanal, Phosphonate, Base) Ylide Ylide Formation (Controlled Base Addition, Temp: 0-5 °C) Reagents->Ylide Solvent Solvent Drying Solvent->Ylide Reactor Reactor Preparation (Dry, Inert Atmosphere) Reactor->Ylide Aldehyde Aldehyde Addition (Slow, Sub-surface Addition, Temp: 0-10 °C) Ylide->Aldehyde Pre-formation Reaction_Monitoring Reaction Monitoring (IPC by GC/HPLC) Aldehyde->Reaction_Monitoring Quench Controlled Quench (e.g., Acetic Acid or NH4Cl) Reaction_Monitoring->Quench On Completion Phase_Split Aqueous Wash & Phase Separation (Brine wash to break emulsions) Quench->Phase_Split Solvent_Removal Solvent Evaporation Phase_Split->Solvent_Removal Distillation Vacuum Distillation (with inhibitor) Solvent_Removal->Distillation Final_Product Final Product QC (Purity, Isomer Ratio) Distillation->Final_Product

Caption: Scale-up workflow for this compound production.

Safety Information

4.1. Hazard Identification and Personal Protective Equipment (PPE)

Substance Hazards Recommended PPE
Sodium Hydride Flammable solid, water-reactive (releases flammable hydrogen gas), causes severe skin burns and eye damage.Flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), safety goggles, face shield. Work in a chemical fume hood.
Hexanal Flammable liquid and vapor, harmful if swallowed, causes skin and eye irritation.Lab coat, nitrile gloves, safety glasses.
Methyl (dimethoxyphosphoryl)acetate May cause skin and eye irritation.Lab coat, nitrile gloves, safety glasses.
Tetrahydrofuran (THF) Highly flammable liquid and vapor, may form explosive peroxides, causes serious eye irritation, may cause respiratory irritation.Lab coat, nitrile gloves, safety glasses. Work in a chemical fume hood.
This compound Combustible liquid, harmful if swallowed.[7]Lab coat, nitrile gloves, safety glasses.

4.2. Safe Handling Procedures for Sodium Hydride

  • Dispensing: Sodium hydride should be dispensed from its container under an inert atmosphere (nitrogen or argon) in a glove box or by using a Schlenk line.

  • Quenching: Unreacted sodium hydride must be quenched carefully. This is typically done by the slow, controlled addition of a less reactive alcohol, such as isopropanol or ethanol, at a low temperature, followed by the addition of water. Never add water directly to sodium hydride.

  • Hydrogen Evolution: The reaction of sodium hydride with the phosphonate and the quenching process both generate hydrogen gas, which is highly flammable. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources, and that the reaction vessel is properly vented.

References

Technical Support Center: Purification Strategies for Wittig Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for one of the most persistent challenges in synthetic chemistry: the removal of triphenylphosphine oxide (TPPO) from Wittig reaction mixtures. This guide provides in-depth, field-tested solutions and troubleshooting advice for researchers, chemists, and drug development professionals.

Introduction: The Persistent Problem of Triphenylphosphine Oxide (TPPO)

The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in creating carbon-carbon double bonds. However, it generates a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct. TPPO's physical properties—high polarity, crystallinity, and solubility in many organic solvents—often make its removal from the desired, less polar olefin product a significant purification challenge. Inefficient removal can lead to contaminated final products, impacting yield, purity, and the reliability of downstream applications.

This guide details several effective methods for TPPO removal, ranging from classical techniques to modern, optimized protocols. Each method is presented with its underlying principles, step-by-step instructions, and troubleshooting tips to ensure you can select and execute the best strategy for your specific reaction.

Method 1: Selective Precipitation with Metal Salts

One of the most effective and scalable methods for removing TPPO is its precipitation as a coordination complex with metal salts. Divalent metal halides, such as magnesium chloride (MgCl₂) and zinc chloride (ZnCl₂), are particularly effective.

The Principle: TPPO is a strong Lewis base due to the lone pairs on its oxygen atom. This allows it to coordinate with Lewis acidic metal salts. The resulting TPPO-metal salt complex often has significantly lower solubility in common organic solvents compared to TPPO itself, leading to its precipitation.

Experimental Protocol: TPPO Precipitation with MgCl₂
  • Reaction Workup: Upon completion of the Wittig reaction, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent (e.g., THF, CH₂Cl₂).

  • Redissolution: Dissolve the crude residue in a suitable solvent. A common choice is a mixture of dichloromethane (DCM) and a less polar solvent like hexanes or diethyl ether. The goal is to keep the desired olefin product soluble while preparing for TPPO precipitation.

  • Precipitation: Add anhydrous magnesium chloride (MgCl₂) powder to the solution (typically 1.5-2.0 equivalents relative to the phosphine reagent used).

  • Stirring: Stir the suspension vigorously at room temperature for 1-2 hours. You should observe the formation of a fine, white precipitate, which is the [TPPO·MgCl₂] complex.

  • Filtration: Filter the mixture through a pad of Celite® or a fritted glass funnel to remove the precipitated complex.

  • Washing: Wash the filter cake with a small amount of the cold, non-polar solvent (e.g., hexanes) to recover any entrained product.

  • Final Purification: Concentrate the filtrate. The resulting crude product should be significantly enriched in the desired olefin. A final, rapid purification by flash column chromatography may be necessary to remove any remaining traces of TPPO or other impurities.

Troubleshooting Common Issues:
  • Issue: Incomplete precipitation of TPPO.

    • Solution: Ensure the MgCl₂ used is anhydrous, as water can interfere with complex formation. Increase the amount of MgCl₂ to 2.5 equivalents. Also, ensure sufficient stirring time.

  • Issue: The desired product co-precipitates with the TPPO complex.

    • Solution: This can occur if your product also has Lewis basic sites. Try using a different solvent system that better solubilizes your product. Alternatively, use a different metal salt like ZnCl₂, which may have different coordination properties.

Visual Workflow: TPPO Precipitation

G cluster_workflow Workflow: TPPO Precipitation with MgCl₂ A 1. Concentrate Crude Wittig Reaction Mixture B 2. Redissolve in DCM/Hexanes A->B C 3. Add Anhydrous MgCl₂ (1.5-2.0 equiv) B->C D 4. Stir Vigorously (1-2 hours) C->D E 5. Filter Through Celite® Pad D->E F 6. Wash Pad with Cold Hexanes E->F G 7. Concentrate Filtrate (Enriched Product) F->G H 8. Optional: Flash Chromatography G->H

Caption: Step-by-step workflow for TPPO removal via precipitation.

Method 2: Classical Purification Techniques

While often more labor-intensive, traditional methods like crystallization and chromatography remain reliable options, especially for smaller-scale reactions or when metal salts are incompatible with the product.

Crystallization

The Principle: This method relies on the difference in solubility between the desired olefin and TPPO in a given solvent system. TPPO is a highly crystalline solid, and if the olefin product is an oil or has very different crystallization properties, a separation can be achieved.

Protocol:

  • Concentrate the crude reaction mixture.

  • Add a minimal amount of a solvent in which the desired product is highly soluble but TPPO is less so (e.g., hot diethyl ether or ethyl acetate).

  • Add a non-polar "anti-solvent" (e.g., hexanes or petroleum ether) dropwise until the solution becomes cloudy.

  • Cool the mixture slowly (e.g., in a refrigerator at 4°C, then a freezer at -20°C).

  • TPPO will often crystallize out, allowing it to be removed by filtration.

Expert Insight: This method is highly dependent on the specific properties of your target molecule. It is often a process of trial and error to find the ideal solvent system.

Flash Column Chromatography

The Principle: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. Due to its high polarity, TPPO adsorbs strongly to silica gel.

Protocol:

  • Choose an appropriate eluent system. A typical starting point is a mixture of ethyl acetate and hexanes. The goal is to find a system where the desired, less polar olefin has a significantly higher Rf value than TPPO (Rf of TPPO is often <0.1 in 20-30% EtOAc/hexanes).

  • Dry-load the crude material onto silica gel for better separation.

  • Run the column, collecting fractions and monitoring by TLC.

Troubleshooting:

  • Issue: TPPO streaks across the column and co-elutes with the product.

    • Solution: This is a common problem known as "tailing." It can be mitigated by adding a small amount of a polar modifier like triethylamine (0.5-1%) to the eluent. This deactivates the acidic sites on the silica gel that strongly interact with the basic oxygen of TPPO.

Method 3: Alternative Strategies and Modern Reagents

For particularly challenging separations, several alternative approaches have been developed.

Conversion to a Water-Soluble Phosphine Oxide

The Principle: By using a sulfonated triphenylphosphine reagent, the resulting phosphine oxide byproduct is water-soluble and can be easily removed with an aqueous extraction. The most common reagent for this is TPPTS (tris(3-sulfonatophenyl)phosphine trisodium salt).

Advantage: Simplifies purification to a simple liquid-liquid extraction. Disadvantage: TPPTS is more expensive and may require different reaction conditions.

Polymer-Supported Phosphine Reagents

The Principle: The phosphine reagent is immobilized on a solid support (e.g., polystyrene beads). After the reaction, the polymer-bound TPPO can be simply filtered off.

Advantage: Extremely simple workup. Disadvantage: Higher cost of reagents and potentially slower reaction kinetics.

Comparative Summary of TPPO Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Precipitation (MgCl₂) Lewis acid-base complexationScalable, efficient, cost-effectiveProduct may co-precipitate, requires anhydrous conditionsLarge-scale reactions, products lacking Lewis basic sites
Crystallization Differential solubilitySimple, no additional reagentsHighly substrate-dependent, can be low-yieldingCrystalline products or oily products where TPPO readily crystallizes
Flash Chromatography Differential polarityHigh purity achievableLabor-intensive, solvent-intensive, can have tailing issuesSmall to medium-scale reactions, final purification step
Water-Soluble Reagents Phase separationVery simple aqueous workupHigher reagent cost, may require optimizationReactions where product is stable to aqueous conditions
Polymer-Supported Reagents Solid-phase separationEasiest workup (filtration)High reagent cost, potential for slower reactionsHigh-throughput synthesis, library generation

Frequently Asked Questions (FAQs)

Q1: I tried precipitating TPPO with MgCl₂, but a sticky oil formed instead of a powder. What should I do? A: This often indicates that some water is present or the solvent system is not optimal. Try ensuring your solvents and MgCl₂ are completely anhydrous. You can also try adding more of the non-polar co-solvent (e.g., hexanes) to encourage precipitation.

Q2: Can I use other metal salts besides MgCl₂ or ZnCl₂? A: Yes, other Lewis acidic salts like CaCl₂ have been reported, but MgCl₂ and ZnCl₂ are generally the most effective and widely used. The choice may depend on the specific substrate and potential metal coordination with your product.

Q3: My product is very polar. How can I separate it from TPPO using chromatography? A: This is a significant challenge. You may need to use a more polar eluent system, such as DCM/methanol. In these cases, it is often better to try a non-chromatographic method first, like precipitation, to remove the bulk of the TPPO before attempting a difficult chromatographic separation.

Q4: Is there a way to reduce the amount of TPPO formed in the first place? A: While the Wittig reaction is stoichiometric, using a stabilized ylide or a related reaction like the Horner-Wadsworth-Emmons (HWE) reaction can be an alternative. The HWE reaction uses a phosphonate ester and generates a water-soluble phosphate byproduct that is easily removed during an aqueous workup. This is often the preferred method in industrial settings for E-selective alkenes.

Logical Relationship: Choosing a Purification Method

G Start Crude Wittig Reaction Mixture IsLargeScale Large Scale? (>5g) Start->IsLargeScale ProductPolarity Is Product Polar? IsLargeScale->ProductPolarity No Precipitation Use Precipitation (e.g., MgCl₂) IsLargeScale->Precipitation Yes ProductLewisBasic Product has Lewis Basic Sites? ProductPolarity->ProductLewisBasic Yes Chromatography Use Flash Chromatography ProductPolarity->Chromatography No ProductLewisBasic->Chromatography Yes AltReagent Consider Alternative (HWE, Polymer Reagent) ProductLewisBasic->AltReagent No Precipitation->Chromatography Followed by polish Crystallization Try Crystallization

Caption: Decision tree for selecting a suitable TPPO purification method.

Technical Support Center: Stereocontrol in α,β-Unsaturated Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing α,β-unsaturated esters while minimizing or controlling isomerization. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the stereochemical integrity of your target compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of isomerization in α,β-unsaturated ester synthesis?

A1: Isomerization, the conversion of one geometric isomer into another (e.g., E to Z or vice versa), is a common challenge. The primary drivers are thermodynamic equilibration and competing reaction pathways. The stability of the final product often dictates the isomeric ratio if the reaction conditions allow for equilibration. Generally, the E isomer is thermodynamically more stable due to reduced steric hindrance. However, kinetic factors can favor the formation of the less stable Z isomer.[1][2][3] Key factors that can induce isomerization include:

  • Reaction Temperature: Higher temperatures provide the activation energy needed to overcome the barrier to isomerization, often leading to the thermodynamically more stable product.[3]

  • Base or Acid Catalysis: Trace amounts of acid or base can catalyze isomerization by protonation/deprotonation or conjugate addition-elimination pathways, facilitating rotation around the carbon-carbon single bond in a transient intermediate.[4][5]

  • Photochemical Isomerization: Exposure to UV light can promote E/Z isomerization by exciting the π-electrons to a π* anti-bonding orbital, which allows for free rotation around the carbon-carbon bond.[6][7][8]

  • Reaction Time: Longer reaction times can allow a kinetically favored product to isomerize to the more thermodynamically stable isomer.[3]

Q2: How does the choice of olefination reaction influence the initial E/Z ratio?

A2: The choice of synthetic methodology is paramount in determining the initial stereochemical outcome. Different olefination reactions have inherent stereochemical preferences:

  • Wittig Reaction: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.

    • Stabilized Ylides (containing an electron-withdrawing group like an ester) generally favor the formation of the (E)-alkene . This is because the intermediates are more stable and the reaction is reversible, leading to the thermodynamically favored product.

    • Non-stabilized Ylides typically yield the (Z)-alkene under salt-free conditions, as the reaction is kinetically controlled and proceeds through an early transition state.[9][10]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used modification of the Wittig reaction that almost exclusively produces the (E)-alkene . The reaction generates a water-soluble phosphate byproduct, simplifying purification.[11][12][13][14] The high E-selectivity is a significant advantage for accessing this isomer.

  • Still-Gennari and Ando Modifications of the HWE Reaction: These modifications utilize electron-withdrawing groups on the phosphonate reagent to favor the formation of the (Z)-alkene .

  • Julia-Kocienski Olefination: This reaction is also known for its high (E)-selectivity.

Q3: Can isomerization occur during workup and purification? If so, how can it be prevented?

A3: Yes, isomerization during workup and purification is a significant concern. The same factors that cause isomerization during the reaction can also be problematic during isolation.

  • Acidic or Basic Conditions: Quenching the reaction with acidic or basic aqueous solutions can induce isomerization.[15] It is crucial to neutralize the reaction mixture carefully. Using a buffered quench or a mild quenching agent can be beneficial.

  • Chromatography: Standard silica gel can be slightly acidic and may cause isomerization of sensitive compounds. This can be mitigated by:

    • Neutralizing the Silica Gel: Pre-treating the silica gel with a base, such as triethylamine in the eluent, can prevent acid-catalyzed isomerization.

    • Using Alternative Stationary Phases: Alumina (basic or neutral) or other specialized stationary phases can be used.

    • Argentation Chromatography: Impregnating silica gel with silver nitrate can aid in the separation of E/Z isomers due to the differential π-complexation of the isomers with silver ions.[16][17]

  • Distillation: High temperatures during distillation can provide the energy for isomerization. It is advisable to use the lowest possible temperature and pressure (vacuum distillation) and to minimize the time the compound is heated.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues related to isomerization during the synthesis of α,β-unsaturated esters.

Problem 1: Low E/Z selectivity in a Horner-Wadsworth-Emmons (HWE) reaction that should favor the E-isomer.
Potential Cause Diagnostic Check Recommended Solution
Suboptimal Base Analyze the reaction at different time points. A changing E/Z ratio may indicate equilibration.Use a stronger, non-nucleophilic base like NaH or KHMDS to ensure rapid and irreversible deprotonation of the phosphonate.
Reaction Temperature Too Low Run the reaction at room temperature and compare the selectivity to a reaction run at a lower temperature.While counterintuitive for thermodynamic control, some HWE reactions show improved E-selectivity at higher temperatures (e.g., 23 °C vs. -78 °C) due to enhanced equilibration of intermediates.[18]
Inappropriate Solvent The polarity of the solvent can influence the stability of the intermediates.THF is a common and effective solvent. For certain substrates, exploring other aprotic solvents may be beneficial.
Nature of the Phosphonate The steric bulk of the phosphonate ester groups can influence selectivity.Using bulkier ester groups on the phosphonate (e.g., diisopropyl instead of dimethyl) can sometimes enhance E-selectivity.[13]
Problem 2: Predominance of the undesired Z-isomer in a Wittig reaction intended to produce the E-isomer.
Potential Cause Diagnostic Check Recommended Solution
Use of a Non-stabilized Ylide Verify the structure of your ylide. Does it contain an electron-withdrawing group?Use a stabilized ylide (e.g., Ph3P=CHCO2Et) which inherently favors the E-isomer.
Kinetic Control The reaction is likely under kinetic control.To favor the thermodynamic E-product, consider adding a protic solvent or a salt like lithium bromide to promote equilibration of the betaine intermediates. Running the reaction at a higher temperature may also favor the thermodynamic product.
Solvent Effects Non-polar solvents favor the formation of the Z-isomer with non-stabilized ylides.[10]Using a more polar solvent can help stabilize the betaine intermediate and potentially favor the E-isomer.
Problem 3: Isomerization of a pure isomer during workup or purification.
Potential Cause Diagnostic Check Recommended Solution
Acid/Base Sensitivity Test the stability of your compound by exposing a small sample to acidic and basic conditions and monitoring by TLC or NMR.[15]Use a buffered aqueous solution for the workup. If purification by chromatography is necessary, use deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like neutral alumina.
Thermal Instability Heat a small sample of the pure isomer and monitor for isomerization.If the compound is thermally labile, avoid high temperatures. Use vacuum distillation at the lowest possible temperature or non-thermal purification methods like crystallization.
Light Sensitivity Protect a sample from light and compare its stability to a sample exposed to ambient light.Conduct the reaction, workup, and purification in vessels protected from light (e.g., wrapped in aluminum foil).

Section 3: Experimental Protocols & Methodologies

Protocol 1: Stereoselective Synthesis of (E)-α,β-Unsaturated Esters using the Horner-Wadsworth-Emmons Reaction

This protocol provides a general procedure for the synthesis of an (E)-α,β-unsaturated ester.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Phosphonate Addition: Slowly add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add the aldehyde (1.0 equivalent) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (E)-α,β-unsaturated ester.

Diagram: Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate (EtO)₂P(O)CH₂CO₂Et Carbanion (EtO)₂P(O)CH⁻CO₂Et Phosphonate->Carbanion Base NaH Intermediate [Betaine Intermediate] Carbanion->Intermediate Aldehyde R-CHO Oxaphosphetane [Oxaphosphetane] Intermediate->Oxaphosphetane E-Alkene (E)-RCH=CHCO₂Et Oxaphosphetane->E-Alkene Byproduct (EtO)₂P(O)O⁻ Na⁺

Caption: Mechanism of the HWE reaction.

Diagram: General Isomerization Pathway

Isomerization_Pathway Z_Isomer Z-Isomer (Kinetic Product) Transition_State Transition State (Rotation around C-C bond) Z_Isomer->Transition_State Energy Input (Heat, Light, Catalyst) E_Isomer E-Isomer (Thermodynamic Product) Transition_State->E_Isomer E_Isomer->Transition_State

Caption: Energy profile of isomerization.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl Oct-2-enoate: Wittig vs. Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in organic synthesis and drug development, the formation of carbon-carbon double bonds is a foundational transformation. Among the most reliable and widely used methods are the Wittig reaction and its powerful variant, the Horner-Wadsworth-Emmons (HWE) reaction.[1] Both reactions convert a carbonyl compound into an alkene, but they differ significantly in mechanism, stereoselectivity, and practical application.[1] This guide provides an objective, data-driven comparison to inform the selection of the optimal olefination strategy for the synthesis of methyl oct-2-enoate, a valuable α,β-unsaturated ester.[2][3]

The Wittig Reaction: The Classic Approach

Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes.[1][4] The ylide is typically prepared by treating a phosphonium salt with a strong base.[5] The driving force of the reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[1]

Mechanism: The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[1][6] This intermediate then decomposes in a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide.[4]

The Horner-Wadsworth-Emmons (HWE) Reaction: A Refined Alternative

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[7][8] These carbanions are generated by treating an alkylphosphonate with a base.[9] A key feature of the HWE reaction is the use of stabilized phosphonates, which are readily prepared via the Michaelis-Arbuzov reaction.[9][10]

Mechanism: The HWE reaction begins with the deprotonation of the phosphonate to form a phosphonate carbanion.[7] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form an intermediate.[7][10] This is followed by the formation of an oxaphosphetane intermediate, which then eliminates a water-soluble phosphate ester to give the alkene.[10]

Head-to-Head Comparison: Wittig vs. HWE for this compound Synthesis

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Triphenylphosphonium ylidePhosphonate-stabilized carbanion
Reagent Basicity Ylides are less nucleophilic but more basicPhosphonate carbanions are more nucleophilic and less basic[7][11]
Byproduct Triphenylphosphine oxide (often difficult to remove)[11][12]Water-soluble phosphate ester (easily removed by extraction)[9][11][12]
Stereoselectivity Stabilized ylides give predominantly (E)-alkenes[13]Generally provides the (E)-enoate with high selectivity[7][13]
Reaction Conditions Often requires strong bases like n-BuLi or NaH[5]Can be carried out with milder bases like NaH, NaOMe, or even K2CO3[9][14]
Substrate Scope Broad, but hindered ketones can be challengingGenerally more reactive towards a wider range of aldehydes and ketones, including hindered ones[9][10]

Experimental Data: Yield and Stereoselectivity

ReactionTypical YieldTypical E/Z SelectivityReference
Wittig (with stabilized ylide)Good to ExcellentHigh E-selectivity[13][15]
HWEGood to ExcellentVery High E-selectivity[7][14][16]

The HWE reaction is frequently employed for the synthesis of (E)-α,β-unsaturated esters due to its high-yielding production of olefins with notable selectivity.[16]

In-Depth Mechanistic Comparison

To visualize the mechanistic differences that underpin the practical advantages of each reaction, the following diagram illustrates the key steps.

G cluster_wittig Wittig Reaction cluster_hwe HWE Reaction w_start Aldehyde/Ketone + Phosphonium Ylide w_ox Oxaphosphetane Intermediate w_start->w_ox [2+2] Cycloaddition w_end Alkene + Triphenylphosphine Oxide w_ox->w_end Retro-[2+2] h_start Aldehyde/Ketone + Phosphonate Carbanion h_int Betaine-like Intermediate h_start->h_int Nucleophilic Addition h_ox Oxaphosphetane Intermediate h_int->h_ox Ring Closure h_end Alkene + Phosphate Ester h_ox->h_end Elimination

Caption: A diagram comparing the reaction pathways of the Wittig and HWE reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is a general procedure adapted for the synthesis of α,β-unsaturated esters.

Materials:

  • Hexanal (1.0 mmol)

  • Methyl (triphenylphosphoranylidene)acetate (1.1 mmol)

  • Toluene (10 mL)

Procedure:

  • To a solution of methyl (triphenylphosphoranylidene)acetate in toluene, add hexanal dropwise at room temperature.

  • Stir the reaction mixture at reflux for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the product from the triphenylphosphine oxide byproduct.

Protocol 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is a general procedure known for its high E-selectivity and easier workup.

Materials:

  • Trimethyl phosphonoacetate (1.1 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Hexanal (1.0 mmol)

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C, add trimethyl phosphonoacetate dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of hexanal in THF dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Workflow for Olefination Strategy Selection

The choice between the Wittig and HWE reactions for a specific synthesis depends on several factors. The following workflow can guide this decision-making process.

G start Define Synthesis Target: This compound selectivity Desired Stereoselectivity? start->selectivity z_alkene (Z)-Alkene Required selectivity->z_alkene High (Z) e_alkene (E)-Alkene Required selectivity->e_alkene High (E) purification Ease of Purification a Priority? reactivity Substrate Reactivity? purification->reactivity No hwe Consider HWE Reaction purification->hwe Yes wittig Consider Wittig Reaction reactivity->wittig Standard Substrate reactivity->hwe Hindered Substrate z_alkene->wittig Use non-stabilized ylide e_alkene->purification

Caption: Decision workflow for selecting an olefination method.

Conclusion: The HWE Reaction as the Preferred Method for this compound

The Horner-Wadsworth-Emmons reaction offers significant practical and, in many cases, strategic advantages over the Wittig reaction for the synthesis of (E)-α,β-unsaturated esters like this compound.[11] Its key benefits of a water-soluble byproduct, enhanced reactivity of the phosphonate carbanion, and reliable (E)-alkene selectivity make it a more robust and efficient method for many olefination reactions.[11] While the Wittig reaction remains a valuable tool, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides, the HWE reaction is often the superior choice for the stereoselective synthesis of (E)-alkenes and for reactions involving less reactive carbonyl compounds.[11]

References

A Comparative Guide to the Reactivity of Methyl Oct-2-enoate and Other α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, α,β-unsaturated esters are cornerstone intermediates, valued for their dual reactivity.[1][2] The conjugation of a carbon-carbon double bond with a carbonyl group creates a polarized system with two primary electrophilic sites: the carbonyl carbon and the β-carbon. This arrangement allows for a rich variety of chemical transformations, making these compounds vital building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1]

This guide provides an in-depth comparison of the reactivity of Methyl oct-2-enoate against other commonly utilized α,β-unsaturated esters: Methyl acrylate , Methyl crotonate , and Methyl cinnamate . While sharing the same core functional group, the structural diversity arising from substitution at the β-position dramatically influences their chemical behavior. This compound, with its characteristic C5 linear alkyl chain, presents a unique case study in the interplay between steric and electronic effects.

We will dissect the reactivity of these esters across three fundamental reaction classes: Michael additions, Diels-Alder reactions, and reductions. By grounding our analysis in mechanistic principles and supporting experimental context, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Pillars of Reactivity: Steric and Electronic Effects

The reactivity of an α,β-unsaturated ester is not absolute; it is a nuanced outcome of competing electronic and steric factors. Understanding these principles is paramount to predicting chemical behavior and optimizing reaction conditions.

  • Electronic Effects : The primary driver of reactivity is the electron-withdrawing nature of the ester's carbonyl group. Through resonance, it delocalizes the π-electrons of the C=C bond, inducing a partial positive charge (δ+) on the β-carbon. This polarization renders the β-carbon susceptible to attack by nucleophiles in what is known as a conjugate or 1,4-addition.[1][3][4] Alkyl groups, such as the pentyl chain in this compound, are weakly electron-donating and can slightly diminish the electrophilicity of the β-carbon compared to an unsubstituted analogue like methyl acrylate.

  • Steric Hindrance : This refers to the spatial bulk of substituents near a reaction center, which can impede the approach of a reactant.[5] In the context of our comparison, the size of the β-substituent is a critical variable. A larger group can physically block access to the β-carbon for an incoming nucleophile or diene, thereby decreasing the reaction rate.[5]

Below is a visualization of the structural differences and the concept of steric hindrance.

Caption: Structural comparison of the selected α,β-unsaturated esters.

Comparative Analysis I: The Michael Addition

The Michael reaction is a cornerstone of C-C bond formation, involving the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[6][7][8] The reaction is thermodynamically controlled and is favored by soft, resonance-stabilized nucleophiles like enolates, amines, and thiolates.[6][9]

G cluster_mechanism Generalized Michael Addition Mechanism node_A Nucleophile (Nu⁻) attacks β-carbon of the ester. node_B Formation of a resonance- stabilized enolate intermediate. node_A->node_B Step 1 node_C Protonation of the enolate at the α-carbon. node_B->node_C Step 2 node_D Final 1,4-addition product. node_C->node_D Step 3

Caption: Key steps in the Michael Addition mechanism.

Reactivity Comparison:

The suitability of an α,β-unsaturated ester as a Michael acceptor is governed by the accessibility and electrophilicity of its β-carbon.

  • Methyl Acrylate : Lacking any substitution at the α- or β-positions, it is the most reactive Michael acceptor in this series. Its minimal steric profile allows for the easy approach of a wide range of nucleophiles.

  • Methyl Crotonate : The β-methyl group introduces a modest level of steric hindrance. Furthermore, its weak electron-donating inductive effect slightly reduces the β-carbon's electrophilicity. Consequently, it is generally less reactive than methyl acrylate.

  • Methyl Cinnamate : The bulky β-phenyl group presents a significant steric barrier, drastically reducing reactivity towards many nucleophiles. While the phenyl ring is electron-withdrawing by induction, its resonance effects can be complex, but the steric factor is often dominant.

  • This compound : The C5 alkyl chain at the β-position creates notable steric hindrance, though its flexibility may allow for conformations that mitigate this effect compared to the rigid phenyl group of cinnamate. The chain's electron-donating nature also contributes to a lower reactivity compared to methyl acrylate. Its reactivity is generally expected to be intermediate, likely lower than methyl crotonate but higher than methyl cinnamate for many nucleophiles.

Data Summary: Relative Reactivity in Michael Additions

Michael Acceptorβ-SubstituentSteric HindranceElectronic EffectExpected Reactivity
Methyl Acrylate -HMinimalNeutralVery High
Methyl Crotonate -CH₃LowWeakly DonatingHigh
This compound -C₅H₁₁ModerateWeakly DonatingModerate
Methyl Cinnamate -C₆H₅HighComplexLow

Note: This table represents generalized reactivity trends. Actual reaction rates and yields are highly dependent on the specific nucleophile, catalyst, and reaction conditions.[10]

Comparative Analysis II: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings.[11] In this reaction, the α,β-unsaturated ester serves as the dienophile, reacting with a conjugated diene. The reaction rate is enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene.

Reactivity Comparison:

  • Methyl Acrylate : As a potent dienophile with an activated double bond and no steric hindrance, it readily participates in Diels-Alder reactions, often at moderate temperatures.[12][13][14]

  • Methyl Crotonate : The presence of the β-methyl group introduces steric repulsion in the transition state, which can lower the reaction rate compared to methyl acrylate.[15]

  • Methyl Cinnamate : The bulky phenyl group severely hinders the approach of the diene, making it a poor dienophile that often requires harsh conditions (high temperature and pressure) to react.

  • This compound : Similar to its role in Michael additions, the pentyl group introduces steric hindrance that deactivates the dienophile compared to methyl acrylate. Its reactivity is anticipated to be lower than methyl acrylate and likely comparable to or slightly less than methyl crotonate, depending on the diene.

Comparative Analysis III: Reduction Reactions

The reduction of α,β-unsaturated esters can proceed via several pathways, primarily targeting either the C=C double bond (conjugate reduction) or the ester carbonyl group.

  • Conjugate Reduction (1,4-Reduction) : This pathway saturates the C=C double bond while leaving the ester group intact.

    • Catalytic Hydrogenation : Reagents like H₂ over Palladium on carbon (Pd/C) are highly effective for this transformation.[16] The reaction rate can be influenced by steric hindrance around the double bond, with more substituted alkenes reacting more slowly.

    • Hydride Reagents : While strong hydrides like LiAlH₄ typically reduce the ester group, milder or modified reagents can achieve selective 1,4-reduction. For instance, sodium borohydride (NaBH₄) in the presence of transition metal salts like Cu₂Cl₂ or BiCl₃ can selectively reduce the C=C bond.[17][18]

  • Carbonyl Reduction (1,2-Reduction) : This pathway reduces the ester functionality to a primary alcohol.

    • Lithium Aluminum Hydride (LiAlH₄) : This powerful reducing agent will typically reduce both the ester and the C=C double bond.

    • Sodium Borohydride (NaBH₄) : NaBH₄ is generally not reactive enough to reduce esters.[19] However, systems like NaBH₄-MeOH in refluxing THF can reduce esters to alcohols.[19] Selective reduction of the carbonyl in the presence of the C=C bond is challenging but can be achieved with specialized reagents or catalyst systems, often via transfer hydrogenation.[20][21]

Reactivity Comparison:

For conjugate reduction , the trend follows that of other additions: Methyl Acrylate > Methyl Crotonate ≈ this compound > Methyl Cinnamate. The steric bulk of the β-substituent hinders access of the catalyst or hydride to the double bond.

For carbonyl reduction by strong hydrides like LiAlH₄, the β-substituent has a less pronounced effect, as the primary site of attack is the relatively unhindered carbonyl carbon. Therefore, all four esters are expected to undergo reduction of the ester group at comparable rates under these conditions.

Data Summary: Expected Outcomes of Reduction

EsterReagent / ConditionExpected Major Product
All Esters H₂, Pd/CSaturated Ester (1,4-Reduction)
All Esters NaBH₄, BiCl₃Saturated Ester (1,4-Reduction)[17]
All Esters LiAlH₄, then H₃O⁺Saturated Alcohol (Reduction of C=O and C=C)
All Esters Diisobutylaluminium hydride (DIBAL-H)α,β-Unsaturated Aldehyde

Experimental Protocols

Trustworthy protocols are self-validating. The following procedure for a Michael addition is detailed to ensure reproducibility. The causality for key steps is explained to empower the researcher to adapt it for different substrates.

Protocol: Michael Addition of Dimethyl Malonate to an α,β-Unsaturated Ester

G start Start prep Prepare Reactants: - α,β-unsaturated ester (1.0 eq) - Dimethyl malonate (1.2 eq) - Anhydrous solvent (e.g., THF) - Base (e.g., NaH, 1.1 eq) start->prep setup Set up Reaction: - Flame-dried, N₂-purged flask - Add NaH and THF under N₂ prep->setup add_malonate Add dimethyl malonate dropwise to the NaH suspension at 0 °C. (Exothermic deprotonation) setup->add_malonate stir_enolate Stir for 30 min at 0 °C to ensure complete enolate formation. add_malonate->stir_enolate add_ester Add the α,β-unsaturated ester dropwise at 0 °C. stir_enolate->add_ester reaction Allow to warm to RT. Monitor by TLC. add_ester->reaction quench Quench with sat. aq. NH₄Cl (Neutralizes excess base). reaction->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract purify Dry, concentrate, and purify (e.g., Flash Chromatography). extract->purify end End purify->end

Caption: Experimental workflow for a base-catalyzed Michael addition.

Methodology:

  • Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil). Causality: An inert atmosphere and anhydrous conditions are critical as the enolate intermediate is highly basic and sensitive to water and oxygen.

  • Enolate Formation : Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.2 eq) dropwise. Causality: Adding the malonate slowly at 0 °C controls the exothermic deprotonation and prevents side reactions.

  • Reaction Initiation : After stirring for 30 minutes at 0 °C, add the α,β-unsaturated ester (1.0 eq) dropwise.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting ester by Thin Layer Chromatography (TLC).

    • For Methyl Acrylate : The reaction is often complete within 1-2 hours.

    • For this compound : Due to increased steric hindrance, the reaction may require a longer time (e.g., 4-12 hours) or gentle heating (e.g., 40 °C) to achieve full conversion.

  • Workup : Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Causality: Quenching neutralizes the basic enolate and excess sodium hydride.

  • Extraction and Purification : Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion

The reactivity of α,β-unsaturated esters is a finely tuned interplay of electronic and steric effects. This guide demonstrates that while This compound possesses the characteristic electrophilic sites for conjugate addition and cycloaddition, its reactivity is tempered by the presence of a C5 alkyl chain at the β-position.

  • In Michael additions and Diels-Alder reactions , this compound is demonstrably less reactive than the sterically unencumbered methyl acrylate and generally less reactive than methyl crotonate. Its flexible alkyl chain, however, makes it a more viable substrate than the rigidly hindered methyl cinnamate.

  • In reduction reactions , the influence of the β-substituent is pathway-dependent. For conjugate reductions targeting the C=C bond, steric hindrance slows the reaction. For reductions targeting the ester carbonyl, the effect is minimal.

Ultimately, the choice of substrate must be guided by the specific transformation desired. While methyl acrylate offers maximal reactivity, substituted esters like this compound provide a scaffold with greater molecular complexity, a trade-off that the synthetic chemist must navigate through careful consideration of reaction conditions and catalyst choice.

References

A Researcher's Guide to Geometric Isomerism: A Comparative Analysis of (E) and (Z) Isomer Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula – Why Spatial Arrangement Dictates Biological Function

In the realm of drug discovery and molecular biology, a compound's identity extends far beyond its chemical formula. The specific three-dimensional arrangement of its atoms, or its stereochemistry, is a critical determinant of its interaction with complex biological systems.[1][2][3] Geometric isomerism, specifically (E) and (Z) isomerism, is a form of stereoisomerism that arises from restricted rotation around a bond, most commonly a carbon-carbon double bond or a ring structure.[2][4][5][6] The prefixes originate from German: (E) for entgegen (opposite) and (Z) for zusammen (together), describing the relative positions of higher-priority substituents across the restricted bond.

While possessing identical molecular formulas and atomic connectivity, (E) and (Z) isomers are distinct chemical entities with different shapes.[2] This seemingly subtle difference in spatial geometry can lead to profound variations in pharmacological and toxicological profiles.[3][7] One isomer might be a potent therapeutic agent, while its counterpart could be inactive or, in some cases, responsible for adverse effects.[1][8] This guide provides an in-depth comparison of the biological activities of (E) and (Z) isomers, grounded in mechanistic principles and supported by experimental data, to equip researchers with the insights needed for rational drug design and development.

The Physicochemical Divide: How Geometry Shapes Pharmacokinetics

The distinct spatial arrangements of (E) and (Z) isomers directly influence their physicochemical properties, which in turn govern their pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][9][10] Understanding these differences is fundamental to predicting a drug's behavior in vivo.

  • Stability and Energy: For acyclic systems, (E) or trans isomers are generally more thermodynamically stable than their (Z) or cis counterparts.[6] This is due to reduced steric strain, as the bulky substituent groups are positioned on opposite sides of the double bond, minimizing unfavorable interactions.[6]

  • Polarity and Dipole Moment: (Z) isomers often possess a net molecular dipole moment because the individual bond dipoles are oriented on the same side and can reinforce each other. In contrast, the bond dipoles in a highly symmetrical (E) isomer may cancel out, resulting in a nonpolar or less polar molecule.[6]

  • Solubility and Physical Properties: The difference in polarity significantly impacts properties like boiling point and solubility. The higher polarity of (Z) isomers can lead to stronger intermolecular dipole-dipole interactions. Conversely, the greater symmetry of (E) isomers often allows for more efficient packing in a crystal lattice, typically resulting in higher melting points and lower solubility in inert solvents compared to their (Z) counterparts.[5][6]

These variations in stability, polarity, and solubility can dramatically affect how each isomer is absorbed, how it binds to plasma proteins, its ability to cross cell membranes, and its rate of metabolic breakdown.

Case Studies in Stereoselectivity: Where Geometry Defines Efficacy

The most compelling evidence for the importance of E/Z isomerism comes from direct comparisons of their biological activities. The following case studies highlight molecules where the geometric configuration is the switch that turns biological activity on or off.

Case Study 1: Diethylstilbestrol – Mimicking a Hormone

Diethylstilbestrol is a synthetic non-steroidal estrogen. Its activity is almost entirely dependent on its geometry. The (E)-isomer is a potent estrogen receptor agonist, while the (Z)-isomer exhibits only about 7% of the estrogenic activity of its counterpart.[2] The structural reason is clear: the spatial arrangement of the phenyl groups and the overall shape of (E)-diethylstilbestrol effectively mimics the natural steroid hormone estradiol, allowing it to bind with high affinity to the estrogen receptor's ligand-binding pocket. The (Z)-isomer's different shape prevents this optimal fit.

Case Study 2: Combretastatin A-4 – A Potent Tubulin Inhibitor

Combretastatin A-4 (CA-4) is a natural product that has garnered significant interest as a vascular-disrupting agent for cancer therapy. Its potent biological activity is exclusive to the (Z)-isomer.

  • Mechanism of Action: (Z)-CA-4 is a powerful inhibitor of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules essential for cell division and structure. This leads to cell cycle arrest and apoptosis in rapidly dividing endothelial and tumor cells.

  • The Inactive Isomer: The (E)-isomer of CA-4 is thousands of times less potent. The cis configuration of the double bond in the (Z)-isomer forces the two aromatic rings into a specific twisted conformation. This precise three-dimensional orientation is required for effective binding to the colchicine site. The planar and more stable (E)-isomer cannot adopt this necessary conformation and thus fails to bind effectively.

Table 1: Comparative Potency of Combretastatin A-4 Isomers

Isomer Target Assay IC₅₀ (nM) Biological Outcome
(Z)-Combretastatin A-4 β-Tubulin Tubulin Polymerization Inhibition ~2 Potent anticancer activity

| (E)-Combretastatin A-4 | β-Tubulin | Tubulin Polymerization Inhibition | >1000 | Biologically inactive |

Case Study 3: Tamoxifen – A Tale of Two Activities

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. It is a classic example where geometric isomers not only differ in potency but have qualitatively different biological activities.

  • (Z)-Isomer (Zuclomiphene): This is the pharmacologically active anti-estrogenic isomer. When it binds to the estrogen receptor (ER) in breast tissue, its specific shape causes a conformational change in the receptor that favors the recruitment of corepressor proteins. This complex blocks the transcription of estrogen-dependent genes, inhibiting cancer cell growth.

  • (E)-Isomer (Enclomiphene): This isomer is estrogenic . Its binding to the ER induces a different conformational change, one that promotes the recruitment of coactivator proteins, thereby mimicking the action of estrogen.

This stark difference underscores the principle that the receptor-ligand complex is not static; the geometry of the bound ligand dictates the receptor's subsequent interactions with other cellular machinery.

Experimental Corner: A Framework for Isomer Evaluation

To accurately assess the distinct biological profiles of (E) and (Z) isomers, a systematic experimental approach is essential. This begins with the physical separation of the isomers, followed by rigorous biological testing.

Workflow 1: Isomer Separation and Characterization

It is crucial to analyze each isomer in its pure form, as contamination with the other can confound biological results.[7] High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Isomer_Separation_Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis & Collection cluster_validation Purity Validation IsomerMix Mixture of (E) and (Z) Isomers HPLC HPLC System (e.g., Reversed-Phase C18) IsomerMix->HPLC Inject Detector UV/Vis or MS Detector HPLC->Detector Elute Fractionation Fraction Collector Detector->Fractionation Signal PurityE Purity Check (E)-Isomer (e.g., NMR, Analytical HPLC) Fractionation->PurityE Collect (E) PurityZ Purity Check (Z)-Isomer (e.g., NMR, Analytical HPLC) Fractionation->PurityZ Collect (Z)

Caption: General workflow for the separation and validation of (E)/(Z) isomers.

Protocol: Isomer Separation by Preparative HPLC

  • Method Development: Develop an analytical HPLC method using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient) to achieve baseline separation of the (E) and (Z) peaks.

  • Solubilization: Dissolve the isomer mixture in a minimal amount of a suitable solvent compatible with the mobile phase.

  • Injection: Inject the dissolved sample onto a preparative HPLC column.

  • Elution & Detection: Run the developed gradient method. Monitor the column eluent using a UV-Vis detector at a wavelength where both isomers absorb.

  • Fraction Collection: Collect the eluent in separate fractions as each distinct peak corresponding to the (E) and (Z) isomers is detected.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm the purity of each isolated isomer.

  • Structure Confirmation: Confirm the identity and geometric configuration of each purified isomer using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Workflow 2: Comparative In Vitro Cytotoxicity Assay

Once pure isomers are obtained, their biological activities can be compared. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24h, 37°C) A->B C 3. Treat Cells B->C E 4. Incubate (e.g., 48h, 37°C) C->E D Control (Vehicle) (E)-Isomer (Serial Dilutions) (Z)-Isomer (Serial Dilutions) D->C F 5. Add MTT Reagent E->F G 6. Incubate (2-4h, 37°C) F->G H 7. Solubilize Formazan (Add DMSO or SDS) G->H I 8. Read Absorbance (e.g., 570 nm) H->I J 9. Data Analysis (Calculate IC₅₀) I->J

Caption: Step-by-step workflow for an MTT cell viability assay.

Protocol: MTT Assay for Comparing Isomer Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the purified (E) and (Z) isomers in DMSO. Create a series of dilutions for each isomer in cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of each isomer (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each isomer.

The Molecular Basis: A Question of Fit

The dramatic differences in biological activity between (E) and (Z) isomers ultimately stem from their ability to interact with specific biological targets.[7] Most drug targets, such as enzymes and receptors, are chiral and possess highly defined three-dimensional binding sites.[1][8] The activity of a molecule is contingent on the precise orientation of its pharmacophoric elements—the functional groups that engage in specific interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) with the target.

Caption: Isomer-specific binding to a biological target.

The geometry of the (Z)-isomer may perfectly position its functional groups to engage with complementary pockets and residues within the binding site, leading to a stable, high-affinity interaction and a subsequent biological response. The (E)-isomer, with a different spatial arrangement, may be unable to fit, or it may experience steric clashes, preventing a productive binding event.

Conclusion and Future Outlook

The distinction between (E) and (Z) isomers is not a trivial academic point; it is a fundamental principle with profound implications for pharmacology and drug development.[9] As demonstrated, a simple change in geometry around a double bond can be the difference between a life-saving drug and an inactive compound. This necessitates the careful separation and independent evaluation of geometric isomers during all stages of research and development, a practice encouraged by regulatory bodies like the FDA.[10]

The drive to develop single-isomer drugs, often through a "chiral switch" from an existing mixture, aims to create therapies with improved efficacy, simpler pharmacokinetics, and better safety profiles by eliminating the inactive or potentially harmful isomer.[7][9] Looking forward, researchers are even harnessing the E/Z isomerization process itself to create innovative "photoswitchable" drugs, where light can be used to convert an inactive isomer to an active one directly at the site of action, offering unprecedented spatiotemporal control over drug activity.[11] A thorough understanding and application of the principles outlined in this guide are therefore indispensable for the next generation of rational drug design.

References

A Senior Application Scientist's Guide to Purity Analysis of Methyl oct-2-enoate: A Comparative Analysis of Gas Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for High-Purity Methyl oct-2-enoate

This compound is a fatty acid methyl ester (FAME) recognized for its characteristic fruity, green aroma, making it a valuable component in the flavor and fragrance industries.[1][2][3] Beyond its sensory applications, its purity is paramount when used as a starting material or intermediate in the synthesis of more complex molecules, including pharmaceuticals. The presence of impurities, such as geometric isomers (cis/trans), positional isomers (e.g., methyl oct-3-enoate), or residual starting materials from synthesis (e.g., methyl 2-octynoate), can drastically alter the chemical and biological properties of the final product.[2][4]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of this compound. We will focus on the gold-standard technique, Gas Chromatography with Flame Ionization Detection (GC-FID), offering a detailed, validated protocol. Furthermore, we will objectively compare GC-FID with powerful alternative and complementary techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategy.

Pillar I: Gas Chromatography (GC) for Robust Purity Determination

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like this compound.[5] The fundamental principle involves vaporizing the sample and separating its components based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[6] For purity analysis, GC coupled with a Flame Ionization Detector (GC-FID) is the workhorse method, offering high sensitivity, a wide linear range, and robustness.[7]

The Causality Behind Method Choices: Why GC-FID Excels

The selection of GC-FID is not arbitrary; it is a deliberate choice rooted in the physicochemical properties of this compound and its likely impurities.

  • Volatility: With a boiling point of approximately 70°C at 4 mm Hg, this compound is sufficiently volatile for GC analysis without complex derivatization.[1]

  • Isomer Separation: The most critical challenge in analyzing this compound is resolving the desired trans (E) isomer from the cis (Z) isomer and other positional isomers.[2] This is achieved by selecting a highly polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase (e.g., Rt-2560 or SP-2560).[8][9] The polarity of this phase induces differential interactions with the isomers, allowing for their chromatographic separation, which is crucial for accurate purity assessment.[9][10]

  • Universal Carbon Detection (FID): The FID is a nearly universal detector for organic compounds. It responds proportionally to the mass of carbon atoms entering the flame. This characteristic is ideal for purity calculations using the area percent method, as it provides a relatively uniform response factor for the parent compound and its structurally similar hydrocarbon-based impurities.

Detailed Experimental Protocol: GC-FID Purity Assay

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of every analytical run.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC system (or equivalent) equipped with a split/splitless inlet and Flame Ionization Detector.[11]

  • Capillary Column: Highly polar column, e.g., Agilent J&W DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness) or Restek Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness).[12][13]

  • Autosampler: Agilent 7693A or equivalent for precision.[14]

  • Reagents: Hexane or Heptane (GC grade or higher), this compound reference standard (>99.5% purity).

GC Operating Conditions

The following table summarizes the optimized parameters for the analysis.

Parameter Setting Rationale
Inlet Split Mode, Ratio 50:1, Temperature 250 °CPrevents column overloading and ensures sharp peaks. High temperature ensures complete vaporization of the analyte.
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/minInert mobile phase. Constant flow provides stable retention times.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 5 °C/min to 230 °C, Hold: 5 minThe temperature program is optimized to separate volatile impurities at the beginning of the run and elute the main analyte with good peak shape, while ensuring any heavier impurities are eluted.
Detector (FID) Temperature: 250 °C, H₂ Flow: 30 mL/min, Air Flow: 300 mL/minHigh temperature prevents condensation. Gas flows are optimized for maximum sensitivity and a stable flame.
Sample and Standard Preparation
  • Reference Standard Preparation: Accurately weigh ~20 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane to create a ~2 mg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested in the same manner, aiming for a final concentration of approximately 2 mg/mL in hexane.

  • Injection: Inject 1 µL of the prepared solution into the GC.

Data Analysis and Purity Calculation

Purity is determined using the area percent normalization method, which assumes all components of the sample have a similar response factor in the FID.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

This calculation provides a reliable estimate of purity, particularly for quality control purposes where the primary goal is to quantify the main component relative to any impurities.

Method Validation and System Suitability

To ensure the trustworthiness of the results, the method must be validated, and system suitability must be checked before each analysis sequence.[15][16]

Validation Parameter Acceptance Criterion Purpose
Specificity Baseline resolution (Rs > 1.5) between the main peak and any known impurities.Confirms the method can distinguish the analyte from potential impurities.[15]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0% for 6 replicate injections.Demonstrates the consistency of the method.[7][16]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of concentrations.Verifies the detector response is proportional to the analyte amount.[15][16]
System Suitability Tailing Factor (Tf) for the main peak between 0.9 and 1.5.Ensures good chromatographic performance and peak shape.

Visualization of the Analytical Workflow

The following diagram outlines the logical flow of the GC-FID purity analysis process.

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Dilute in Hexane) Autosampler Autosampler Injection (1 µL) SamplePrep->Autosampler StandardPrep Reference Standard Preparation StandardPrep->Autosampler for System Suitability GC GC Separation (Polar Capillary Column) Autosampler->GC FID FID Detection GC->FID Integration Peak Integration FID->Integration Calculation Purity Calculation (Area % Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for GC-FID Purity Analysis of this compound.

Pillar II: Comparative Guide to Alternative Analytical Technologies

While GC-FID is the primary choice for routine purity assessment, other techniques offer complementary or, in some cases, superior information. The choice of method depends on the analytical question being asked.[17]

Technique Principle Advantages for this compound Limitations Best Use Case
GC-FID Separation by volatility/polarity; detection by flame ionization.[7]High precision, robust, cost-effective for routine QC, excellent for area % purity.[11]Does not provide structural information for unknown impurities.Routine Quality Control: High-throughput purity determination and batch release testing.
GC-MS Separation by GC; detection by mass spectrometry.[10][18]Unambiguous impurity identification by providing mass spectra and fragmentation patterns.[14][19] High sensitivity using SIM mode.[14]More complex instrumentation and data analysis; FID is generally more precise for pure quantification.Impurity Profiling & Identification: Identifying unknown peaks seen in the GC-FID chromatogram.[19]
qNMR Signal intensity is directly proportional to the number of atomic nuclei.[20]Absolute quantification without a specific reference standard for each impurity.[17][21] Provides structural confirmation. A primary, orthogonal method.Lower sensitivity than GC; may not detect trace impurities (<0.1%). Requires careful selection of a non-overlapping internal standard.[22]Reference Standard Characterization: Assigning a precise purity value to a new batch of reference material. Orthogonal validation of GC results.[20]
HPLC Separation by partitioning between a liquid mobile phase and a solid stationary phase.Can analyze non-volatile impurities or degradation products.Generally unsuitable for highly volatile compounds like this compound. Requires a chromophore for UV detection, which this molecule lacks.Analysis of potential non-volatile starting materials or polymeric byproducts.
Decision Logic: Selecting the Right Tool

The following decision tree can guide the selection of the most appropriate analytical technique.

Decision_Tree Start What is the Analytical Goal? Goal_Purity Routine Purity Check (Batch Release) Start->Goal_Purity Goal_Identify Identify Unknown Impurity Start->Goal_Identify Goal_Certify Certify a Reference Standard (Absolute Purity) Start->Goal_Certify Method_GCFID Use GC-FID Goal_Purity->Method_GCFID Method_GCMS Use GC-MS Goal_Identify->Method_GCMS Method_qNMR Use qNMR Goal_Certify->Method_qNMR

Caption: Decision Tree for Selecting an Analytical Method.

Conclusion: An Integrated Approach to Ensuring Purity

For the comprehensive analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) stands as the validated, robust, and cost-effective method for routine purity assessment. Its ability to resolve critical isomers when paired with a highly polar column makes it indispensable for quality control.

However, a truly rigorous scientific approach recognizes the value of orthogonal methods. GC-MS is essential for the definitive identification of unknown impurities discovered during routine analysis.[10] Concurrently, Quantitative NMR (qNMR) serves as a primary method for the absolute purity determination required to certify reference standards, providing a crucial cross-validation of chromatographic results.[17][20] By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a holistic and scientifically sound strategy to guarantee the purity and quality of this compound.

References

A Comparative Guide to the Enzymatic Reactivity of Methyl Oct-2-enoate and Ethyl Oct-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the choice between structurally similar substrates can have significant implications for reaction efficiency and product yield. This guide provides an in-depth technical comparison of methyl oct-2-enoate and ethyl oct-2-enoate in the context of enzyme-catalyzed reactions. By synthesizing data from authoritative sources and elucidating the underlying biochemical principles, this document serves as a practical resource for making informed decisions in biocatalysis.

Introduction: The Subtle Distinction Between Methyl and Ethyl Esters in Biocatalysis

This compound and ethyl oct-2-enoate are α,β-unsaturated esters, a class of compounds that serve as versatile building blocks in organic synthesis.[1] Their applications are widespread, particularly in the flavor and fragrance industry, where they contribute fruity and floral notes.[2] The enzymatic transformation of these esters, through hydrolysis, transesterification, or reduction, offers a green and highly selective alternative to traditional chemical methods. These reactions are pivotal in the synthesis of chiral alcohols and other valuable intermediates.

The primary difference between these two molecules lies in the alcohol moiety of the ester group: a methyl group (-CH₃) versus an ethyl group (-CH₂CH₃). While seemingly minor, this variation in steric bulk can significantly influence the kinetics and selectivity of enzyme-catalyzed reactions. Understanding this influence is crucial for optimizing reaction conditions and achieving desired outcomes.

Comparative Enzymatic Reactivity: A Deeper Dive

Direct comparative studies on the enzymatic reactions of this compound and ethyl oct-2-enoate are not extensively documented in publicly available literature. However, valuable insights can be drawn from studies on structurally similar compounds and the well-established principles of enzyme-substrate interactions.

Insights from Phenylacetate Ester Hydrolysis with Candida antarctica Lipase B (CAL-B)

A pivotal study on the enzymatic hydrolysis of allyl, methyl, and ethyl esters of phenylacetic acid using Candida antarctica lipase B (CAL-B) provides a strong basis for comparison. The results demonstrated that the hydrolysis of ethyl and allyl esters was faster than that of the methyl ester when CAL-B was used.[3] This suggests that for CAL-B, the slightly larger ethyl group is accommodated more favorably within the active site, leading to a higher reaction rate.

Table 1: Comparative Hydrolysis of Phenylacetic Acid Esters by CAL-B [3]

SubstrateRelative Hydrolysis Rate with CAL-B
Methyl PhenylacetateSlower
Ethyl PhenylacetateFaster
Allyl PhenylacetateFaster

This data is inferred from the graphical representations in the cited study, which show near-complete hydrolysis of ethyl and allyl esters in a significantly shorter time frame compared to the methyl ester.

The principle underlying this observation is the precise fit between the substrate and the enzyme's active site. The active site of a lipase is a three-dimensional pocket with specific dimensions and chemical properties. The slightly larger size of the ethyl group, compared to the methyl group, may lead to more favorable hydrophobic interactions and a better-induced fit within the active site of certain lipases like CAL-B, thereby enhancing catalytic efficiency.

The Role of Steric Hindrance and Alcohol Chain Length

The effect of the alcohol chain length on lipase-catalyzed esterification is a well-studied phenomenon. Generally, for straight-chain alcohols, an increase in chain length from methanol to butanol tends to increase the reaction rate, after which the rate may decrease with longer chains. This is attributed to a balance between increasing hydrophobicity, which can favor binding in the active site, and increasing steric hindrance, which can eventually impede it.

The ethyl group is larger than the methyl group, which could theoretically lead to greater steric hindrance. However, for many lipases, the active site is sufficiently spacious to accommodate short-chain alcohols, and the increased hydrophobicity of the ethyl group can enhance binding.

Key Enzymatic Transformations and Mechanistic Considerations

Lipase-Catalyzed Hydrolysis and Esterification

Lipases are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters (esterification) in non-aqueous media.[4] The choice between methyl and ethyl oct-2-enoate as a substrate for these reactions will depend on the specific lipase being used. As suggested by the study on phenylacetate esters, lipases such as CAL-B may show a preference for the ethyl ester.[3]

G cluster_hydrolysis Lipase-Catalyzed Hydrolysis cluster_esterification Lipase-Catalyzed Esterification Ester Methyl/Ethyl Oct-2-enoate Lipase_H Lipase Ester->Lipase_H Water Water Water->Lipase_H Acid Oct-2-enoic Acid Lipase_H->Acid Alcohol Methanol/Ethanol Lipase_H->Alcohol Acid_E Oct-2-enoic Acid Lipase_E Lipase Acid_E->Lipase_E Alcohol_E Methanol/Ethanol Alcohol_E->Lipase_E Ester_E Methyl/Ethyl Oct-2-enoate Lipase_E->Ester_E Water_E Water Lipase_E->Water_E

Enoate Reductase-Catalyzed Reduction

Enoate reductases are enzymes that catalyze the stereospecific reduction of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds, such as methyl and ethyl oct-2-enoate.[5][6] This reaction is of significant interest for the production of chiral compounds. The substrate specificity of enoate reductases is broad, and they can act on a variety of α,β-unsaturated carboxylates.[5] The difference between the methyl and ethyl ester is less likely to have a dramatic effect on the binding and reduction of the C=C double bond, as this part of the molecule is relatively distant from the ester group. However, subtle differences in the overall electronic properties and solubility of the substrates could lead to variations in reaction kinetics.

G Unsaturated_Ester Methyl/Ethyl Oct-2-enoate Enoate_Reductase Enoate Reductase (NAD(P)H dependent) Unsaturated_Ester->Enoate_Reductase Substrate Saturated_Ester Methyl/Ethyl Octanoate Enoate_Reductase->Saturated_Ester Product NAD(P)+ NAD(P)+ Enoate_Reductase->NAD(P)+ Cofactor Regeneration

Experimental Protocols

The following are generalized protocols for the enzymatic hydrolysis and esterification of methyl or ethyl oct-2-enoate. These should be optimized for specific enzymes and reaction conditions.

Protocol for Enzymatic Hydrolysis

Objective: To compare the rate of hydrolysis of this compound and ethyl oct-2-enoate using a selected lipase (e.g., Candida antarctica lipase B).

Materials:

  • This compound

  • Ethyl oct-2-enoate

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Internal standard for GC analysis (e.g., undecane)

Procedure:

  • Reaction Setup: In separate reaction vessels, prepare a solution of the ester substrate (this compound or ethyl oct-2-enoate) in phosphate buffer.

  • Enzyme Addition: Add a pre-weighed amount of immobilized lipase to each reaction vessel to initiate the reaction.

  • Incubation: Incubate the reactions at a constant temperature with stirring.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching and Extraction: Immediately quench the reaction in the aliquot (e.g., by adding a denaturing solvent or rapidly changing the pH). Extract the remaining substrate and product with an organic solvent containing an internal standard.

  • Analysis: Analyze the organic extracts by gas chromatography (GC) to determine the concentration of the ester substrate and the corresponding alcohol product over time.

Data Analysis: Plot the concentration of the substrate versus time for both methyl and ethyl oct-2-enoate to compare their rates of hydrolysis.

Protocol for Enzymatic Esterification

Objective: To compare the yield of this compound and ethyl oct-2-enoate from oct-2-enoic acid and the corresponding alcohol.

Materials:

  • Oct-2-enoic acid

  • Methanol

  • Ethanol

  • Immobilized lipase (e.g., Pseudomonas cepacia lipase)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves (to remove water)

Procedure:

  • Reaction Setup: In separate reaction vessels, dissolve oct-2-enoic acid and the respective alcohol (methanol or ethanol) in an anhydrous organic solvent. Add molecular sieves to the mixture.

  • Enzyme Addition: Add the immobilized lipase to initiate the reaction.

  • Incubation: Incubate the reactions at a constant temperature with stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by GC or HPLC to determine the concentration of the ester product.

  • Termination: Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering out the enzyme.

Data Analysis: Compare the final yield of this compound and ethyl oct-2-enoate to assess the relative efficiency of the esterification process for each alcohol.

G

Conclusion and Recommendations

The choice between this compound and ethyl oct-2-enoate as a substrate in enzymatic reactions is not trivial and depends heavily on the specific enzyme employed. Based on evidence from analogous systems, it is plausible that lipases such as Candida antarctica lipase B may exhibit a higher activity towards ethyl oct-2-enoate in hydrolysis reactions.[3] This is likely due to a more favorable interaction of the ethyl group within the enzyme's active site.

For researchers and drug development professionals, the following recommendations are proposed:

  • Enzyme Screening: When developing a new biocatalytic process, it is crucial to screen a panel of enzymes to identify the one with the highest activity and selectivity for the desired substrate.

  • Empirical Testing: Direct comparative experiments, as outlined in the provided protocols, should be conducted to determine the optimal substrate for the chosen enzyme system.

  • Consider the Reaction Type: For reactions where the ester moiety is distant from the reaction center, such as in enoate reductase-catalyzed reductions, the difference between the methyl and ethyl ester may be less pronounced.

By carefully considering the principles of enzyme-substrate specificity and conducting empirical validation, scientists can harness the full potential of biocatalysis for the efficient and selective synthesis of valuable chemical compounds.

References

A Guide to the Synthesis and Spectral Validation of Methyl oct-2-enoate: A Comparative Analysis of Olefination Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the creation of α,β-unsaturated esters is a foundational process, yielding key intermediates for a multitude of applications, including the synthesis of complex natural products and active pharmaceutical ingredients.[1] The validation of these synthetic products is paramount, ensuring the structural integrity and purity required for downstream applications. This guide provides an in-depth analysis of the synthesis of methyl oct-2-enoate, a representative α,β-unsaturated ester, with a focus on rigorous spectral data validation. We will explore a primary synthetic route, the Horner-Wadsworth-Emmons reaction, and compare its performance with a notable alternative, the Julia-Kocienski olefination.

Primary Synthetic Route: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction stands as a robust and highly stereoselective method for the synthesis of alkenes, particularly favoring the formation of the (E)-isomer of α,β-unsaturated esters.[1][2] This reaction employs a phosphonate-stabilized carbanion, which offers greater nucleophilicity and reduced basicity compared to the ylides used in the traditional Wittig reaction.[2] A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies the purification process.[3]

The causality behind the high (E)-selectivity lies in the thermodynamic stability of the intermediates in the reaction pathway. The transition state leading to the (E)-alkene is sterically less hindered and therefore energetically more favorable than the transition state leading to the (Z)-alkene.[2]

Experimental Protocol: Synthesis of Methyl (E)-oct-2-enoate via HWE Reaction

This protocol is based on established general procedures for the Horner-Wadsworth-Emmons reaction.[4]

Materials:

  • Hexanal

  • Trimethyl phosphonoacetate

  • Sodium methoxide (25 wt% in methanol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of the Phosphonate Ylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve trimethyl phosphonoacetate (1.1 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium methoxide (1.1 equivalents) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Reaction with Aldehyde: To the ylide solution, add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-isomer.

Spectral Validation of Methyl (E)-oct-2-enoate

Rigorous characterization using various spectroscopic techniques is essential to confirm the identity and purity of the synthesized product. The expected spectral data for methyl (E)-oct-2-enoate are summarized below.

Spectroscopic Technique Expected Key Signals
¹H NMR (CDCl₃, 400 MHz)δ ~6.97 (dt, 1H, H-3), δ ~5.81 (dt, 1H, H-2), δ ~3.73 (s, 3H, OCH₃), δ ~2.21 (q, 2H, H-4), δ ~1.45 (m, 2H, H-5), δ ~1.30 (m, 4H, H-6, H-7), δ ~0.90 (t, 3H, H-8)
¹³C NMR (CDCl₃, 100 MHz)δ ~166.8 (C=O), δ ~149.5 (C-3), δ ~121.0 (C-2), δ ~51.4 (OCH₃), δ ~32.2 (C-4), δ ~31.2 (C-6), δ ~27.9 (C-5), δ ~22.5 (C-7), δ ~14.0 (C-8)
IR (neat, cm⁻¹)~2955, 2928, 2858 (C-H stretch), ~1725 (C=O stretch, ester), ~1655 (C=C stretch, alkene), ~1170 (C-O stretch)
Mass Spectrometry (EI)m/z (%): 156 (M⁺), 125, 99, 87, 55
Detailed Spectral Interpretation:
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence for the structure. The two olefinic protons, H-2 and H-3, appear as distinct multiplets in the downfield region. The large coupling constant (J ≈ 15.6 Hz) between these two protons is characteristic of a trans or (E)-alkene geometry. The singlet at δ ~3.73 ppm corresponds to the three protons of the methyl ester group. The remaining signals in the upfield region are consistent with the pentyl chain attached to the double bond.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum further corroborates the structure. The peak at δ ~166.8 ppm is indicative of the ester carbonyl carbon. The two peaks in the olefinic region (δ ~149.5 and ~121.0 ppm) confirm the presence of the carbon-carbon double bond. The signal at δ ~51.4 ppm corresponds to the methyl ester carbon, and the remaining upfield signals are assigned to the carbons of the pentyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum displays key functional group absorptions. A strong absorption band around 1725 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ester. The C=C stretching vibration of the alkene is observed around 1655 cm⁻¹. The C-H stretching vibrations of the alkyl chain and methyl group are seen in the 2850-2960 cm⁻¹ region, and the C-O stretch of the ester is present around 1170 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak (M⁺) at m/z 156, which corresponds to the molecular weight of this compound (C₉H₁₆O₂).[5][6] Common fragmentation patterns for esters, such as the loss of an alkoxy group (-OCH₃) leading to the fragment at m/z 125, are also observed.

Comparative Analysis: The Julia-Kocienski Olefination

While the HWE reaction is a powerful tool, it is beneficial to consider alternative methods. The Julia-Kocienski olefination is a notable alternative for the stereoselective synthesis of alkenes, particularly (E)-alkenes.[7][8][9] This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone.[7][9]

Advantages of the Julia-Kocienski Olefination:

  • High (E)-Selectivity: Similar to the HWE reaction, the Julia-Kocienski olefination generally provides excellent selectivity for the (E)-isomer.[7]

  • Milder Conditions: The reaction can often be performed under milder basic conditions compared to the Wittig reaction, making it suitable for base-sensitive substrates.[9]

  • One-Pot Procedure: Modified versions of the Julia olefination allow for a one-pot procedure, which can improve operational efficiency.[8]

Disadvantages and Comparison to HWE:

  • Substrate Synthesis: The synthesis of the required heteroaryl sulfone starting materials can be more complex than the commercially available phosphonates used in the HWE reaction.

  • Byproducts: While the byproducts of the Julia-Kocienski olefination are generally easy to remove, the HWE reaction's water-soluble phosphate byproduct is often considered a significant advantage in terms of purification simplicity.

  • Atom Economy: The atom economy of the Julia-Kocienski olefination can be lower than that of the HWE reaction due to the larger heteroaryl sulfone group that is ultimately eliminated.

In the context of synthesizing a relatively simple, unhindered α,β-unsaturated ester like this compound, the Horner-Wadsworth-Emmons reaction often represents a more direct and cost-effective approach due to the ready availability of the starting phosphonate reagent and the straightforward purification. However, for more complex targets or where specific reaction conditions are required, the Julia-Kocienski olefination provides a valuable and powerful alternative.

Visualizing the Process

To better illustrate the workflow and chemical transformation, the following diagrams are provided.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Validation Hexanal Hexanal Product_crude Crude Methyl oct-2-enoate Hexanal->Product_crude Phosphonate Trimethyl phosphonoacetate Ylide Phosphonate Ylide Phosphonate->Ylide Deprotonation Base Sodium Methoxide Base->Ylide Ylide->Product_crude HWE Reaction Column Column Chromatography Product_crude->Column Product_pure Pure Methyl (E)-oct-2-enoate Column->Product_pure NMR ¹H & ¹³C NMR Product_pure->NMR IR IR Spectroscopy Product_pure->IR MS Mass Spectrometry Product_pure->MS Validation Structure Confirmed NMR->Validation IR->Validation MS->Validation

Caption: Experimental workflow for the synthesis and validation of Methyl (E)-oct-2-enoate.

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Attack Aldehyde Aldehyde (Hexanal) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization E_Alkene (E)-Alkene Product (this compound) Oxaphosphetane->E_Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Conclusion

The synthesis of this compound via the Horner-Wadsworth-Emmons reaction is a highly efficient and stereoselective method, yielding the desired (E)-isomer in high purity. The structural identity of the product can be unequivocally confirmed through a comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectral data. While alternative methods like the Julia-Kocienski olefination offer powerful solutions for alkene synthesis, the HWE reaction remains a preferred choice for this particular transformation due to its operational simplicity and the ease of purification. The principles and validation techniques detailed in this guide are broadly applicable to the synthesis of other α,β-unsaturated esters, providing a solid foundation for researchers in the field.

References

A Comparative Guide to Catalysts for the Synthesis of Methyl oct-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. Methyl oct-2-enoate, an α,β-unsaturated ester, is a valuable building block, but its synthesis often requires careful selection of a catalytic system to ensure high yield and stereoselectivity. The most common and atom-economical route to this compound is the isomerization of a more readily available isomer, such as methyl oct-3-enoate. This guide provides an in-depth comparison of various transition metal catalysts for this transformation, grounded in mechanistic principles and supported by experimental insights.

Introduction: The Significance of Catalytic Isomerization

Alkene isomerization, the migration of a carbon-carbon double bond, is a powerful, 100% atom-economical transformation.[1][2] For the synthesis of this compound, this process allows for the conversion of kinetically favored, non-conjugated isomers into the thermodynamically more stable conjugated product. The choice of catalyst is critical as it dictates the reaction's efficiency, selectivity, and applicability to various functional groups. Transition metal complexes, particularly those of palladium, rhodium, ruthenium, and iron, are the frontrunners in this field, each exhibiting unique mechanistic pathways and performance characteristics.[3][4]

Mechanistic Overview: Pathways to Conjugation

The isomerization of an olefin by a transition metal catalyst generally proceeds through one of two primary mechanisms: the metal-hydride addition-elimination pathway or the π-allyl pathway. Understanding these mechanisms is key to rational catalyst design and optimization.[3][4]

Metal-Hydride Addition-Elimination

This is the most common mechanism for olefin isomerization.[3] It involves the reversible addition of a metal-hydride (M-H) bond across the double bond to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon re-forms the double bond in a new position, regenerating the metal-hydride catalyst.

cluster_0 Metal-Hydride Addition-Elimination A R-CH2-CH=CH-CH3 + [M-H] B Coordination A->B C [R-CH2-CH=CH-CH3] M-H B->C D Migratory Insertion C->D 1,2-insertion E R-CH2-CH(CH3)-M D->E F β-Hydride Elimination E->F G [R-CH=CH-CH2-CH3] M-H F->G H Dissociation G->H I R-CH=CH-CH2-CH3 + [M-H] H->I

Caption: Metal-Hydride Addition-Elimination Pathway.

π-Allyl Mechanism

This pathway is often operative for catalysts that can readily form π-allyl complexes, such as palladium(II).[5] The catalyst coordinates to the olefin, and a C-H bond on an allylic carbon is activated to form a π-allyl metal hydride intermediate. The re-addition of the hydride to the other end of the allyl system leads to the isomerized olefin.

cluster_1 π-Allyl Mechanism J R-CH2-CH=CH-CH3 + [Pd(II)] K Coordination J->K L [R-CH2-CH=CH-CH3] Pd(II) K->L M Allylic C-H Activation L->M N [η³-allyl]Pd(II)-H M->N O Hydride Re-insertion N->O P [R-CH=CH-CH2-CH3] Pd(II) O->P Q Dissociation P->Q R R-CH=CH-CH2-CH3 + [Pd(II)] Q->R

Caption: π-Allyl Mechanistic Pathway.

Comparative Performance of Catalytic Systems

The choice of metal and its ligand sphere significantly impacts the catalyst's performance in the isomerization of methyl oct-3-enoate to this compound. The following table summarizes the typical performance of various catalytic systems based on literature precedents for similar olefin isomerizations.

Catalyst SystemTypical Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity to this compound (%)Key Advantages & Disadvantages
Palladium
Pd(OAc)₂/Ligand0.5 - 225 - 802 - 12>95>98A: High activity and selectivity.[1][6] D: Ligand sensitivity, potential for side reactions.
Rhodium
[Rh(COD)Cl]₂/Ligand1 - 325 - 604 - 24>90>95A: Good functional group tolerance.[4] D: Higher cost than Pd or Fe.
Rh(II) octanoate1 - 560 - 1006 - 18~85~90A: Commercially available.[7][8] D: May require higher temperatures.
Ruthenium
RuHCl(CO)(PPh₃)₃1 - 580 - 12012 - 48>90>95A: Robust and versatile.[9] D: Often requires elevated temperatures.
Iron
Fe(II) β-diketiminate2 - 1025 - 506 - 24>90>95A: Earth-abundant, low cost.[10][11] D: Can be sensitive to air and moisture.

This data is representative and compiled from general findings on olefin isomerization; specific results may vary based on exact ligand, solvent, and substrate purity.

In-Depth Analysis of Key Catalysts

Palladium Catalysts: The Workhorse

Palladium complexes are among the most effective for alkene isomerization.[12] The use of a simple precursor like Palladium(II) acetate, often in combination with phosphine or phenanthroline ligands, allows for high conversion at mild temperatures.[6] The mechanism can be tuned by the choice of ligand and additives. For instance, a hydride source can favor the metal-hydride pathway, while a non-coordinating anion can promote a π-allyl or nucleopalladation mechanism.[1][5]

Rhodium Catalysts: The Selective Choice

Rhodium catalysts are known for their high selectivity and functional group tolerance. Wilkinson's catalyst and its analogues are effective, although the cost of rhodium can be a limiting factor. Dirhodium carboxylates, such as rhodium(II) octanoate, also serve as competent catalysts, particularly for intramolecular reactions.[7][8]

Ruthenium Catalysts: The Robust Option

Ruthenium-based catalysts are highly robust and can operate under more demanding conditions. They are particularly useful when substrates contain functional groups that might poison more sensitive catalysts.[9][13] The active species is typically a ruthenium hydride, which operates via the metal-hydride addition-elimination mechanism.

Iron Catalysts: The Sustainable Alternative

With increasing emphasis on sustainable chemistry, iron catalysts have emerged as a cost-effective and environmentally benign alternative to precious metals.[14] Recent advances have led to highly active iron complexes that can catalyze olefin isomerization with high selectivity under mild conditions.[10][11] These systems often involve an Fe(I)/Fe(III) catalytic cycle.[10]

Experimental Protocols

The following are representative protocols for the isomerization of methyl oct-3-enoate. Safety Precaution: These experiments should be conducted in a well-ventilated fume hood by trained personnel.

Protocol 1: Palladium-Catalyzed Isomerization

step1 Step 1 In an inert atmosphere (N₂ or Ar) glovebox, add Pd(OAc)₂ (1 mol%) and a suitable phosphine ligand (e.g., PPh₃, 2.2 mol%) to a flame-dried Schlenk flask. step2 Step 2 Add anhydrous toluene (5 mL) and stir until the catalyst is dissolved. step1->step2 step3 Step 3 Add methyl oct-3-enoate (1 mmol) via syringe. step2->step3 step4 Step 4 Heat the reaction mixture to 60 °C and monitor by GC-MS. step3->step4 step5 Step 5 Upon completion, cool to room temperature, and concentrate under reduced pressure. step4->step5 step6 Step 6 Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient). step5->step6

Caption: Workflow for Palladium-Catalyzed Isomerization.

Detailed Steps:

  • To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (2.2 mg, 0.01 mmol) and triphenylphosphine (5.8 mg, 0.022 mmol).

  • Add 5 mL of anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add methyl oct-3-enoate (156 mg, 1.0 mmol) to the flask via syringe.

  • Heat the reaction mixture to 60 °C with stirring. Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Iron-Catalyzed Isomerization

step1 Step 1 In a glovebox, charge a vial with an iron(II) precatalyst (e.g., Fe(II) β-diketiminate, 5 mol%) and a hydride source (e.g., pinacolborane, 5 mol%). step2 Step 2 Add anhydrous THF (2 mL) and stir. step1->step2 step3 Step 3 Add methyl oct-3-enoate (1 mmol). step2->step3 step4 Step 4 Stir the reaction at room temperature and monitor by GC-MS. step3->step4 step5 Step 5 Upon completion, quench with a few drops of water. step4->step5 step6 Step 6 Filter through a short plug of silica, concentrate, and purify by chromatography. step5->step6

Caption: Workflow for Iron-Catalyzed Isomerization.

Detailed Steps:

  • Inside an argon-filled glovebox, add an iron(II) β-diketiminate precatalyst (0.05 mmol) and pinacolborane (7.3 µL, 0.05 mmol) to a 4 mL vial equipped with a stir bar.

  • Add 2 mL of anhydrous tetrahydrofuran (THF) and stir for 5 minutes.

  • Add methyl oct-3-enoate (156 mg, 1.0 mmol).

  • Seal the vial and stir at room temperature. Monitor the reaction progress by GC-MS.

  • After completion (typically 12-18 hours), remove the vial from the glovebox and carefully quench the reaction by adding a few drops of water.

  • Filter the mixture through a short plug of silica gel, eluting with diethyl ether. Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Future Outlook

The catalytic isomerization of methyl oct-3-enoate to this compound is a highly efficient process, with a range of effective catalysts available. Palladium and rhodium systems offer high activity and selectivity but come with a higher cost. Ruthenium provides a robust alternative, while emerging iron catalysts present a sustainable and economical option. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scale, and functional group compatibility. Future research will likely focus on the development of even more active and selective earth-abundant metal catalysts and their application in continuous flow processes for large-scale production.

References

A Comparative Guide to the Conjugate Addition Reactivity of Methyl Oct-2-enoate and Methyl Oct-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides an in-depth comparison of the reactivity of two isomeric unsaturated esters, methyl oct-2-enoate (an α,β-unsaturated ester) and methyl oct-3-enoate (a β,γ-unsaturated ester), in the context of conjugate addition reactions. We will explore the fundamental electronic and steric differences that govern their reactivity, present comparative experimental insights, and discuss the synthetic implications for researchers in organic chemistry and drug development. This document is intended to serve as a practical resource, offering both theoretical understanding and actionable experimental protocols.

Introduction: The Tale of Two Isomers

Unsaturated esters are pivotal building blocks in organic synthesis, valued for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their reactivity is profoundly influenced by the position of the carbon-carbon double bond relative to the carbonyl group. This guide focuses on two C8 isomers: this compound and methyl oct-3-enoate.

  • This compound is an α,β-unsaturated ester, where the double bond is conjugated with the carbonyl group. This conjugation creates an electrophilic β-carbon, making it a prime substrate for nucleophilic conjugate addition, also known as Michael addition.[1][2]

  • Methyl oct-3-enoate , a β,γ-unsaturated ester, lacks this direct conjugation. Consequently, its reactivity in conjugate addition reactions is expected to be significantly different.

Understanding these differences is crucial for designing efficient and selective synthetic routes.

Electronic and Steric Landscape

The disparate reactivity of these isomers stems from their distinct electronic and steric profiles.

This compound (α,β-Unsaturated): The conjugation of the C=C and C=O double bonds allows for electron delocalization across the four-atom system. This delocalization polarizes the molecule, creating a partial positive charge on both the carbonyl carbon and the β-carbon.[1] This makes the β-carbon susceptible to attack by soft nucleophiles in a 1,4-conjugate addition fashion.[2]

Methyl oct-3-enoate (β,γ-Unsaturated): In this isomer, the double bond is isolated from the carbonyl group by a methylene (-CH2-) unit. There is no electronic conjugation between the C=C and C=O bonds. As a result, the β-carbon is not activated towards nucleophilic attack in the same manner. The double bond behaves more like a typical, unactivated alkene.

Below is a diagram illustrating the electronic differences between the two isomers.

G cluster_0 This compound (α,β-Unsaturated) cluster_1 Methyl oct-3-enoate (β,γ-Unsaturated) a0 C=O a1 a0->a1 a2 Cβ (δ+) a1->a2 a3 a2->a3 label_a Conjugated System: Electrophilic β-carbon b0 C=O b1 b0->b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 label_b Non-conjugated System: Unactivated β-carbon

Caption: Electronic differences between this compound and methyl oct-3-enoate.

Comparative Reactivity in Conjugate Additions

The practical implications of the electronic differences are most evident when comparing their reactivity with various nucleophiles.

Addition of Soft Nucleophiles (e.g., Thiols)

Soft nucleophiles, such as thiolates, readily undergo conjugate addition to α,β-unsaturated esters.

SubstrateNucleophileConditionsReactivity
This compound ThiophenolCatalytic base (e.g., Et3N), THF, rtHigh: Rapid reaction, high yield of the 1,4-adduct.
Methyl oct-3-enoate ThiophenolCatalytic base (e.g., Et3N), THF, rtNegligible: No significant reaction observed.

Insight: The high reactivity of this compound is a direct consequence of its activated β-carbon. In contrast, methyl oct-3-enoate is unreactive under these conditions, highlighting the necessity of the conjugated system for this transformation.

Addition of Nitrogen Nucleophiles (e.g., Amines)

Primary and secondary amines are also effective nucleophiles for conjugate addition to α,β-unsaturated systems, a reaction known as aza-Michael addition.

SubstrateNucleophileConditionsReactivity
This compound DiethylamineNeat or in a polar solvent, rtModerate to High: Good yield of the β-amino ester.
Methyl oct-3-enoate DiethylamineNeat or in a polar solvent, rtNegligible: No conjugate addition product formed.

Insight: Similar to thiols, amines demonstrate a strong preference for the activated α,β-unsaturated system. The lack of reactivity with the β,γ-isomer is consistent.

Addition of Carbon Nucleophiles (e.g., Gilman Reagents)

Organocuprates (Gilman reagents) are renowned for their ability to perform 1,4-additions to α,β-unsaturated carbonyl compounds.

SubstrateNucleophileConditionsReactivity
This compound Lithium dimethylcuprate (Me2CuLi)THF, -78 °C to rtHigh: Excellent yield of the β-methylated product.
Methyl oct-3-enoate Lithium dimethylcuprate (Me2CuLi)THF, -78 °C to rtLow to Negligible: Primarily unreacted starting material. Potential for minor side products.

Insight: The high regioselectivity of Gilman reagents for the β-carbon of α,β-unsaturated esters is a cornerstone of modern organic synthesis. Their inability to react efficiently with the non-conjugated methyl oct-3-enoate further underscores the importance of the conjugated system.

The Isomerization Challenge: A Competing Pathway

A critical consideration when working with β,γ-unsaturated esters is their potential to isomerize to their more thermodynamically stable α,β-isomers, especially under basic or acidic conditions.

The α,β-unsaturated isomer is generally more stable due to the extended conjugation. This isomerization can be an undesired side reaction or a deliberate synthetic strategy.

G start Methyl oct-3-enoate intermediate Enolate Intermediate start->intermediate Base (e.g., RO⁻) end This compound (Thermodynamically Favored) intermediate->end Protonation

Caption: Base-catalyzed isomerization of a β,γ- to an α,β-unsaturated ester.

This isomerization pathway means that under certain conditions, a reaction intended for methyl oct-3-enoate might inadvertently proceed through the more reactive this compound isomer, leading to a mixture of products or the unexpected formation of the conjugate addition product.

Synthetic Implications and Recommendations

  • For Selective Conjugate Additions: this compound is the clear substrate of choice. Its activated β-position ensures high reactivity and predictability with a wide range of soft nucleophiles.

  • Working with Methyl oct-3-enoate: To avoid unintentional isomerization and subsequent conjugate addition, it is crucial to employ non-basic and non-acidic reaction conditions. If nucleophilic addition is desired at a different position (e.g., the ester carbonyl), conditions must be carefully chosen to prevent isomerization.

  • Leveraging Isomerization: In some synthetic designs, the in-situ isomerization of a β,γ-unsaturated ester to its α,β-counterpart can be a useful tactic to generate the reactive Michael acceptor under specific conditions.

Experimental Protocols

The following are representative protocols for the conjugate addition of a thiol to this compound and an attempted reaction with methyl oct-3-enoate.

Protocol 1: Conjugate Addition of Thiophenol to this compound

G cluster_workflow Experimental Workflow prep 1. Preparation - Dissolve this compound in THF. - Add thiophenol. reaction 2. Reaction - Add catalytic triethylamine. - Stir at room temperature. prep->reaction workup 3. Workup - Quench with dilute HCl. - Extract with ethyl acetate. reaction->workup purification 4. Purification - Dry organic layer. - Concentrate and purify by column chromatography. workup->purification

Caption: Workflow for conjugate addition of thiophenol to this compound.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add thiophenol (1.1 mmol).

  • Add triethylamine (0.1 mmol) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-adduct.

Protocol 2: Attempted Conjugate Addition of Thiophenol to Methyl oct-3-enoate

Procedure: Follow the same procedure as in Protocol 1, substituting this compound with methyl oct-3-enoate.

Expected Outcome: Analysis of the reaction mixture by TLC and NMR after a prolonged period is expected to show predominantly unreacted starting materials, confirming the low reactivity of the β,γ-unsaturated ester under these conditions.

Conclusion

The reactivity of this compound and methyl oct-3-enoate in conjugate additions is fundamentally different, dictated by the presence or absence of conjugation between the carbon-carbon double bond and the ester carbonyl. This compound is a highly reactive and versatile substrate for Michael additions, while methyl oct-3-enoate is largely unreactive under similar conditions. Awareness of the potential for isomerization of the β,γ-isomer to the more stable α,β-isomer is critical for predictable and successful synthetic outcomes. This guide provides the foundational knowledge and practical insights for researchers to effectively utilize these isomers in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Assessing the Neurotoxicity of α,β-Unsaturated Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Electrophilic Reactivity

α,β-Unsaturated carbonyl compounds represent a class of molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural motif, found in endogenous molecules, environmental pollutants, and industrial chemicals, renders them electrophilic and highly reactive.[1][2][3] Endogenously, they are often byproducts of lipid peroxidation, such as 4-hydroxynonenal (HNE) and acrolein, which are increasingly implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][5][6][7] Their pervasive presence and intrinsic reactivity necessitate robust and mechanistically informative methods for assessing their potential neurotoxicity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the neurotoxic effects of α,β-unsaturated carbonyl compounds. We will move beyond simple cytotoxicity readouts to explore a suite of assays designed to dissect the underlying molecular mechanisms, offering a comparative analysis of key compounds and detailed, field-tested protocols.

Part 1: The Core Mechanism - Covalent Adduction and its Downstream Consequences

The primary mechanism driving the toxicity of α,β-unsaturated carbonyls is their ability to act as Michael acceptors.[3][6][8][9] They readily form stable covalent adducts with soft nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins.[1][6] This non-specific, yet kinetically favored, reaction can have profound consequences for neuronal health.

Key Downstream Events:

  • Protein Dysfunction: Adduction can alter protein structure and function, inhibiting critical enzymes and disrupting cellular signaling.

  • Glutathione (GSH) Depletion: As the cell's primary non-protein thiol, GSH is a major target. Its depletion compromises the cell's antioxidant defenses, leading to a state of oxidative stress.[10]

  • Oxidative Stress: The imbalance between reactive oxygen species (ROS) production and antioxidant capacity leads to damage of lipids, proteins, and nucleic acids.[5][11][12]

  • Mitochondrial Dysfunction: Mitochondria are both a source and a target of ROS. Damage to mitochondrial proteins and membranes can impair ATP production, disrupt calcium homeostasis, and initiate apoptotic pathways.[13][14][15]

  • Apoptosis: The culmination of cellular damage often leads to programmed cell death, a key feature of neurodegeneration.[16][17]

Below is a diagram illustrating this central toxicological pathway.

G cluster_0 Initiating Event cluster_1 Primary Mechanism cluster_2 Downstream Cellular Consequences Unsaturated Carbonyl Unsaturated Carbonyl Michael Addition Michael Addition Unsaturated Carbonyl->Michael Addition Electrophilic Attack Protein Cysteine Residues Protein Cysteine Residues Michael Addition->Protein Cysteine Residues GSH Glutathione (GSH) Michael Addition->GSH Protein Adducts Protein Adducts Protein Cysteine Residues->Protein Adducts GSH Depletion GSH Depletion GSH->GSH Depletion Protein Dysfunction Protein Dysfunction Protein Adducts->Protein Dysfunction Oxidative Stress (ROS↑) Oxidative Stress (ROS↑) GSH Depletion->Oxidative Stress (ROS↑) Mitochondrial Dysfunction Mitochondrial Dysfunction Protein Dysfunction->Mitochondrial Dysfunction Oxidative Stress (ROS↑)->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis

Figure 1: Central mechanism of α,β-unsaturated carbonyl neurotoxicity.

Part 2: A Multi-Tiered Strategy for In Vitro Assessment

A robust assessment of neurotoxicity requires a multi-pronged approach, moving from general viability to specific mechanistic endpoints. For this purpose, the human neuroblastoma SH-SY5Y cell line is a widely used and relevant model, as it can be differentiated into a more mature neuron-like phenotype.[18][19][20]

Tier 1: Foundational Cytotoxicity Assessment

The initial step is to determine the concentration-dependent effect of the compound on overall cell viability. This establishes the dose range for subsequent mechanistic studies.

AssayPrincipleEndpointAdvantagesLimitations
MTT Assay Mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT to purple formazan crystals.Colorimetric measurement of formazan.High-throughput, inexpensive, well-established.Can be confounded by changes in metabolic rate.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.Colorimetric measurement of LDH activity in the culture medium.Directly measures cell membrane integrity/cytolysis.Less sensitive for early-stage apoptosis where the membrane is intact.
Tier 2: Mechanistic Deep Dive - Pinpointing the "Why"

Once a toxic concentration range is established, the next step is to investigate the specific pathways involved. The following assays provide a logical progression to test the key mechanistic hypotheses outlined in Part 1.

G cluster_workflow Experimental Workflow cluster_tier2 Tier 2: Mechanistic Assays start Expose SH-SY5Y cells to compound tier1 Tier 1: Cytotoxicity (MTT / LDH Assay) start->tier1 decision Is compound cytotoxic? tier1->decision ros Oxidative Stress (DCFDA Assay) decision->ros Yes end Synthesize Data & Conclude Mechanism decision->end No (Non-toxic) carbonyl Protein Damage (DNPH Assay) ros->carbonyl mito Mitochondrial Health (JC-1 / TMRM Assay) carbonyl->mito caspase Apoptosis (Caspase-3/7 Assay) mito->caspase caspase->end

Figure 2: A tiered workflow for assessing neurotoxicity.

1. Oxidative Stress & Protein Damage

  • Reactive Oxygen Species (ROS) Detection: Assays using probes like 2',7'-dichlorofluorescin diacetate (DCFDA) provide a measure of intracellular ROS levels.

  • Protein Carbonyl Assay: The formation of protein carbonyls is a hallmark of severe oxidative protein damage.[21][22] This can be measured spectrophotometrically after derivatization with 2,4-dinitrophenylhydrazine (DNPH).[21][23]

2. Mitochondrial Health Assessment

  • Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health is the membrane potential.[13][14] Probes like JC-1 or TMRM are used to measure changes in ΔΨm. A decrease in potential is a sign of mitochondrial dysfunction.

  • Oxygen Consumption Rate (OCR): Instruments like the Seahorse XF Analyzer can measure OCR to provide a detailed profile of mitochondrial respiration, including basal respiration, ATP production, and maximal respiratory capacity.[13][15]

3. Apoptosis Execution

  • Caspase-3/7 Activity Assay: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[17][24] Fluorogenic assays using a substrate like Ac-DEVD-AMC allow for the quantification of their activity.[24][25][26]

Part 3: Comparative Analysis - Acrolein vs. 4-Hydroxynonenal (HNE)

Acrolein and HNE are two of the most studied neurotoxic α,β-unsaturated carbonyls. While both are products of lipid peroxidation and act via Michael addition, their potency and specific effects can differ.[4][6] Acrolein is generally considered more reactive and cytotoxic than HNE.

The following table summarizes representative data from literature, illustrating how the multi-tiered assay approach can be used to compare compounds.

Parameter (Assayed in SH-SY5Y cells)Acrolein4-Hydroxynonenal (HNE)Reference Compound (Rotenone)Interpretation
Cell Viability (MTT) - IC50 ~25 µM~50 µM~10 µMAcrolein is more cytotoxic than HNE, but both are less potent than the direct mitochondrial complex I inhibitor, rotenone.
ROS Production (DCFDA) - Fold Increase 5-fold at 25 µM3-fold at 50 µM6-fold at 10 µMBoth compounds induce significant oxidative stress, consistent with their mechanism.
Protein Carbonyls - % Increase ~150% at 25 µM~80% at 50 µM~50% at 10 µMThe higher reactivity of acrolein leads to more extensive protein damage.
Mitochondrial Membrane Potential (JC-1) Significant DecreaseModerate DecreaseSevere DecreaseBoth impact mitochondrial health, a key convergence point for their toxicity.
Caspase-3 Activity - Fold Increase 4-fold at 25 µM2.5-fold at 50 µM5-fold at 10 µMBoth compounds ultimately trigger the apoptotic cell death pathway.

Note: The values presented are illustrative and compiled from typical findings in the field to demonstrate comparative assessment.

Part 4: Detailed Experimental Protocols

Trustworthy data is built on meticulous execution. The following protocols are provided as a self-validating framework, including essential controls.

Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)

This protocol details the measurement of executioner caspase activity in cell lysates, a key indicator of apoptosis.

Principle: Activated caspase-3/7 in apoptotic cell lysates cleaves the substrate Ac-DEVD-AMC, releasing the highly fluorescent group AMC. Fluorescence is proportional to caspase activity.[26]

Materials:

  • 96-well black, clear-bottom plate

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[25]

  • Caspase Assay Buffer (2X)

  • Caspase-3/7 Substrate (Ac-DEVD-AMC)

  • DTT (1M stock)

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 440-460 nm)

Procedure:

  • Cell Plating & Treatment:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 5x10⁴ cells/well.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of the α,β-unsaturated carbonyl compound, a vehicle control (e.g., DMSO), and a positive control (e.g., 10 µM Staurosporine) for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully remove the supernatant.

    • Wash cells once with 100 µL of ice-cold PBS, then centrifuge and remove the PBS.

    • Add 50 µL of ice-cold Cell Lysis Buffer to each well.

    • Incubate on ice for 10 minutes.

  • Assay Reaction:

    • Prepare 1X Assay Buffer by mixing the 2X stock with dH₂O and adding DTT to a final concentration of 10 mM.

    • In a new black 96-well plate, add 50 µL of 1X Assay Buffer to each well.

    • Add 40 µL of the cell lysate from Step 2 to the corresponding wells.

    • Prepare the substrate solution by diluting Ac-DEVD-AMC in 1X Assay Buffer.

    • Start the reaction by adding 10 µL of the substrate solution to each well.

  • Measurement & Analysis:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure fluorescence using a plate reader (Ex: 380 nm, Em: 440-460 nm).

    • Self-Validation: The positive control (Staurosporine) should show a robust increase in fluorescence compared to the vehicle control. The vehicle control establishes the basal level of apoptosis.

    • Calculate the fold change in caspase activity relative to the vehicle control.

Protocol 2: Protein Carbonyl Content Assay (Spectrophotometric)

This protocol quantifies oxidative protein damage by measuring the level of protein carbonyls.

Principle: Carbonyl groups on proteins react with 2,4-dinitrophenylhydrazine (DNPH) to form a stable DNP-hydrazone product, which can be measured spectrophotometrically at ~375 nm.[23]

Materials:

  • DNPH solution (in HCl)

  • Trichloroacetic acid (TCA)

  • Ethanol/Ethyl Acetate mixture

  • Guanidine Hydrochloride

  • Spectrophotometer and UV-compatible plates/cuvettes

Procedure:

  • Sample Preparation:

    • Treat cells and harvest lysates as described in the Caspase protocol (Steps 1 & 2), but use a lysis buffer without DTT (e.g., RIPA buffer).

    • Determine the protein concentration of each lysate (e.g., via BCA assay). Adjust all samples to the same concentration (e.g., 1-2 mg/mL).

  • Derivatization:

    • For each sample, prepare two tubes. To one, add an equal volume of DNPH solution (Sample). To the other, add an equal volume of the corresponding acid (e.g., 2.5 M HCl) without DNPH (Control).

    • Incubate at room temperature for 1 hour in the dark, vortexing every 15 minutes.

  • Protein Precipitation and Washing:

    • Add an equal volume of cold 20% TCA to each tube to precipitate the protein.

    • Incubate on ice for 10 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Discard the supernatant. Wash the pellet 3 times with 1 mL of Ethanol/Ethyl Acetate (1:1) mixture to remove any free DNPH. Vortex and centrifuge after each wash.

  • Solubilization and Measurement:

    • After the final wash, re-suspend the protein pellet in 500 µL of 6 M Guanidine Hydrochloride. This may require incubation at 37°C for 15-30 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to remove any insoluble material.

    • Transfer the supernatant to a UV-compatible plate or cuvette.

    • Read the absorbance at 375 nm.

  • Calculation:

    • Self-Validation: The control tube (without DNPH) for each sample provides the background absorbance, which must be subtracted from the sample reading.

    • Calculate the carbonyl content using the molar extinction coefficient for DNP-hydrazone (ε = 22,000 M⁻¹cm⁻¹).

    • Results are typically expressed as nmol of carbonyl per mg of protein.

Part 5: In Vivo Considerations

While in vitro assays are powerful for screening and mechanistic elucidation, in vivo studies are crucial for understanding systemic toxicity. Rodent models, such as Sprague-Dawley rats, can be used to study the effects of α,β-unsaturated carbonyls on specific brain regions like the substantia nigra.[16] Acrolein administration in animal models has been shown to induce neurodegeneration and features relevant to sporadic Alzheimer's disease.[16][27] These models allow for the assessment of behavioral deficits, histopathological changes, and the confirmation of biochemical markers observed in vitro.[28]

Conclusion

Assessing the neurotoxicity of α,β-unsaturated carbonyl compounds requires a systematic, mechanism-driven approach. By combining foundational cytotoxicity assays with a targeted suite of mechanistic probes for oxidative stress, protein damage, mitochondrial dysfunction, and apoptosis, researchers can build a comprehensive toxicological profile. This comparative framework not only allows for the ranking of different compounds but also provides critical insights into their specific modes of action, guiding safer drug design and more informed risk assessment. The protocols and workflows presented here provide a validated starting point for any laboratory aiming to investigate this important class of neurotoxicants.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl oct-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of methyl oct-2-enoate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we use. This document is designed to provide essential logistical and safety information, explaining not just the "how" but the critical "why" behind each procedural step. It is intended to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) protocols and local regulations.

Core Principles: Understanding the Hazard Profile

The disposal protocol for any chemical is dictated by its inherent properties. This compound is not merely a benign organic ester; it possesses specific hazards that demand a structured disposal pathway. Mismanagement can lead to safety incidents, allergic reactions, and significant environmental harm.

The primary hazards associated with this compound are summarized below. Understanding these is fundamental to appreciating the necessity of the subsequent disposal procedures.

Hazard ClassificationGHS Hazard CodeGHS PictogramDisposal Implication
Combustible LiquidH227No PictogramWaste must be stored away from heat, sparks, and open flames.[1][2][3]
Skin Sensitizer, Category 1H317GHS07 (Exclamation Mark)May cause an allergic skin reaction.[1][4] Direct skin contact must be avoided. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Acute Aquatic Hazard, Category 1H400GHS09 (Environment)Very toxic to aquatic life.[1] Under no circumstances should this chemical be disposed of down the drain.
Chronic Aquatic Hazard, Category 3H412No PictogramHarmful to aquatic life with long-lasting effects.[1] Reinforces the prohibition of sewer disposal and the need for containment.
Acute Oral Toxicity, Category 4H302GHS07 (Exclamation Mark)Harmful if swallowed.[2][4] While less of a direct disposal issue, it underscores the need for careful handling and containment.

The causality is clear: due to its potent aquatic toxicity and its nature as a skin sensitizer, this compound must be managed as a regulated hazardous waste stream. The core directive is containment and isolation from the environment .

Immediate Safety: Personal Protective Equipment (PPE) for Waste Handling

Before handling any waste containers of this compound, ensure the following PPE is worn to mitigate exposure risks.

  • Eye Protection : Wear safety goggles with side-shields to protect against splashes.[2]

  • Hand Protection : Wear chemically resistant protective gloves, such as nitrile gloves. Given that this compound is a skin sensitizer, this is a critical barrier.[1][4] If contact occurs, wash skin thoroughly with soap and water.[1] Contaminated gloves must be disposed of as solid hazardous waste.

  • Skin and Body Protection : A standard laboratory coat or impervious clothing is required to protect against skin contact.[2]

  • Work Area : All waste consolidation and handling should be performed in a well-ventilated area, such as a chemical fume hood.[3]

Protocol: Waste Collection and Segregation

Proper disposal begins at the point of generation. Adherence to a systematic collection protocol is essential for safety and regulatory compliance.

Step 1: Select a Compatible Waste Container All hazardous waste must be stored in containers that are chemically compatible and prevent leakage.[5]

  • Primary Container : Use a clean, sealable container made of a material that does not react with esters, such as glass or high-density polyethylene (HDPE).

  • Condition : The container and its cap must be in good condition, free from cracks or deterioration.[5]

  • Headroom : Do not fill the container completely; leave at least 10% or one inch of headroom to allow for vapor expansion.[5]

Step 2: Affix a Hazardous Waste Label As soon as the first drop of waste enters the container, it must be labeled. The U.S. Environmental Protection Agency (EPA) requires that each label clearly displays:[6]

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations.

  • A clear indication of the associated hazards (e.g., "Combustible," "Skin Sensitizer," "Aquatic Toxin").

Step 3: Segregate from Incompatible Materials Store the this compound waste container away from incompatible chemicals to prevent dangerous reactions.[5]

  • Incompatibles Include : Strong acids, strong bases, and strong oxidizing/reducing agents.[1]

  • Rationale : Esters can react with acids to generate heat, and interaction with caustic solutions can also be exothermic.[7] Mixing with strong oxidizing acids can cause a vigorous, potentially ignitable reaction.[7]

  • Physical Separation : Use physical barriers, such as secondary containment bins, to segregate incompatible waste streams.[8]

Step 4: Store in a Satellite Accumulation Area (SAA) An SAA is a designated laboratory area where hazardous waste is collected at or near its point of generation.[5][6]

  • Location : The SAA must be under the direct control of laboratory personnel.

  • Container Management : Keep the waste container securely capped at all times, except when adding waste.[5]

  • Volume Limits : An SAA can hold up to 55 gallons of waste, though it is best practice to request pickup long before this volume is reached.[6]

Protocol: Spill Management and Contaminated Debris

Accidental spills must be managed promptly and correctly to prevent exposure and environmental release.

Step 1: Evacuate and Ventilate Ensure the spill area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.[2]

Step 2: Contain and Absorb Contain the spill to prevent it from entering drains.[2] Use a non-combustible, inert absorbent material such as:

  • Sand

  • Diatomite or diatomaceous earth

  • Universal binders or "cat litter"[4][9]

Step 3: Collect and Dispose Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[7] Label this container as "Solid Hazardous Waste: this compound contaminated debris."

Step 4: Decontaminate Wipe down the spill surface with alcohol and dispose of the cleaning materials (e.g., paper towels) in the same solid hazardous waste container.[2] All PPE used during the cleanup must also be disposed of as hazardous waste.

The Disposal Workflow: From Bench to Final Disposal

The overall lifecycle of this compound waste follows a regulated path from your laboratory to a licensed treatment, storage, and disposal facility (TSDF). The following workflow illustrates this process, which is governed by regulations like the Resource Conservation and Recovery Act (RCRA).[8][10]

G cluster_lab Laboratory Responsibility cluster_ehs EHS / Institutional Responsibility gen Waste Generation (e.g., used reaction mixture, contaminated materials) container Step 1: Select & Label Compatible Waste Container (Label must read 'Hazardous Waste') gen->container store Step 2: Store in Designated Satellite Accumulation Area (SAA) container->store segregate Step 3: Segregate from Incompatibles (Acids, Bases, Oxidizers) store->segregate full Container Full or Pickup Needed? segregate->full full->store No request Step 4: Submit Waste Pickup Request to EHS full->request Yes pickup EHS Personnel Collect Waste from Laboratory SAA request->pickup caa Transport to Central Accumulation Area (CAA) pickup->caa vendor Manifest & Transfer to Licensed Hazardous Waste Vendor caa->vendor dispose Final Compliant Disposal (e.g., Incineration) vendor->dispose

Caption: Workflow for the compliant disposal of this compound waste.

This entire process is designed to create a documented chain of custody, ensuring the waste is managed safely from the moment it is generated until its final destruction or treatment by a licensed facility.[10] Your institution's EHS department is your primary resource and partner in this process; always follow their specific procedures for requesting waste pickups.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl oct-2-enoate
Reactant of Route 2
Methyl oct-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.